(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426255 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-29-1 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine
Abstract
This compound, commonly abbreviated as Fmoc-D-Tyr(tBu)-OH when its side chain is protected, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2] As a derivative of a D-amino acid, it is instrumental in the synthesis of peptides with enhanced stability against enzymatic degradation, unique conformational properties, and novel biological activities. This guide provides a comprehensive examination of the chemical properties, synthesis applications, and handling considerations for Fmoc-D-tyrosine, tailored for researchers and professionals in peptide chemistry and drug development. We will delve into its physicochemical characteristics, the mechanistic principles of its use in Fmoc/tBu orthogonal synthesis, detailed experimental protocols, and critical insights into optimizing its incorporation into peptide chains.
Introduction: The Significance of Fmoc-D-Tyrosine in Peptide Synthesis
The strategic incorporation of non-natural D-amino acids into peptide sequences is a powerful tool for modulating their therapeutic properties. D-amino acids can confer resistance to proteolysis, enhance receptor binding affinity, and stabilize specific secondary structures like β-turns. Tyrosine, with its phenolic side chain, is a particularly versatile residue, participating in hydrogen bonding, π-π stacking, and post-translational modifications like phosphorylation and sulfation.[2][3]
Fmoc-D-tyrosine serves as the protected precursor for introducing a D-tyrosine residue during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the α-amino group, while a "permanent," acid-labile group, typically tert-butyl (tBu), shields the reactive hydroxyl function of the tyrosine side chain.[4][5] This orthogonal protection scheme is the foundation of modern SPPS, allowing for the iterative and selective deprotection and coupling of amino acids to build a target peptide sequence on a solid support.[5][6] This guide focuses on the most commonly used form, Fmoc-D-Tyr(tBu)-OH, and its application.
Physicochemical Properties
The precise chemical and physical properties of Fmoc-D-Tyr(tBu)-OH are critical for its proper handling, storage, and reactivity. These properties are summarized below.
Chemical Structure and Nomenclature
-
IUPAC Name: (2R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(tert-butoxy)phenyl]propanoic acid[2][7]
-
Common Synonyms: Fmoc-D-Tyr(tBu)-OH, N-α-Fmoc-O-t-butyl-D-tyrosine[2][8][9]
Quantitative Data Summary
A summary of the key physical and chemical data for Fmoc-D-Tyr(tBu)-OH is presented in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][8][9][11] |
| Molecular Weight | 459.53 g/mol | [7][9][10][13] |
| Appearance | White to off-white powder | [1][8] |
| Melting Point | 145 - 160 °C | [1][8][12] |
| Optical Rotation [α]D²⁰ | +28.5 ± 2.5° (c=1 in DMF) | [1][8] |
| Solubility | Soluble in DMF; slightly soluble in water. | [13][14] |
| Storage Temperature | 2-8°C (short-term); -20°C (long-term) | [13][15] |
Stability and Storage
Proper storage is paramount to maintain the integrity of Fmoc-D-Tyr(tBu)-OH. For long-term storage (≥ 4 years), the solid compound should be kept at -20°C in a tightly sealed container to protect it from moisture.[15][16] For routine laboratory use over shorter periods, storage at 2-8°C is acceptable.[13] Solutions of the compound, typically in DMF for synthesis, should be prepared fresh. If storage is unavoidable, solutions should be kept at -80°C for no longer than six months.[15]
Application in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-D-Tyr(tBu)-OH is realized within the iterative cycle of SPPS. The process hinges on the orthogonal stability of the Nα-Fmoc group and the side-chain tBu group.
The Fmoc/tBu Orthogonal Protection Strategy
Orthogonality in SPPS means that one class of protecting groups can be removed in the presence of another without affecting it.[5] The Fmoc/tBu strategy is the most widely used approach for this reason.[6]
-
Nα-Fmoc Group (Temporary): This group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6][17] This allows for the selective deprotection of the N-terminus before the coupling of the next amino acid.
-
Side-Chain tert-Butyl (tBu) Group (Permanent): The tBu ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc removal.[4] It remains intact throughout the chain assembly and is only removed during the final cleavage step, which uses a strong acid like trifluoroacetic acid (TFA).[4][18]
The SPPS Cycle: A Step-by-Step Mechanistic Overview
The incorporation of an Fmoc-D-Tyr(tBu)-OH residue into a growing peptide chain follows a well-defined, cyclical process.
Caption: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Step 1: Nα-Fmoc Deprotection The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is an E1cB (Elimination, Unimolecular, conjugate Base) reaction.[6] A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[19][20] This leads to a β-elimination that releases CO₂, the free amine, and a dibenzofulvene (DBF) intermediate. Piperidine is the preferred base because it efficiently traps the reactive DBF molecule, forming a stable adduct and driving the reaction to completion.[17][20]
Caption: Base-catalyzed E1cB mechanism for the removal of the Fmoc protecting group.
Step 2: Coupling of Fmoc-D-Tyr(tBu)-OH Following deprotection and washing, the next amino acid, Fmoc-D-Tyr(tBu)-OH, is introduced. For the amide bond to form, its carboxylic acid must be activated. This is achieved using coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group.[21]
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-diisopropylcarbodiimide (DIC), which activate the amino acid to form a reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is almost always included.[22][23]
-
Onium Salts (Aminium/Uronium/Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and rapid.[22][24] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in situ, which then readily reacts with the free amine on the resin.[24] HATU is particularly effective for difficult couplings due to its high reactivity.[24]
Key Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the key steps involving Fmoc-D-Tyr(tBu)-OH in manual SPPS.
Protocol 1: Standard Nα-Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.[17][24]
-
Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct. A final wash with isopropanol (IPA) and DMF can also be performed.[25]
Protocol 2: Coupling of Fmoc-D-Tyr(tBu)-OH using HBTU/DIPEA
Causality: This protocol uses HBTU, a common and efficient uronium salt activator, with DIPEA as the base. The pre-activation step ensures the rapid formation of the active ester before its addition to the resin, maximizing coupling efficiency.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3.8 equivalents) in a minimal amount of DMF.[24]
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[24] The solution will typically change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-90 minutes at room temperature.
-
Monitor Reaction Completion: Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads. A negative result (e.g., colorless beads for the Kaiser test) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Challenges and Mitigation Strategies
-
Racemization: While D-amino acids are not subject to racemization at their own α-carbon during activation, the activated species can be basic enough to cause epimerization of the previously coupled residue. The use of additives like HOBt or Oxyma with carbodiimides, or employing onium salt activators, significantly suppresses this side reaction.[21][22]
-
Side-Chain Reactions: The phenolic ring of tyrosine is susceptible to modification by carbocations generated during the final TFA cleavage step (e.g., from the tBu groups).[18] To prevent this, a "scavenger" cocktail, typically containing water and triisopropylsilane (TIS), is used with TFA to trap these reactive species.[26]
-
Aspartimide Formation: In sequences containing Asp-Xxx motifs, the peptide backbone can undergo a base-catalyzed cyclization to form an aspartimide during the piperidine deprotection step. This is a known side reaction in Fmoc SPPS.[25] While not a direct property of Fmoc-D-Tyr(tBu)-OH, it is a critical consideration in any peptide containing it alongside an aspartic acid residue. Using milder deprotection conditions or specific protecting groups on the Asp side chain can mitigate this.
Conclusion
Fmoc-D-Tyr(tBu)-OH is an indispensable reagent for the synthesis of advanced peptides. Its chemical properties are perfectly suited for the robust and versatile Fmoc/tBu orthogonal strategy in SPPS. A thorough understanding of its physicochemical data, the mechanisms of deprotection and coupling, and potential side reactions enables researchers to leverage this building block to its full potential. By following validated protocols and employing appropriate activation and cleavage strategies, scientists can reliably incorporate D-tyrosine to create novel peptide-based therapeutics, research tools, and biomaterials with enhanced stability and function.
References
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-Met-OH in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 12). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH Novabiochem.
- Benchchem. (n.d.). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Chongqing Chemdad Co., Ltd. (n.d.). Fmoc-D-Tyr(tBu)-OH.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine.
- Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
- MedchemExpress.com. (n.d.). Fmoc-D-Tyr(tBu)-OH | Amino Acid Derivative.
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH >= 98.0 HPLC.
- Parchem. (n.d.). Fmoc-d-tyr(tbu)-oh (Cas 118488-18-9).
- Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).
- Aapptec Peptides. (n.d.). Fmoc-D-Tyr(tBu)-OH [118488-18-9].
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Hernandez, H. G. (2005). Design and synthesis of tyrosine phosphate peptide and peptidomimetic prodrugs. Purdue University.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
- Yao, Z. J., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH.
- Kim, H. J., & Lee, M. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid.
- Perich, J. W., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46.
- MedChemExpress. (n.d.). Fmoc-Tyr(tBu)-OH | Amino Acid Derivative.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ChemicalBook. (n.d.). Fmoc-D-Tyr(tBu)-OH | 118488-18-9.
- Bachem Products. (n.d.). Fmoc-D-Tyr(Et)-OH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | C28H29NO5 | CID 12968135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [amp.chemicalbook.com]
- 13. parchem.com [parchem.com]
- 14. Fmoc-D-Tyr(tBu)-OH Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chempep.com [chempep.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Fmoc-D-tyrosine: Synthesis, Application, and Analysis
This guide provides an in-depth exploration of Fmoc-D-tyrosine, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for its successful application. We will delve into its synthesis, its pivotal role in solid-phase peptide synthesis (SPPS), and the analytical techniques required for the characterization of the final peptide products.
Introduction to Fmoc-D-tyrosine and its Significance
The incorporation of unnatural amino acids, particularly D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry. D-amino acids can significantly enhance the proteolytic stability of peptide-based therapeutics, prolonging their in-vivo half-life. Furthermore, the introduction of a D-isomer can modulate the peptide's conformation, leading to improved receptor binding affinity and selectivity.
Fmoc-D-tyrosine, an N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of D-tyrosine, is a cornerstone of this approach. The Fmoc group is a base-labile protecting group that allows for an orthogonal strategy in solid-phase peptide synthesis (SPPS), where acid-labile groups are used for side-chain protection. This orthogonality is fundamental to modern peptide synthesis, enabling the assembly of complex peptide sequences with high fidelity.
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and, if left unprotected, can lead to undesirable side reactions during the peptide coupling steps, such as O-acylation.[1] This results in difficult-to-separate impurities and a lower yield of the target peptide.[1] To circumvent this, the hydroxyl group is typically protected with an acid-labile group, most commonly the tert-butyl (tBu) ether. This guide will primarily focus on the application of Fmoc-D-Tyr(tBu)-OH, the most prevalent form used in SPPS.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-tyrosine and its protected derivatives is essential for its proper handling, storage, and application in synthesis.
| Property | Fmoc-D-tyrosine | Fmoc-D-Tyr(tBu)-OH |
| Synonyms | N-α-Fmoc-D-tyrosine | N-α-Fmoc-O-tert-butyl-D-tyrosine |
| CAS Number | 112883-29-1[2] | 118488-18-9[3] |
| Molecular Formula | C₂₄H₂₁NO₅[2] | C₂₈H₂₉NO₅[3] |
| Molecular Weight | 403.43 g/mol [2] | 459.53 g/mol [3] |
| Appearance | White powder[4] | White to off-white solid[5] |
| Melting Point | Not specified | 145 - 160 °C[4] |
| Optical Rotation | Not specified | [α]₂₀/D = 28.5 ± 2.5° (c=1 in DMF)[4] |
| Storage Temperature | Not specified | 2-8°C[3] |
| Side-Chain Protection | None | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., piperidine) | Fmoc: Base-labile; tBu: Acid-labile (e.g., TFA)[5] |
Synthesis of Fmoc-D-tyrosine
The standard procedure for the N-α-Fmoc protection of an amino acid involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions. The most commonly used reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptide byproducts.[2]
Experimental Protocol: Fmoc Protection of D-tyrosine
This protocol describes a general procedure for the synthesis of Fmoc-D-tyrosine.
-
Dissolution: Dissolve D-tyrosine in a suitable aqueous base, such as a 10% solution of sodium carbonate or a saturated sodium bicarbonate solution.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (typically 1.05 equivalents) dissolved in a water-miscible organic solvent like dioxane or acetone to the stirred amino acid solution.
-
Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent, such as diethyl ether, to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2. This will protonate the carboxylate group, causing the Fmoc-D-tyrosine product to precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield Fmoc-D-tyrosine as a white solid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most widely used methodology for SPPS.[6] It relies on the orthogonal stability of the temporary N-α-Fmoc group (base-labile) and the permanent side-chain protecting groups (acid-labile).[6]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support is a cyclical process involving two main steps: N-α-Fmoc deprotection and coupling of the next amino acid.[7]
Caption: The iterative cycle of deprotection and coupling in SPPS.
Detailed Experimental Protocol for SPPS using Fmoc-D-Tyr(tBu)-OH
This protocol outlines the manual incorporation of Fmoc-D-Tyr(tBu)-OH into a peptide sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[8] Drain the DMF.
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[5]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HATU (0.95 equivalents relative to the amino acid), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF.[9]
-
Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dry peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[10] This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the D-tyrosine residue.[5]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[5]
-
Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The Chemistry Behind the Steps: A Mechanistic Insight
Fmoc Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, abstracts the acidic proton on the C9 carbon of the fluorene ring.[11] This generates a carbanion intermediate which rapidly eliminates to form dibenzofulvene (DBF) and a carbamate anion, which in turn decarboxylates to release the free N-terminal amine of the peptide.[2] The excess piperidine acts as a scavenger for the electrophilic DBF, forming a stable adduct and preventing it from reacting with the newly liberated amine.[11]
Caption: Mechanism of Fmoc deprotection by piperidine.
Peptide Coupling: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid to make it more susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. Uronium/aminium salt-based coupling reagents like HBTU and HATU are highly efficient for this purpose.[3] In the presence of a base such as DIPEA, the carboxylic acid is deprotonated, and it then reacts with the coupling reagent to form a highly reactive OBt or OAt active ester.[3] This active ester is then readily attacked by the free amine on the peptide-resin, forming the desired peptide bond.[3] HATU is generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings.[12]
Troubleshooting Common Problems in SPPS with D-Tyrosine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance from the D-tyrosine or adjacent amino acids.[13]- Peptide aggregation on the resin.[14]- Insufficient reagent concentration or reaction time.[13] | - Use a more powerful coupling reagent like HATU.[12]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[9]- Increase the reaction time and/or the concentration of the amino acid and coupling reagents.[9]- If aggregation is suspected, consider using a different solvent like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts. |
| Side Reactions during Cleavage | - The tert-butyl cation formed during the deprotection of the tBu group can re-attach to electron-rich side chains like tryptophan or methionine. | - Use an effective scavenger cocktail during cleavage. Triisopropylsilane (TIS) is an excellent scavenger for the tert-butyl cation.[5] |
| Racemization | - Over-activation of the carboxylic acid, especially with certain coupling reagents and bases. | - Use coupling reagents known to suppress racemization, such as those containing HOBt or OxymaPure as additives.[9]- Avoid excessive pre-activation times and high temperatures during the coupling step. |
Analytical Characterization of D-Tyrosine Containing Peptides
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary technique for assessing the purity of a synthetic peptide and for its purification.[15] The separation is based on the differential hydrophobicity of the components in the crude peptide mixture.[15]
Typical HPLC Protocol for Peptide Analysis:
-
Column: A C18 stationary phase is most commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B is typically used to elute peptides of varying hydrophobicity. A shallow gradient (e.g., 1% B per minute) often provides the best resolution.[16]
-
Detection: UV absorbance is monitored, typically at 210-220 nm for the peptide backbone and at 280 nm for the aromatic side chain of tyrosine.[17]
-
Chiral Analysis: To confirm the presence of D-tyrosine and assess enantiomeric purity, a chiral HPLC column and method are required.[18]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of a synthetic peptide by providing an accurate molecular weight. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting it and analyzing the resulting fragment ions.
-
Ionization: Electrospray ionization (ESI) is the most common method for generating gas-phase peptide ions.
-
Fragmentation: Collision-induced dissociation (CID) is a widely used fragmentation technique. In CID, peptide ions are fragmented along the peptide backbone, primarily generating b- and y-type fragment ions.[19] The masses of these fragment ions can be used to deduce the amino acid sequence. The presence of D-tyrosine does not significantly alter the fragmentation pattern compared to its L-isomer, but the overall retention time in a chiral LC-MS setup will be different.[20]
Conclusion
Fmoc-D-tyrosine, particularly in its side-chain protected form, Fmoc-D-Tyr(tBu)-OH, is a vital reagent for the synthesis of modified peptides with enhanced therapeutic potential. A comprehensive understanding of its properties, the chemical principles of its application in SPPS, and the appropriate analytical techniques for characterization are paramount for the successful development of novel peptide-based drugs and research tools. By moving beyond rote protocol-following to a deeper appreciation of the underlying chemistry, researchers can effectively troubleshoot challenges and optimize their synthetic strategies to achieve high-purity peptides with desired biological activities.
References
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Available at: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): a new reactivity mode for silicon-fluoride and sulfur-fluoride bonds. Angewandte Chemie International Edition, 53(36), 9430-9448. Available at: [Link]
-
Echeverria, C., & Ganesan, A. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2947. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available at: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Available at: [Link]
-
The Organic Chemistry Tutor. HBTU, DIPEA Peptide Coupling Mechanism. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ResearchGate. A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link]
-
Kulkarni, S. S., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(9), 5039-5046. Available at: [Link]
-
Peptideweb.com. Synthesis protocols. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. Available at: [Link]
-
Jadaun, G. P. S., et al. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharma Times, 50(6), 19-26. Available at: [Link]
-
Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. In Peptide Synthesis and Applications (pp. 139-168). Humana Press. Available at: [Link]
-
Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. renyi.hu [renyi.hu]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Mastering Solubility: A Technical Guide to Fmoc-D-Tyrosine in Organic Solvents
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the landscape of drug discovery and development, solid-phase peptide synthesis (SPPS) stands as a cornerstone technology. Central to the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy is the precise and efficient coupling of Fmoc-protected amino acids. The solubility of these building blocks in the reaction solvent is not a mere procedural detail; it is a critical parameter that dictates the success of the synthesis.[1] Poor solubility can lead to a cascade of detrimental events, including incomplete coupling reactions, the generation of deletion sequences, and aggregation of the growing peptide chain, all of which compromise the purity and final yield of the target peptide.[1] This guide provides an in-depth technical examination of the solubility of Fmoc-D-tyrosine, a crucial non-canonical amino acid derivative, in common organic solvents. We will explore the physicochemical principles governing its solubility, present available solubility data, and provide robust experimental protocols for its determination, empowering researchers to optimize their peptide synthesis workflows.
Physicochemical Properties of Fmoc-D-Tyrosine
To understand the solubility of Fmoc-D-tyrosine, particularly the commonly used side-chain protected form, Fmoc-D-Tyr(tBu)-OH, it is essential to consider its molecular structure.
-
The Fmoc Group: This large, hydrophobic protecting group is the primary driver of solubility in many organic solvents.[2][] Its aromatic nature facilitates favorable interactions with a range of organic media.
-
The Tyrosine Side Chain: The phenolic hydroxyl group in the tyrosine side chain introduces polarity. In its unprotected form, this group can engage in hydrogen bonding, which can influence solubility. To prevent unwanted side reactions during peptide synthesis, this hydroxyl group is typically protected, most commonly with a tert-butyl (tBu) group.[4][5]
-
The tert-Butyl (tBu) Protecting Group: The bulky and hydrophobic tBu group enhances the overall nonpolar character of the molecule, further promoting solubility in organic solvents.[6]
-
The Carboxylic Acid Group: The presence of the carboxylic acid imparts a degree of polarity and the potential for hydrogen bonding.
The interplay of these structural features results in a molecule with a predominantly hydrophobic character, leading to good solubility in many polar aprotic solvents used in SPPS.
Factors Influencing the Solubility of Fmoc-D-Tyrosine
The solubility of an Fmoc-protected amino acid is a multifactorial property.[6] A thorough understanding of these factors is crucial for troubleshooting and optimizing dissolution.
Solvent System
The choice of solvent is the most critical factor.[1] Polar aprotic solvents are generally the most effective for dissolving Fmoc-amino acids.[7]
-
N,N-Dimethylformamide (DMF): This is the most widely used solvent in SPPS due to its excellent ability to dissolve most Fmoc-amino acids and effectively swell the resin support.[2][] However, DMF can degrade over time to form dimethylamine, which can lead to premature cleavage of the Fmoc group.[8]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for Fmoc-amino acids and is often used as an alternative to DMF.[1] It has a higher solvating power for some hydrophobic sequences.
-
Dimethyl Sulfoxide (DMSO): DMSO is a very strong polar aprotic solvent that can dissolve many Fmoc-amino acids that are sparingly soluble in other solvents.
-
Dichloromethane (DCM): DCM is a less polar solvent and is generally a poor choice for dissolving Fmoc-amino acids, though it is sometimes used in solvent mixtures or for specific washing steps.[1]
Temperature
Solubility is generally temperature-dependent. For many Fmoc-amino acids, a modest increase in temperature (e.g., to 30-40°C) can significantly improve solubility.[8] However, excessive heating should be avoided to prevent potential degradation of the Fmoc-amino acid.
Purity of Reagents
The purity of both the Fmoc-D-tyrosine and the solvent can impact solubility.
-
Water Content: The presence of even small amounts of water in organic solvents can negatively affect the solubility of hydrophobic Fmoc-amino acids.[8] Therefore, the use of anhydrous, high-purity solvents is highly recommended.
-
Compound Purity: Impurities in the Fmoc-D-tyrosine powder can sometimes act as nucleation points, promoting crystallization and reducing the apparent solubility.[1]
The following diagram illustrates the key factors influencing the solubility of Fmoc-D-tyrosine.
Caption: Key factors influencing Fmoc-D-tyrosine solubility.
Solubility Profile of Fmoc-D-Tyr(tBu)-OH in Common Organic Solvents
| Solvent | Type | Quantitative Solubility | Qualitative Description | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (108.81 mM) | Soluble (ultrasonication needed) | [9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~229.77 mg/mL (0.5 M) | Clearly Soluble | [10][11] |
| Dichloromethane (DCM) | Nonpolar | Data not available | Soluble | [10][12] |
| Chloroform | Nonpolar | Data not available | Soluble | [10][12] |
| Ethyl Acetate | Polar Aprotic | Data not available | Soluble | [10][12][13] |
| Acetone | Polar Aprotic | Data not available | Soluble | [10][12] |
| Methanol | Polar Protic | Data not available | Soluble | [13] |
| Water | Polar Protic | Data not available | Slightly Soluble | [10][11] |
Note: The quantitative value for DMF is calculated based on the common practice of preparing 0.5 M solutions, where 1 mmole (459.53 mg) is dissolved in 2 mL of DMF.
Practical Workflow for Solvent Selection and Dissolution
The following workflow provides a systematic approach to selecting an appropriate solvent and preparing a solution of Fmoc-D-tyrosine for SPPS.
Caption: A practical workflow for dissolving Fmoc-D-tyrosine.
Experimental Protocol for Solubility Determination by HPLC
For a precise and quantitative determination of solubility, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a robust framework for such an analysis.
Objective: To determine the equilibrium solubility of Fmoc-D-Tyr(tBu)-OH in a selected organic solvent at a specified temperature.
Materials:
-
Fmoc-D-Tyr(tBu)-OH
-
High-purity organic solvent of interest (e.g., DMF, NMP, ACN)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water with 0.1% TFA)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution: a. Add an excess amount of Fmoc-D-Tyr(tBu)-OH to a vial containing a known volume of the solvent. b. Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). c. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. d. After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Preparation of Calibration Standards: a. Prepare a stock solution of Fmoc-D-Tyr(tBu)-OH of a known high concentration in the solvent of interest. b. Perform a series of serial dilutions to generate at least five calibration standards of known concentrations that bracket the expected solubility.
-
HPLC Analysis: a. Set up the HPLC system with the C18 column and equilibrate with the mobile phase. Set the UV detector to a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm). b. Carefully withdraw a known volume of the supernatant from the saturated solution and filter it through a 0.22 µm syringe filter. c. Accurately dilute the filtered supernatant with the solvent to a concentration that is expected to fall within the range of the calibration curve. d. Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve by plotting peak area versus concentration. e. Inject the diluted sample of the saturated solution.
-
Calculation of Solubility: a. Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of Fmoc-D-Tyr(tBu)-OH in the chosen solvent at the specified temperature.
Conclusion: A Foundation for Rational Peptide Synthesis
The solubility of Fmoc-D-tyrosine is a fundamental parameter that underpins the successful execution of solid-phase peptide synthesis. While polar aprotic solvents like DMF and NMP remain the workhorses for most applications, challenges can arise, particularly with difficult or hydrophobic sequences. A thorough understanding of the factors influencing solubility, from the molecular structure of the amino acid derivative to the properties of the solvent and the experimental conditions, is paramount. The qualitative and quantitative data presented in this guide, coupled with the detailed experimental protocol for solubility determination, provide researchers, scientists, and drug development professionals with the necessary tools to make informed decisions, troubleshoot solubility issues, and ultimately optimize their peptide synthesis protocols for higher purity and yield.
References
-
PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [amp.chemicalbook.com]
- 13. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of Fmoc-D-tyrosine
For researchers, scientists, and professionals engaged in peptide synthesis and drug development, the rigorous characterization of raw materials is a foundational pillar of scientific integrity. Fmoc-D-tyrosine, a cornerstone building block in solid-phase peptide synthesis (SPPS), demands thorough analytical scrutiny to ensure its identity, purity, and suitability for downstream applications. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of Fmoc-D-tyrosine. This document moves beyond a mere listing of data points, offering insights into the causal relationships behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently validate their starting materials.
The Structural Anatomy of Fmoc-D-tyrosine
Fmoc-D-tyrosine is a derivative of the natural amino acid D-tyrosine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is pivotal in Fmoc-based peptide synthesis, as the Fmoc group is stable under a variety of conditions but can be selectively removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain. The structure incorporates the chiral center of D-tyrosine, the aromatic side chain of tyrosine, and the bulky, chromophoric Fmoc protecting group. Each of these structural motifs imparts a unique signature in the various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Fmoc-D-tyrosine is characterized by a series of distinct signals corresponding to the protons of the D-tyrosine residue and the Fmoc protecting group. The choice of deuterated solvent can influence the chemical shifts, with CDCl₃ and DMSO-d₆ being commonly employed.
Expected Chemical Shifts in ¹H NMR:
| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Notes |
| Fmoc Aromatic Protons | 7.75 - 7.25 | 7.90 - 7.30 | Multiplet (m) | The eight protons of the fluorenyl group give rise to a complex multiplet in the aromatic region. |
| Tyrosine Aromatic Protons | 7.05 - 6.75 | 7.00 - 6.60 | Doublet (d) | The four protons of the tyrosine phenyl ring typically appear as two distinct doublets. |
| NH Proton | 5.30 - 5.10 | 7.50 - 7.30 | Doublet (d) | The amide proton's chemical shift is highly dependent on the solvent and concentration. |
| α-CH Proton | 4.70 - 4.50 | 4.40 - 4.20 | Multiplet (m) | This proton is coupled to both the NH and β-CH₂ protons. |
| Fmoc CH & CH₂ Protons | 4.40 - 4.10 | 4.30 - 4.10 | Multiplet (m) | These are the protons of the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety. |
| β-CH₂ Protons | 3.20 - 2.90 | 3.10 - 2.80 | Multiplet (m) | The two diastereotopic protons of the β-methylene group are coupled to the α-CH proton. |
| Carboxylic Acid OH | Variable (broad) | ~12.5 (broad) | Singlet (s) | Often not observed in CDCl₃ unless the sample is very concentrated. More readily observed in DMSO-d₆. |
Expert Insights: The dispersion of the aromatic signals for the Fmoc group is a key indicator of its presence. The diastereotopic nature of the β-methylene protons of the tyrosine residue can sometimes lead to a complex multiplet, providing further structural confirmation. The choice of solvent is critical; for instance, the amide and carboxylic acid protons are more readily observed in DMSO-d₆ due to its hydrogen bond accepting properties.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-tyrosine in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[1][2]
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of Fmoc-D-tyrosine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a single peak for each unique carbon atom in the molecule.
Expected Chemical Shifts in ¹³C NMR:
| Carbon Assignment | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) |
| Carboxylic Acid C=O | ~175 | ~173 |
| Fmoc C=O | ~156 | ~156 |
| Aromatic Carbons | 155 - 115 | 155 - 120 |
| Fmoc CH & CH₂ | ~67, ~47 | ~66, ~47 |
| α-CH | ~55 | ~56 |
| β-CH₂ | ~37 | ~37 |
Expert Insights: The carbonyl carbons of the carboxylic acid and the Fmoc group are typically found in the downfield region of the spectrum. The large number of aromatic signals from both the Fmoc and tyrosine moieties can sometimes overlap, but their characteristic chemical shift range is a clear indicator of their presence.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a slightly higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 512-2048 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0 to 200 ppm
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[2][3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Strong, Broad |
| ~3300 | N-H stretch | Amide | Medium |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 3000 - 2850 | C-H stretch | Aliphatic | Medium |
| ~1720 | C=O stretch | Carboxylic Acid | Strong |
| ~1690 | C=O stretch | Amide (Fmoc) | Strong |
| 1600 - 1450 | C=C stretch | Aromatic | Medium-Strong |
| ~1500 | N-H bend | Amide | Medium |
| 1250 - 1000 | C-O stretch | Ether & Carboxylic Acid | Strong |
Expert Insights: The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the carboxylic acid O-H stretch, often overlapping with the N-H stretch. The two distinct, strong carbonyl (C=O) absorptions for the carboxylic acid and the Fmoc-urethane are critical for confirming the structure.[4] The presence of multiple peaks in the aromatic C=C stretching region further corroborates the presence of the two different aromatic ring systems.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid Fmoc-D-tyrosine powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Logical Flow for IR Spectral Interpretation
Caption: A logical approach to interpreting the IR spectrum of Fmoc-D-tyrosine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids like Fmoc-D-tyrosine.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₂₈H₂₉NO₅
-
Monoisotopic Mass: 459.2046 g/mol
-
[M+H]⁺ (protonated molecule): m/z 460.2119
-
[M+Na]⁺ (sodium adduct): m/z 482.1938
Key Fragment Ions in ESI-MS/MS:
| m/z | Proposed Fragment | Loss |
| 404.1645 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |
| 222.0965 | [Fmoc-CH₂]⁺ | Cleavage of the urethane bond |
| 179.0856 | Fluorenyl cation | Further fragmentation of the Fmoc group |
Expert Insights: The observation of the protonated molecular ion [M+H]⁺ is the primary confirmation of the compound's identity. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information. The characteristic loss of the tert-butyl group as isobutylene (56 Da) and the formation of fragments related to the Fmoc group are key diagnostic features.[5]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of Fmoc-D-tyrosine (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[5]
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.
-
Acquisition Parameters:
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
-
MS/MS Fragmentation: For fragmentation studies, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon) at varying collision energies.
Fragmentation Pathway of Fmoc-D-tyrosine
Caption: A simplified fragmentation pathway for Fmoc-D-tyrosine in ESI-MS.
Conclusion
The comprehensive spectroscopic characterization of Fmoc-D-tyrosine through NMR, IR, and MS provides a robust and self-validating system for ensuring the quality of this critical raw material in peptide synthesis. Each technique offers a unique and complementary perspective on the molecule's structure. By understanding the principles behind the data acquisition and the logic of spectral interpretation, researchers can confidently verify the identity and purity of their starting materials, thereby upholding the principles of scientific integrity and ensuring the success of their synthetic endeavors.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
PubChem. Fmoc-L-Tyr(tBu)-OH. [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ. [Link]
-
ACS Publications. Infrared Absorption Spectra of Some Amino Acids and their Complexes. [Link]
-
George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]
-
Aapptec Peptides. Fmoc-D-Tyr(tBu)-OH [118488-18-9]. [Link]
Sources
A Technical Guide to the Application of D-Amino Acids in Peptide Chemistry
Abstract
The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern peptide chemistry and therapeutic development. While biological systems almost exclusively utilize L-amino acids, the introduction of their D-enantiomers provides a powerful method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives.[1] This guide offers a comprehensive exploration of the core principles, methodologies, and applications of D-amino acid chemistry. We will delve into the mechanistic basis for enhanced stability, the profound effects on peptide conformation and receptor binding, and the detailed protocols required for the synthesis and analysis of these modified peptides. This document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the unique stereochemical advantages of D-amino acids to engineer next-generation peptide therapeutics.
Introduction: The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, all proteinogenic amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] The translational machinery in higher organisms is highly specific for L-amino acids, making them the exclusive building blocks of ribosomally synthesized proteins and peptides.[2] However, D-amino acids are not entirely absent in nature; they are found in the peptidoglycan cell walls of bacteria and in the venom of organisms like spiders and snails.[1][3]
The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer remarkable resistance to enzymatic degradation.[1] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][4] By strategically substituting an L-amino acid with its D-counterpart, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, dramatically increasing the peptide's biological half-life.[5][6]
Core Application: Enhancing Proteolytic Stability
A primary hurdle in the development of peptide-based drugs is their rapid clearance from the body due to degradation by proteases.[7] The substitution with D-amino acids is a robust and widely adopted strategy to mitigate this issue.[8]
Mechanism of Proteolytic Shielding
Proteases have exquisitely evolved active sites that recognize specific amino acid sequences and stereochemistry. The introduction of a D-amino acid at or near a protease cleavage site disrupts this recognition. The altered spatial orientation of the D-amino acid's side chain prevents the peptide from docking correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to hydrolysis.[4] This "steric shielding" effect can be localized to the site of substitution or can confer broader stability to the entire peptide, depending on the number and position of the D-amino acids incorporated.[9][10]
Below is a conceptual diagram illustrating this principle.
Caption: D-amino acid incorporation sterically hinders protease binding, preventing cleavage.
Experimental Workflow: In Vitro Protease Stability Assay
To quantify the stabilizing effect of D-amino acid incorporation, an in vitro stability assay using common proteases or biological fluids like human serum is essential.
Protocol: Peptide Stability Assay in Human Serum [6]
-
Preparation:
-
Prepare a 1 mg/mL stock solution of both the all-L-peptide and the D-amino acid-containing analogue in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Thaw human serum (pooled from multiple donors to average out variability) and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a microcentrifuge tube, incubate the peptide at a final concentration of 100 µg/mL in 80% human serum at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. The t=0 sample should be taken immediately after adding the peptide to the serum.
-
-
Sample Quenching & Protein Precipitation:
-
To each aliquot, immediately add an equal volume of a quenching solution, such as 10% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). This stops the enzymatic reaction and precipitates the serum proteins.[6]
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant, which contains the remaining peptide, to an HPLC vial.
-
Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. The amount of remaining peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide under these conditions. A significant increase in the half-life of the D-amino acid analogue compared to the all-L version validates the stabilizing effect.
-
Quantitative Data Summary
The impact of D-amino acid substitution on stability is often dramatic. Studies have shown that strategic placement can increase peptide half-life by orders of magnitude.
| Peptide Type | Modification | Half-Life in Serum (t½) | Fold Increase | Reference(s) |
| L-Peptide | None (Native Sequence) | Minutes to < 1 hour | 1x | [5][7] |
| D-Substituted Peptide | Single D-amino acid substitution | Several hours | 10-50x | [9][11] |
| All-D-Peptide | All L-amino acids replaced with D | > 24 hours | >100x | [5][12] |
Note: The exact fold increase is highly dependent on the peptide sequence and the position of the D-amino acid substitution.
Application: Modulating Peptide Conformation and Bioactivity
Beyond enhancing stability, the introduction of a D-amino acid can profoundly influence a peptide's three-dimensional structure, which is critical for its interaction with biological targets like receptors.[6][13]
Impact on Secondary Structure
The stereochemistry of an amino acid residue dictates the permissible dihedral angles (φ, ψ) of the peptide backbone, which in turn determines the local secondary structure.
-
α-Helices: A D-amino acid within a right-handed α-helix is energetically unfavorable and can act as a "helix breaker".[2] However, in some contexts, a D-residue can be accommodated with only a minor local disruption.[14]
-
β-Turns: D-amino acids are powerful inducers of specific β-turn conformations (e.g., Type I' and Type II' turns), which are crucial for the folding and activity of many bioactive peptides.[15] This property is often exploited to constrain a peptide into a bioactive conformation, potentially increasing its receptor binding affinity.
-
β-Sheets: The effect on β-sheets is context-dependent. A single L-to-D substitution within a β-sheet can be highly destabilizing and may even cause the protein to unfold.[2][16]
Caption: D-amino acid substitution can disrupt stable L-structures or induce new turns.
Tuning Receptor Binding and Activity
By altering the peptide's conformation, D-amino acids can fine-tune its biological activity. This can lead to:
-
Increased Affinity: Constraining a peptide into its "bioactive conformation" via a D-amino acid-induced turn can lead to higher receptor binding affinity and potency.[13]
-
Altered Specificity: The conformational change might favor binding to a different receptor subtype, altering the peptide's pharmacological profile.
-
Agonist-to-Antagonist Switching: In some cases, the subtle change in the orientation of key side chains resulting from a D-amino acid substitution can convert a receptor agonist into an antagonist.
A notable example is the synthetic somatostatin analogue, octreotide, which contains two D-amino acids (D-Phe and D-Trp). These substitutions not only confer high resistance to proteolysis but also lock the peptide into a conformation with high affinity for specific somatostatin receptor subtypes, making it a successful therapeutic agent.[11]
Synthetic Methodologies: Incorporating D-Amino Acids
The chemical synthesis of peptides provides complete control over the sequence, allowing for the straightforward incorporation of non-canonical amino acids like D-isomers.[17] Solid-Phase Peptide Synthesis (SPPS) is the most common method used.[7][17]
Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the basic steps for incorporating a D-amino acid into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water[6]
Workflow:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5-10 minutes.
-
Drain and repeat the piperidine treatment once more. This exposes the free amine on the resin.
-
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all residual piperidine.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (L- or D-isomer) by dissolving it with HBTU and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence, using the desired Fmoc-D-amino acid at the appropriate position.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify it using RP-HPLC. Confirm the identity and purity via mass spectrometry.
Caption: A typical cycle for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Conclusion and Future Directions
The use of D-amino acids is a validated and indispensable tool in peptide chemistry and drug development. It provides a direct and effective solution to the critical problem of proteolytic instability, a major bottleneck for peptide therapeutics.[5][18] Furthermore, the profound influence of D-amino acids on peptide conformation offers a sophisticated method for modulating biological activity, enabling the rational design of potent and selective ligands.
While the benefits are clear, challenges remain, including the potential for immunogenicity with some D-peptide sequences and the higher cost of D-amino acid building blocks. Future research will likely focus on developing more sophisticated computational models to predict the conformational and biological outcomes of D-amino acid substitutions, further refining the design process. The continued exploration of D-amino acids in novel applications, such as peptide hydrogels for drug delivery and biomaterials, promises to expand their impact across the biomedical landscape.[13]
References
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Available at: [Link]
-
Yang, C., & Xu, B. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Publishing. Available at: [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
-
Gellman, S. H. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. National Institutes of Health. Available at: [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein. Available at: [Link]
-
O'Dell, J. P. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. PubMed Central. Available at: [Link]
-
Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. Available at: [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. Available at: [Link]
-
Ayoub, A. W., et al. (2021). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Methods for avoiding proteolytic degradation. a Octreotide contains two... ResearchGate. Available at: [Link]
-
Gellman, S. H. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. Available at: [Link]
-
LifeTein. (n.d.). D-amino acid peptides synthesis. LifeTein. Available at: [Link]
-
ResearchGate. (n.d.). Examples of peptide helices containing D -amino acids incorporated in... ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. Available at: [Link]
-
Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). D-peptide. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 18. lifetein.com [lifetein.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS), revolutionizing the field with its unique chemical properties and enabling the routine synthesis of complex peptides.[1][2] This in-depth guide provides a comprehensive exploration of the Fmoc protecting group, from its fundamental chemical principles to its practical application in the laboratory, offering field-proven insights into the causality behind experimental choices.
The Principle of Orthogonality: The Foundation of Fmoc Chemistry
The success of multi-step chemical syntheses, such as peptide synthesis, hinges on the concept of orthogonality . This principle dictates that multiple classes of protecting groups can be removed under distinct chemical conditions without affecting other protecting groups.[3] The Fmoc group is the cornerstone of an orthogonal protection strategy that is central to modern SPPS.[3][4][5][6]
In this strategy:
-
The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.[4][5][7]
-
Reactive side-chain functionalities are protected by acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[6][]
This orthogonality allows for the selective deprotection of the α-amino group at each cycle of peptide elongation using a mild base, typically piperidine, without disturbing the acid-labile side-chain protecting groups or the bond linking the peptide to the solid support.[6][9] The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are then accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]
This approach offers a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graduated acid lability for deprotection.[4] The Boc method requires moderately strong acid (TFA) for α-amino deprotection and a much stronger, hazardous acid like hydrofluoric acid (HF) for final cleavage, making it less compatible with sensitive modifications.
The Mechanism of Fmoc Deprotection: A Base-Induced Elimination
The selective removal of the Fmoc group is a critical step in each cycle of peptide chain elongation.[1] This process is achieved through a base-induced β-elimination reaction, most commonly using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9][10]
The mechanism proceeds as follows:
-
Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[11]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of the highly reactive and electrophilic dibenzofulvene (DBF) intermediate, along with the release of carbon dioxide and the free N-terminal amine of the peptide.[11]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF intermediate to form a stable fulvene-piperidine adduct.[1][11] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[11]
// Reactants Fmoc_Peptide [label="Fmoc-NH-Peptide"]; Piperidine [label="+ Piperidine"];
// Intermediates Carbanion [label="Carbanion Intermediate"]; DBF [label="Dibenzofulvene (DBF)"]; Peptide_Amine [label="H₂N-Peptide"]; CO2 [label="+ CO₂"];
// Products Adduct [label="DBF-Piperidine Adduct"];
// Reaction Flow Fmoc_Peptide -> Carbanion [label="Proton Abstraction", color="#EA4335"]; Carbanion -> DBF [label="β-Elimination", color="#FBBC05"]; DBF -> Adduct [label="Scavenging", color="#34A853"]; Carbanion -> Peptide_Amine [style=invis]; // for layout Carbanion -> CO2 [style=invis]; // for layout
// Grouping for clarity {rank=same; Fmoc_Peptide; Piperidine} {rank=same; Carbanion} {rank=same; DBF; Peptide_Amine; CO2} {rank=same; Adduct} } endom Caption: Mechanism of Fmoc deprotection by piperidine.
The formation of the DBF-piperidine adduct is advantageous as it has a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection reaction's completion.[9][11][12]
The Heart of the Synthesis: Amino Acid Coupling
Following Fmoc deprotection, the newly exposed N-terminal amine of the resin-bound peptide is coupled with the carboxyl group of the next incoming Fmoc-protected amino acid. To facilitate the formation of this amide bond, the carboxylic acid must be activated.[7] This is achieved using coupling reagents.
Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[] The most common classes of coupling reagents used in Fmoc-SPPS are uronium/aminium salts and carbodiimides.[13]
| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | React with the carboxylic acid to form a highly reactive active ester intermediate.[13] | High coupling efficiency, fast reaction times, low racemization, especially with HATU.[][13][14] |
| Carbodiimides | DIC, DCC | Promote the formation of an O-acylisourea intermediate, which then reacts with the amine. | Cost-effective, can be used in combination with additives like HOBt to suppress racemization.[15] |
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often favored for its high reactivity, which is particularly beneficial for coupling sterically hindered amino acids and overcoming difficult sequences prone to aggregation.[13][14]
Minimizing Racemization
A significant challenge in peptide synthesis is preventing the loss of stereochemical integrity (racemization) of the α-carbon during activation and coupling.[16] This is particularly problematic for certain amino acids like histidine and cysteine.[][16] The choice of coupling reagent and the addition of additives are key strategies to mitigate this risk. For instance, using additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can suppress racemization.[15]
Step-by-Step Experimental Protocol for a Single Fmoc-SPPS Cycle
The following is a generalized, self-validating protocol for a single cycle of amino acid addition using the Fmoc strategy. Specific conditions may need to be optimized based on the peptide sequence and the resin used.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-amino acids
-
Solid-phase synthesis vessel
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, Coupling reagent (e.g., HATU), Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Kaiser test kit for monitoring
Protocol:
-
Resin Swelling: Place the peptide-resin in a reaction vessel and swell in a suitable solvent like DMF or DCM for at least 1-2 hours to ensure uniform accessibility of the reaction sites.[16]
-
Fmoc Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the fulvene-piperidine adduct and excess piperidine.[13][16]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) by dissolving it with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents) in DMF.[13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[16]
-
-
Monitoring: Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, signifying the absence of free primary amines.[16][17] If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[16] The resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, the composition of which depends on the amino acid composition of the peptide.
A standard cleavage cocktail consists of:
-
Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Scavengers: Cationic species are generated during the cleavage of protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. Scavengers are added to trap these reactive species.
| Scavenger | Target Residue(s) |
| Triisopropylsilane (TIS) | Trityl (Trt) group, general carbocation scavenger |
| Water | t-Butyl (tBu) group |
| 1,2-Ethanedithiol (EDT) | Cysteine (prevents re-attachment of protecting groups) |
| Thioanisole | Methionine, Tryptophan |
A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5). The peptide-resin is treated with this mixture for 2-4 hours at room temperature.[16] The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
Common Side Reactions and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, several side reactions can occur, impacting the yield and purity of the final peptide. Understanding these potential pitfalls is crucial for troubleshooting and optimizing the synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | The side-chain carboxyl group of aspartic acid can form a cyclic imide under basic conditions (piperidine treatment), which can then open to form a mixture of α- and β-aspartyl peptides.[18][19] | Add HOBt to the piperidine deprotection solution; use protecting groups on the preceding amino acid's backbone amide.[19][20] |
| Diketopiperazine Formation | At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is common with proline in the first or second position.[19][20] | Use sterically hindered resins like 2-chlorotrityl chloride resin; couple the first two amino acids as a pre-formed dipeptide.[19] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during the activation of sensitive amino acids like histidine and cysteine.[16] | Use low-racemization coupling reagents (e.g., HATU, COMU); add HOBt or HOAt; avoid excess base.[15][21] |
| Alkylation of Sensitive Residues | During final TFA cleavage, reactive carbocations can alkylate sensitive side chains (e.g., Trp, Met, Cys).[22] | Use an optimized cocktail of scavengers in the cleavage mixture.[19] |
Conclusion: The Enduring Power of Fmoc Chemistry
The Fmoc protecting group has fundamentally reshaped the landscape of peptide synthesis. Its base lability, coupled with the use of acid-labile side-chain protection, provides a truly orthogonal system that offers milder reaction conditions and greater compatibility with a wide range of peptide modifications compared to the older Boc strategy.[1][][18] The ease of automation and the ability to monitor the reaction progress have made Fmoc-SPPS the method of choice for both academic research and industrial-scale peptide production.[1][12] A thorough understanding of the chemical principles, reaction mechanisms, and potential side reactions associated with Fmoc chemistry is essential for any scientist seeking to successfully synthesize peptides of high purity and yield.
References
- Benchchem. (n.d.). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Benchchem. (n.d.). Assessing the Orthogonality of the Fmoc Protecting Group: A Comparative Guide.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Benchchem. (n.d.). Coupling Reagents for Fmoc-Pseudoproline Dipeptides: A Detailed Guide to Selection and Application.
- Benchchem. (n.d.). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
- Machado, D. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(9), 973-983.
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment.
- Galanis, A. S., et al. (2016). Side reactions in the SPPS of Cys-containing peptides. Tetrahedron Letters, 57(30), 3364-3367.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. chempep.com [chempep.com]
- 21. bachem.com [bachem.com]
- 22. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of D-Tyrosine in Peptide Therapeutics: A Technical Guide to Enhancing Stability and Modulating Bioactivity
Abstract
The substitution of canonical L-amino acids with their D-enantiomers represents a powerful and field-proven strategy in peptide drug design. This in-depth technical guide provides a comprehensive exploration of the biological significance and practical application of incorporating D-tyrosine into peptide scaffolds. Moving beyond a simple recitation of facts, this document elucidates the fundamental principles governing the enhanced proteolytic resistance, conformational alterations, and modulatory effects on receptor interactions conferred by D-tyrosine. We will delve into the causal mechanisms behind these advantages, present detailed experimental protocols for synthesis and analysis, and provide data-driven insights to guide researchers, scientists, and drug development professionals in harnessing the full potential of this impactful modification.
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency. However, their clinical utility is often hampered by rapid degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][2] The incorporation of D-amino acids, such as D-tyrosine, directly addresses this critical liability. By introducing a stereochemically distinct residue, the peptide backbone becomes a poor substrate for proteolytic enzymes, significantly extending its circulatory half-life and bioavailability.[1][2][3][4] This guide will specifically focus on D-tyrosine, an aromatic amino acid whose unique phenolic side chain plays a pivotal role in a multitude of biological interactions.[][6][7]
The Core Advantages of D-Tyrosine Incorporation: A Mechanistic Perspective
The strategic placement of a D-tyrosine residue within a peptide sequence imparts several key advantages that are central to modern drug design.
Enhanced Proteolytic Stability: A Shield Against Degradation
The fundamental principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-tyrosine residue creates a local distortion in the peptide backbone that is sterically incompatible with the active site of most proteases.[2] This "steric shielding" effectively renders the adjacent peptide bonds resistant to enzymatic hydrolysis.
Experimental Workflow: Assessing Protease Resistance
The following workflow outlines a standard procedure for comparing the stability of an L-peptide with its D-tyrosine-containing analogue in the presence of a relevant protease.
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Fmoc-D-tyrosine-Derivatives-with-Side-chain-Protection
Introduction: The Strategic Imperative of D-Tyrosine in Advanced Peptide Therapeutics
In the landscape of modern drug development, synthetic peptides represent a frontier of immense therapeutic potential. Their high specificity and biological activity are often tempered by a significant challenge: metabolic instability. The natural enzymatic machinery of the body rapidly degrades peptides composed of L-amino acids. The strategic incorporation of D-amino acids, the non-natural stereoisomers, is a field-proven tactic to confer proteolytic resistance, thereby enhancing the in-vivo half-life and therapeutic efficacy of peptide drug candidates.[1][2]
D-Tyrosine, in particular, is a valuable building block. Its aromatic side chain is a key participant in a multitude of molecular interactions critical for biological function. However, the very feature that makes it valuable—the phenolic hydroxyl group—also presents a significant chemical challenge during synthesis. In the context of the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), this reactive group must be temporarily masked with a protecting group to prevent unwanted side reactions.[3][4]
This guide provides an in-depth exploration of the core principles and practical methodologies for utilizing Fmoc-D-tyrosine derivatives with effective side-chain protection. We will delve into the causality behind the selection of different protecting groups, provide validated experimental protocols, and offer insights to navigate the complexities of synthesizing high-fidelity peptides containing this critical non-natural residue.
The Challenge: Reactivity of the Tyrosine Phenolic Group
The hydroxyl group of the tyrosine side chain is nucleophilic and susceptible to several undesirable reactions during the iterative cycles of Fmoc-SPPS.[4] If left unprotected, this group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptide impurities that are often difficult to separate from the target peptide.[4][5][6] This not only reduces the overall yield but critically compromises the purity of the final product.[4]
Furthermore, the electron-rich aromatic ring is sensitive to modification by cationic species generated during the synthesis, particularly during the final cleavage from the resin.[5] Effective side-chain protection is therefore not merely an option, but a fundamental requirement for the successful synthesis of tyrosine-containing peptides.[3][7]
A Comparative Analysis of Key Side-Chain Protecting Groups for Fmoc-D-Tyrosine
The selection of a side-chain protecting group is governed by the principle of orthogonality. In Fmoc-SPPS, this means the group must be stable to the mildly basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but readily cleavable under the strongly acidic conditions of the final cleavage step (typically Trifluoroacetic acid, TFA).[8][9]
The Workhorse: tert-Butyl (tBu)
The tert-butyl (tBu) ether is the most widely used and preferred protecting group for the tyrosine side chain in standard Fmoc/tBu chemistry.[5][10] Its popularity stems from a robust set of favorable characteristics:
-
High Stability: The tBu group is completely stable to the repetitive piperidine treatments required for Fmoc deprotection.[3]
-
Clean Cleavage: It is efficiently removed during the final TFA-mediated cleavage from the resin, generating volatile byproducts.[6][11][12]
-
Orthogonality: The Fmoc/tBu strategy represents a truly orthogonal system, as the base-labile Fmoc group and the acid-labile tBu group are removed under mutually exclusive conditions.[7][13]
Fmoc-D-Tyr(tBu)-OH is the standard reagent for incorporating a tBu-protected D-tyrosine residue.[11][14] Its use is central to preventing side-chain acylation and ensuring high-fidelity synthesis.[4][6]
Alternative Strategies: Benzyl (Bzl) and its Derivatives
While tBu is the standard, other protecting groups like Benzyl (Bzl) are also employed, though their application in Fmoc chemistry requires careful consideration.
-
Benzyl (Bzl): The benzyl ether is stable to the basic conditions of Fmoc removal.[8][13] However, it is only partially removed by standard TFA treatment, making it less ideal for routine Fmoc synthesis compared to the tBu group.[5] Its primary utility is found in Boc-based SPPS.
-
Substituted Benzyl Groups (e.g., 2,6-Dichlorobenzyl, 2,6-Cl₂Bzl): Electron-withdrawing substituents can increase the acid stability of the benzyl group.[5] Derivatives like Fmoc-Tyr(2,6-Cl₂Bzl)-OH offer enhanced stability and can be used in Fmoc chemistry to produce fully protected peptide fragments, which are valuable in convergent synthesis strategies.[5]
Permanent Protection: The Methyl (Me) Group
In some applications, the hydroxyl group of tyrosine is intentionally and permanently blocked. O-methylation prevents phosphorylation and can alter the hydrophobicity and binding characteristics of the peptide.[1]
-
O-Methyl-D-tyrosine: In this case, the methyl group acts as a permanent protecting group.[1] The corresponding building block, Fmoc-O-Methyl-D-tyrosine, requires no additional side-chain protection, simplifying the synthesis process.[1] However, researchers must be aware that the methyl ether can be partially cleaved under strong acidic conditions over extended periods.[1]
Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups
| Protecting Group | Structure | Stability to 20% Piperidine/DMF | Cleavage Condition | Key Considerations |
| tert-Butyl (tBu) | -C(CH₃)₃ | High | Standard TFA cocktails | Gold standard for Fmoc SPPS .[5][10] Excellent orthogonality and clean cleavage. |
| Benzyl (Bzl) | -CH₂-Ph | High | Stronger acid (e.g., HF) required for full cleavage; partially cleaved by TFA.[5] | More commonly used in Boc-SPPS.[5] Incomplete TFA cleavage can lead to impurities. |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-C₆H₃Cl₂ | High | Strong acid (e.g., HF) | Increased acid stability compared to Bzl.[5] Useful for synthesizing protected fragments.[5] |
| Methyl (Me) | -CH₃ | High | Permanent (mostly) | Serves as a permanent modification, not a temporary protecting group.[1] Risk of partial demethylation with prolonged strong acid exposure.[1] |
Experimental Protocols & Methodologies
Trustworthiness in synthesis protocols is built on clarity and reproducibility. The following sections provide detailed, step-by-step methodologies for the key workflows involving Fmoc-D-tyrosine derivatives.
Diagram: Standard Fmoc-SPPS Cycle for Fmoc-D-Tyr(tBu)-OH Incorporation
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Automated Solid-Phase Synthesis Coupling of Fmoc-D-Tyr(tBu)-OH
This protocol outlines a generalized procedure for an automated peptide synthesizer. Instrument-specific parameters may require optimization.
1. Reagent Preparation:
- Fmoc-Amino Acids: Prepare 0.2 M solutions of all Fmoc-amino acids, including Fmoc-D-Tyr(tBu)-OH, in N,N-Dimethylformamide (DMF).
- Activator/Coupling Reagent: Prepare a 0.5 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
- Activator Base: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-methyl-2-pyrrolidone (NMP).
- Deprotection Solution: Prepare a solution of 20% piperidine by volume in DMF.[8]
2. Synthesis Cycle (Post-swelling of resin):
- Fmoc Deprotection: Treat the resin with the deprotection solution. A typical protocol involves a first treatment for 5 minutes, followed by a drain and a second treatment for 15 minutes.[13]
- Washing: Thoroughly wash the resin with DMF (typically 5-7 cycles) to remove piperidine and the dibenzofulvene-piperidine adduct.
- Coupling:
- In a separate vessel or in-line, pre-activate the Fmoc-D-Tyr(tBu)-OH. For a 0.1 mmol scale synthesis, use 3-5 equivalents of the amino acid.
- Add Fmoc-D-Tyr(tBu)-OH (e.g., 0.5 mmol, 5 eq.), HATU (e.g., 0.49 mmol, 4.9 eq.), and DIPEA (e.g., 1.0 mmol, 10 eq.) to the resin.
- Allow the coupling reaction to proceed for a specified time, typically ranging from 5 to 60 minutes depending on the synthesizer and sequence difficulty.[8]
- Washing: Wash the resin thoroughly with DMF (typically 3-5 cycles) to remove excess reagents and byproducts.
- Progression: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the peptide's composition.
Diagram: Cleavage and Deprotection Logic
Caption: General workflow for peptide cleavage and precipitation.
Reagent K Cocktail (Recommended for peptides with sensitive residues like Cys, Met, Trp, and Tyr): [15][16]
-
Composition: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 by volume.[16]
-
Function of Scavengers: During cleavage, the acid-labile protecting groups (like tBu) generate reactive carbocations.[16][17] Scavengers (water, phenol, thioanisole, EDT) are nucleophilic species added to the TFA to trap these cations, preventing them from modifying sensitive residues like tyrosine and tryptophan.[16]
Cleavage Procedure:
-
Preparation: Ensure the N-terminal Fmoc group has been removed from the final residue.[17] Wash the dried peptide-resin with dichloromethane (DCM).
-
Reaction: Add the freshly prepared, cold cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Agitation: Gently agitate the mixture for 1.5-3 hours at room temperature.[1][15]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional volume of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with stirring.[1]
-
Isolation: A white precipitate of the crude peptide should form. Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether several times to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Conclusion: Enabling Advanced Peptide Design
The successful synthesis of peptides containing D-tyrosine is a critical capability for modern drug discovery. It allows for the creation of novel therapeutics with enhanced metabolic stability and potentially improved pharmacological profiles. The foundation of this success lies in a robust and well-executed side-chain protection strategy.
Fmoc-D-Tyr(tBu)-OH remains the reagent of choice for most applications, offering an optimal balance of stability, clean cleavage, and orthogonality within the Fmoc-SPPS framework. By understanding the chemical principles behind its use and adhering to validated protocols for coupling and cleavage, researchers can confidently incorporate D-tyrosine into complex peptide sequences. This mastery over the synthetic process empowers scientists to push the boundaries of peptide design and unlock new therapeutic possibilities.
References
- BenchChem. (n.d.). Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-Tyr(Bzl)-OH.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
- TargetMol. (n.d.). Fmoc-Tyr(tBu)-OH | Solid-phase Peptide synthesis.
- Doherty-Kirby, A.L., & Lajoie, G.A. (n.d.). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. PMC - NIH.
- BenchChem. (n.d.). Improving yield and purity of O-methyl-D-tyrosine peptides.
- Cayman Chemical. (n.d.). Fmoc-Tyr(tBu)-OH (CAS 71989-38-3).
- Perich, J. W., & Reynolds, E. C. (1993). Synthesis of Phosphotyrosine-Containing Peptides and Their Use as Substrates for Protein Tyrosine Phosphatases. Experts@Minnesota.
- Sigma-Aldrich. (n.d.). Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9.
- Fields, G. B., & Noble, R. L. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (n.d.). Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. Fmoc-Tyr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9 [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Sourcing and Implementing High-Purity Fmoc-D-Tyrosine in Peptide Synthesis
Introduction: The Critical Role of D-Amino Acids in Modern Peptide Therapeutics
In the landscape of peptide-based drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, D-amino acids play a pivotal role in enhancing the therapeutic potential of synthetic peptides. The substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically increase metabolic stability by conferring resistance to enzymatic degradation. This, in turn, prolongs the peptide's in vivo half-life and enhances its bioavailability. Fmoc-D-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, is a frequently utilized building block in this context. Its applications range from the synthesis of enzyme inhibitors and receptor-specific ligands to the development of novel biomaterials.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Fmoc-D-tyrosine. We will delve into the critical importance of purity, provide a comparative analysis of commercial suppliers, and offer field-proven protocols for its successful implementation in solid-phase peptide synthesis (SPPS).
The Imperative of Purity: Beyond the Percentage Point
The success of any peptide synthesis campaign is intrinsically linked to the quality of the starting materials. For Fmoc-amino acids, a seemingly high purity value on a supplier's label (e.g., >99% by HPLC) does not always tell the complete story.[3] Several classes of impurities, if present, can have a disproportionately negative impact on the synthesis, leading to difficult purifications, reduced yields of the target peptide, and the generation of immunogenic or off-target side products.[3]
Key Impurities and Their Consequences:
-
Enantiomeric Impurities (L-enantiomer): The presence of the undesired L-enantiomer of tyrosine will lead to the formation of diastereomeric peptides. These can be exceptionally difficult to separate from the target peptide by standard reversed-phase HPLC and can significantly alter the final product's biological activity and safety profile.[3][4] High-end suppliers will specify an enantiomeric purity of ≥99.8%.
-
Dipeptides (Fmoc-D-Tyr-D-Tyr-OH): Formed during the Fmoc protection step, these impurities can result in the insertion of an extra amino acid residue into the peptide sequence.[3]
-
Free Amino Acids: Incomplete Fmoc protection or degradation of the product can lead to the presence of free D-tyrosine. This can cause double insertion events during the coupling step, where two amino acids are added to the growing peptide chain instead of one.[3]
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the insertion of a β-alanine residue.[3]
-
Acetic Acid: A seemingly innocuous impurity, even trace amounts of acetic acid can lead to chain termination by capping the free amine of the growing peptide chain.
Therefore, a critical evaluation of a supplier's certificate of analysis (CoA) is paramount. This document should not only state the overall purity but also provide detailed information on the methods used for its determination and the limits for specific, critical impurities.
Commercial Suppliers of High-Purity Fmoc-D-Tyrosine: A Comparative Overview
Several reputable suppliers offer high-purity Fmoc-D-tyrosine and its derivatives. The most commonly used variant for SPPS is Fmoc-D-Tyr(tBu)-OH (CAS: 118488-18-9) , where the phenolic hydroxyl group is protected with a tert-butyl group to prevent side reactions during synthesis.[5][6] The table below provides a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Key Specifications/Notes |
| Sigma-Aldrich (Novabiochem®) | Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | ≥98.0% (HPLC) | Novabiochem® products are known for their stringent quality control, with specifications for low levels of free amino acids, dipeptides, and other synthesis-related impurities. They provide detailed CoAs. |
| Chem-Impex | Fmoc-O-tert-butyl-D-tyrosine | 118488-18-9 | ≥ 98% (HPLC) | Also offers other derivatives like Fmoc-D-tyrosine (unprotected)[2], Fmoc-O-allyl-D-tyrosine[7], and Fmoc-3-iodo-D-tyrosine.[8] Provides optical rotation data.[9] |
| Bachem | Fmoc-D-Tyr(Et)-OH | N/A | High Purity | A leading manufacturer of amino acid derivatives, known for high-quality products suitable for GMP manufacturing. Offers various side-chain protections.[10] |
| P3 BioSystems | Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | High Purity | A US-based supplier specializing in reagents for peptide synthesis.[5] |
| Santa Cruz Biotechnology | Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | ≥95% | Primarily for research use.[11] |
| MedchemExpress | Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | High Purity | Supplier of a wide range of biologically active molecules and reagents.[12] |
Author's Note: When selecting a supplier, it is crucial to look beyond the listed price and purity percentage. Requesting a lot-specific Certificate of Analysis is a critical step in the due diligence process. For drug development applications, suppliers with a strong regulatory track record and the ability to provide detailed impurity profiles are highly recommended.
Analytical Validation: Interpreting the Certificate of Analysis
A comprehensive CoA for high-purity Fmoc-D-tyrosine should include data from several analytical techniques. As a scientist, understanding these methods is key to verifying the quality of your starting material.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing chemical purity.[3] A reversed-phase HPLC method is typically used to separate the main compound from synthesis-related impurities.[3] The CoA should show a clear chromatogram with the main peak area reported as a percentage of the total area.
-
Chiral HPLC: Standard HPLC cannot distinguish between enantiomers. Therefore, a separate chiral HPLC method is required to determine the enantiomeric purity.[4] This is a critical parameter that must be explicitly stated on the CoA.
-
Mass Spectrometry (MS): Confirms the identity of the compound by measuring its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule.
-
Optical Rotation: Measures the rotation of plane-polarized light by a solution of the chiral molecule, confirming its stereochemistry.[9]
The logical workflow for quality control of Fmoc-amino acids is depicted in the diagram below.
Caption: Quality control workflow for Fmoc-D-tyrosine.
Experimental Protocol: Manual Incorporation of Fmoc-D-Tyr(tBu)-OH in Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-D-Tyr(tBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.[1][13][14]
Materials:
-
Peptide synthesis vessel
-
Fmoc-protected peptide-resin
-
Fmoc-D-Tyr(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Qualitative monitoring test (e.g., Kaiser test)
Methodology:
-
Resin Preparation:
-
If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.[14]
-
For an ongoing synthesis, ensure the resin is washed and ready for the next coupling step.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the peptide-resin in the reaction vessel.
-
Agitate for 5 minutes, drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-30 minutes to ensure complete Fmoc removal.[1][13]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue color) will confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (6-10 equivalents relative to the resin loading) to the amino acid solution. The solution will typically change color, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[13]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. A negative result (colorless or yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated ("double coupling").[1]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Caption: The Fmoc-SPPS cycle for incorporating one amino acid.
Troubleshooting Common Issues
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, this indicates the presence of unreacted free amines.
-
Cause: Steric hindrance from the preceding amino acid, poor resin swelling, or insufficient activation time.
-
Solution: Repeat the coupling step (double coupling). For particularly difficult sequences, using a more potent coupling reagent like HATU may be beneficial.[1]
-
-
Diketopiperazine Formation: This side reaction is most common after the coupling of the second amino acid and can lead to cleavage of the dipeptide from the resin.[15]
-
Cause: The free amine of the second amino acid attacks the ester linkage to the resin. Sequences with Proline or Glycine at the C-terminus are particularly susceptible.
-
Solution: Use a resin with higher steric hindrance around the linkage point (e.g., 2-chlorotrityl chloride resin) or modify the coupling protocol for the third amino acid.
-
-
Racemization: Although less common with standard coupling reagents like HBTU, some conditions can lead to partial racemization of the amino acid.
-
Cause: Over-activation or the use of certain bases.
-
Solution: Ensure the activated amino acid is used promptly and avoid excessive amounts of base.
-
Conclusion
The successful synthesis of high-quality, D-tyrosine-containing peptides is a multi-faceted process that begins with the careful selection of the amino acid building block. By prioritizing suppliers who provide comprehensive analytical data and by understanding the critical impact of even trace impurities, researchers can mitigate many common synthesis failures. A thorough evaluation of the Certificate of Analysis, coupled with robust and well-monitored synthesis protocols, will ensure the reproducible and efficient production of peptides with enhanced therapeutic potential.
References
- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.
- Chiral Purity Analysis of Fmoc-D-Glu(OAll)-OH: A Comparative Guide. Benchchem.
- Fmoc-D-Tyr(tBu)-OH. P3 BioSystems.
- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- Fmoc- D -Tyr(tBu)-OH = 98.0 HPLC 118488-18-9. Sigma-Aldrich.
- Fmoc-D-Tyr(tBu)-OH | CAS 118488-18-9 | SCBT. Santa Cruz Biotechnology.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Fmoc-Tyr(tBu)-OH (CAS 71989-38-3). Cayman Chemical.
- Fmoc-D-Tyr(tBu)-OH | Amino Acid Derivative. MedchemExpress.com.
- Fmoc-O-tert-butyl-D-tyrosine. Chem-Impex.
- Application Notes and Protocols: O-Methyl-D-tyrosine in Peptide Synthesis. Benchchem.
- Fmoc-O-allyl-D-tyrosine. Chem-Impex.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chem-Impex International, Inc. Fmoc-O-tert-butyl-D-tyrosine | 118488-18-9 | Fisher Scientific.
- O Ethyl N Fmoc Tyrosine CAS No 162502-65-0 Fmoc D Tyr Et OH White Powder 98%.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9. Sigma-Aldrich.
- Fmoc-D-tyrosine. Chem-Impex.
- Fmoc-3-iodo-D-tyrosine. Chem-Impex.
- Fmoc-D-Tyr(Et)-OH. Bachem Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-D-Tyr(tBu)-OH, 118488-18-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. scbt.com [scbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
Fmoc-D-Tyr(tBu)-OH: A Technical Guide for the Synthesis of Hormone Analogs
Abstract
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-D-Tyr(tBu)-OH, a critical precursor in the solid-phase peptide synthesis (SPPS) of hormone analogs. The guide delves into the physicochemical properties of this key building block, outlines detailed, field-proven protocols for its application, and addresses potential challenges and troubleshooting strategies. By emphasizing the causality behind experimental choices and grounding protocols in authoritative references, this document serves as a practical resource for the synthesis of high-quality peptide-based therapeutics.
Introduction: The Strategic Importance of Fmoc-D-Tyr(tBu)-OH in Hormone Analog Synthesis
The synthesis of peptide hormones and their analogs is a cornerstone of modern drug development. These molecules play pivotal roles in regulating a vast array of physiological processes, and their synthetic counterparts are invaluable as therapeutic agents. A key strategy in designing potent and stable hormone analogs involves the incorporation of unnatural D-amino acids. This substitution can significantly enhance resistance to enzymatic degradation, thereby prolonging the in-vivo half-life and therapeutic efficacy of the peptide.[1][2]
Fmoc-D-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, is a crucial building block in this endeavor.[3] It provides the D-isomeric form of tyrosine, a frequent constituent of biologically active peptides, with two strategically chosen protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side-chain.[4][5] This orthogonal protection scheme is the foundation of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which offers mild reaction conditions and broad applicability.[4][6]
This guide will provide a detailed exploration of Fmoc-D-Tyr(tBu)-OH, from its fundamental properties to its practical application in the synthesis of hormone analogs, with a particular focus on gonadotropin-releasing hormone (GnRH) analogs as an illustrative example.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(tBu)-OH is paramount for its successful application in SPPS. These properties dictate its solubility, reactivity, and stability throughout the synthesis process.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉NO₅ | |
| Molecular Weight | 459.53 g/mol | |
| Appearance | White to off-white powder | [7] |
| Melting Point | 150-151°C | [8] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7] |
| Storage Temperature | 2-30°C |
The Rationale Behind Orthogonal Protection
The success of Fmoc/tBu SPPS hinges on the concept of orthogonality , where each protecting group can be removed under specific conditions without affecting the others.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the amino acid. Its lability to basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), allows for the stepwise elongation of the peptide chain.[4][9]
-
tBu (tert-Butyl) Group: The tBu group protects the phenolic hydroxyl group of the D-tyrosine side chain. Its stability to the basic conditions used for Fmoc deprotection and its lability to strong acids, such as trifluoroacetic acid (TFA), are crucial for preventing unwanted side reactions during synthesis and ensuring its removal only during the final cleavage step.[4][10]
Quality Control and Purity Assessment
The purity of the starting Fmoc-D-Tyr(tBu)-OH is a critical determinant of the final peptide's quality.[11] Impurities can lead to the formation of deletion sequences or other side products, complicating purification and reducing the overall yield. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.
A typical quality control analysis should confirm:
-
High Chemical Purity: ≥98.0% by HPLC.
-
High Enantiomeric Purity: ≥99.5% to ensure the stereochemical integrity of the final peptide.
Experimental Workflow: Synthesis of a GnRH Analog
To illustrate the practical application of Fmoc-D-Tyr(tBu)-OH, this section provides a detailed, step-by-step protocol for the synthesis of a hypothetical GnRH analog containing a D-Tyrosine residue. The native GnRH is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[12] Our target analog will incorporate D-Tyr at position 5.
Materials and Reagents
-
Fmoc-D-Tyr(tBu)-OH
-
Other required Fmoc-amino acids (with appropriate side-chain protection)
-
Rink Amide resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Kaiser test kit
Step-by-Step Synthesis Protocol
The synthesis is performed on a 0.1 mmol scale.
3.2.1. Resin Swelling and Preparation
Proper swelling of the resin is crucial for efficient synthesis.[4]
-
Place the Rink Amide resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the solvent.
3.2.2. Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 3-5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
3.2.3. Coupling of Fmoc-D-Tyr(tBu)-OH
This protocol describes the activation and coupling of Fmoc-D-Tyr(tBu)-OH using the HBTU/DIPEA method, a robust and widely used approach.[13]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin as described in the deprotection step.
Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.
Caption: Iterative cycle of deprotection and coupling in SPPS.
3.2.4. Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the tBu group from D-Tyrosine.[4]
-
Ensure the peptide-resin is dry.
-
In a fume hood, add a freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Agitate at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Caption: Final cleavage and deprotection workflow.
Troubleshooting and Advanced Considerations
Potential Side Reactions
-
Racemization: While D-amino acids are used intentionally, racemization of other chiral centers can be a concern. The use of additives like HOBt can help minimize this risk.[13]
-
Incomplete Deprotection or Coupling: Monitor reactions closely using the Kaiser test. If a coupling reaction is incomplete, a second coupling may be necessary.
-
Side-chain Alkylation: During the final cleavage, the t-butyl cation generated can potentially alkylate sensitive residues like tryptophan or cysteine.[14][15] The use of scavengers like TIS is crucial to trap these reactive species.
Synthesis of Other Hormone Analogs
The principles outlined here are broadly applicable to the synthesis of various hormone analogs. For instance, in the synthesis of thyroid hormone analogs, protected tyrosine derivatives are also essential precursors.[16] The choice of protecting groups and synthesis strategy will depend on the specific target molecule.
Conclusion
Fmoc-D-Tyr(tBu)-OH is an indispensable tool for the synthesis of robust and effective hormone analogs. Its well-defined physicochemical properties and its role within the elegant Fmoc/tBu orthogonal protection strategy enable the precise and efficient construction of complex peptide sequences. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently utilize this key precursor in the development of next-generation peptide therapeutics.
References
- ChemicalBook. (2025-07-04). Fmoc-D-Tyr(tBu)-OH | 118488-18-9.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Saour, K. Y. (2009). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine. Iraqi Journal of Pharmaceutical Sciences, 18(2).
- Benchchem. (n.d.). Standard Protocol for Coupling Fmac-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9.
- Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH = 98.0 HPLC 118488-18-9.
- Benchchem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
- ChemicalBook. (2025-09-23). Fmoc-Tyr(tBu)-OH | 71989-38-3.
- ResearchGate. (2025-08-08). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine8 and D-alanine.
- PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid.
- ResearchGate. (2017-01-03). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)-OH Raw Material.
- MDPI. (n.d.). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy.
- ResearchGate. (2025-08-06). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
- ACS Publications. (2023-05-01). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2013-08-29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PMC - NIH. (n.d.). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent.
- ResearchGate. (2025-08-06). Low Energy Conformations for Gonadotropin-Releasing Hormone with D- and L-Amino Acid Substitutions for Gly 6: Possible Receptor-Bound Conformations.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.
- Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3].
- PMC - NIH. (n.d.). Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2007-12-13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- CEM Corporation. (n.d.). Fmoc-Tyr(tBu)-OH.
- PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- TargetMol. (n.d.). Fmoc-Tyr(tBu)-OH | Solid-phase Peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Houben-Weyl. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups.
- ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU...
- MedChemExpress. (n.d.). Fmoc-Tyr(tBu)-OH | Amino Acid Derivative.
- PubMed. (n.d.). Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc-D-Tyr(tBu)-OH | 118488-18-9 [chemicalbook.com]
- 8. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-D-Tyrosine in Peptidomimetic Design: A Technical Guide
Abstract
The pursuit of novel therapeutics is an ongoing endeavor in medicinal chemistry, with peptides emerging as highly specific and potent drug candidates. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[2][3] A key approach in peptidomimetic design is the incorporation of unnatural amino acids, with D-amino acids playing a pivotal role. This in-depth technical guide provides a comprehensive exploration of the use of Fmoc-D-tyrosine in the solid-phase synthesis of peptidomimetics, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles, provide detailed experimental methodologies, and discuss the analytical characterization of the resulting peptidomimetics, thereby equipping the reader with the necessary knowledge to leverage this powerful tool in drug discovery.
Introduction: The Rationale for D-Amino Acid Incorporation in Peptidomimetics
Peptides are promising therapeutic agents due to their high specificity and potency in interacting with biological targets.[1] However, their application is often limited by their short in-vivo half-life, primarily due to rapid degradation by endogenous proteases.[4][5] These enzymes exhibit a high degree of stereospecificity, predominantly recognizing and cleaving peptide bonds formed by L-amino acids, the building blocks of natural proteins.[6]
The strategic substitution of L-amino acids with their D-enantiomers is a powerful technique to confer resistance to enzymatic degradation.[6][7] The altered stereochemistry at the alpha-carbon of a D-amino acid sterically hinders the peptide backbone from fitting into the active site of proteases, thereby rendering the adjacent peptide bonds resistant to cleavage.[7] This enhanced stability significantly increases the peptide's half-life and bioavailability, making it a more viable drug candidate.[4]
Beyond proteolytic resistance, the incorporation of D-amino acids can also induce unique conformational constraints on the peptide backbone. This can lead to the formation of novel secondary structures that may enhance binding affinity and selectivity for the target receptor.[8]
Fmoc-D-Tyrosine: A Key Building Block for Peptidomimetic Synthesis
The synthesis of peptidomimetics containing D-amino acids is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the most widely adopted method for SPPS due to its mild reaction conditions and versatility.[9][10] In this strategy, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group.[11]
Fmoc-D-Tyr(tBu)-OH is a crucial building block for incorporating a D-tyrosine residue into a peptide sequence.[12][13] The key features of this reagent are:
-
Fmoc Group: Protects the α-amino group during the coupling reaction, preventing self-polymerization. It is readily removed under mild basic conditions (e.g., 20% piperidine in DMF), which do not affect the acid-labile side-chain protecting groups or the peptide-resin linkage.[14][15]
-
D-Configuration: Confers the desirable properties of enzymatic stability and potential for novel secondary structures to the final peptidomimetic.
-
tert-Butyl (tBu) Protecting Group: Protects the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during synthesis. This group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final acidolytic cleavage step.[10][16]
The use of Fmoc-D-Tyr(tBu)-OH allows for the precise and efficient incorporation of D-tyrosine into a growing peptide chain, enabling the synthesis of well-defined peptidomimetics with enhanced therapeutic potential.
Experimental Workflow: Solid-Phase Synthesis of a Peptidomimetic Containing D-Tyrosine
The following section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a model peptidomimetic incorporating Fmoc-D-tyrosine. The principles outlined are also applicable to automated peptide synthesizers.
Core Principles of the SPPS Cycle
SPPS involves the iterative repetition of two key steps: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid, until the desired peptide sequence is assembled on an insoluble resin support.[17]
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol (0.1 mmol scale)
Materials and Reagents:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-D-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: e.g., Triisopropylsilane (TIS), Water
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Protocol Steps:
-
Resin Swelling:
-
Place the resin in a fritted syringe reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.[10]
-
Drain the DMF.
-
-
First Amino Acid Loading (if starting with an unloaded resin):
-
This step is specific to the chosen resin and is typically provided by the manufacturer. For Rink Amide resin, the first Fmoc-amino acid is coupled directly to the deprotected amine handles.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-D-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[10]
-
To ensure complete coupling, a qualitative test such as the Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Iterative Cycles:
-
Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether.[10]
-
A white precipitate of the crude peptide should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Analysis and Characterization of the Synthesized Peptidomimetic
Following synthesis, the crude peptidomimetic must be purified and its identity confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.[19][20]
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates the desired peptide from impurities based on hydrophobicity.[21]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the synthesized peptidomimetic.
-
Detection: UV absorbance is monitored at 214 nm (peptide bond) and 280 nm (aromatic residues like tyrosine).
Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified peptidomimetic.
Identity Confirmation by Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized peptidomimetic, confirming that the correct sequence has been assembled.[22] Electrospray Ionization (ESI) is a common ionization method for peptides. The experimentally determined mass should match the calculated theoretical mass of the desired peptidomimetic.
Data Presentation
The results of the synthesis and characterization can be summarized in a table for clarity.
| Parameter | Result |
| Target Peptidomimetic Sequence | Ac-Phe-D-Tyr-Val-Orn-Gly-NH₂ |
| Calculated Monoisotopic Mass | 627.33 Da |
| Observed Mass (ESI-MS) | 627.35 Da |
| Crude Purity (by HPLC) | 78% |
| Final Purity (after HPLC) | >98% |
| Yield (based on initial resin loading) | 35% |
Application in Modulating a Signaling Pathway: A Hypothetical Example
Peptidomimetics containing D-amino acids are often designed to inhibit protein-protein interactions or act as receptor antagonists. For instance, a D-tyrosine containing peptidomimetic could be developed to block the interaction between a growth factor and its receptor, thereby inhibiting a downstream signaling cascade implicated in disease.
Caption: Inhibition of a growth factor signaling pathway by a D-tyrosine peptidomimetic.
Conclusion
The incorporation of Fmoc-D-tyrosine into peptidomimetics via solid-phase peptide synthesis is a robust and effective strategy for developing drug candidates with enhanced stability and potentially improved biological activity. The principles of Fmoc chemistry, combined with the unique properties of D-amino acids, provide a powerful platform for medicinal chemists to design and synthesize novel therapeutics. The detailed protocols and analytical methodologies presented in this guide serve as a practical resource for researchers aiming to harness the potential of D-amino acid-containing peptidomimetics in their drug discovery programs.
References
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
-
Cui, H., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(11), 1763-1773. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 363-370. Retrieved from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Perspectives in Peptide Science, 1-22. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Vignola, G., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Society Reviews, 52(10), 3465-3490. Retrieved from [Link]
-
Yadav, P., & Kumar, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1-13. Retrieved from [Link]
Sources
- 1. jopcr.com [jopcr.com]
- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pepdoopeptides.com [pepdoopeptides.com]
- 20. ijsra.net [ijsra.net]
- 21. biovera.com.au [biovera.com.au]
- 22. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to Non-natural Amino Acid Derivatives for Drug Discovery
Introduction: Expanding the Chemical Alphabet of Life for Therapeutic Innovation
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and stability is a constant endeavor.[1] While nature's palette of twenty canonical amino acids has provided the blueprint for countless biological molecules, the ability to introduce non-natural amino acids (nnAAs), also known as non-canonical or unnatural amino acids (UAAs), into peptides and proteins represents a paradigm shift in medicinal chemistry.[1][2] These bespoke building blocks, not found in natural protein synthesis, offer a vast and largely unexplored chemical space, empowering researchers to tailor the properties of biologics with unprecedented precision.[1][]
The incorporation of nnAAs allows for the introduction of unique functional groups, altered backbone conformations, and novel chemical reactivity, thereby overcoming many of the limitations associated with traditional peptide and protein therapeutics, such as poor metabolic stability and low cell permeability.[2][4] From enhancing the potency of peptide drugs to enabling the site-specific conjugation of payloads in antibody-drug conjugates (ADCs), nnAAs have emerged as indispensable tools in the development of next-generation therapeutics.[][5] This guide provides a comprehensive technical overview of the synthesis, incorporation, and application of non-natural amino acid derivatives in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundation - Synthesis of Non-natural Amino Acids
The journey of utilizing nnAAs in drug discovery begins with their synthesis. The ability to generate a diverse array of these unique building blocks is critical for exploring a wide range of structure-activity relationships (SAR). Two primary strategies dominate the synthesis of nnAAs: chemical synthesis and enzymatic (or biocatalytic) synthesis.
Chemical Synthesis: Precision and Diversity
Chemical synthesis offers the highest degree of flexibility, allowing for the creation of a virtually limitless variety of nnAA structures.[][] These methods are often categorized by the type of bond formation or the strategic approach employed.
Key Chemical Synthesis Strategies:
-
Asymmetric Synthesis: This is a cornerstone for producing enantiomerically pure nnAAs, which is crucial as the stereochemistry of an amino acid dramatically impacts its biological activity.[7] Common approaches include:
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[7]
-
Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, is used to induce enantioselectivity.[7]
-
-
Strecker Synthesis: A classic method that involves the reaction of an aldehyde with ammonia and cyanide to form an α-amino nitrile, which is then hydrolyzed to the amino acid.[8] Modern variations utilize asymmetric catalysts to achieve high enantioselectivity.[9]
-
Alkylation of Glycine Equivalents: Chiral glycine enolate equivalents can be alkylated with various electrophiles to introduce diverse side chains.[7]
-
Modifications of Natural Amino Acids: Existing natural amino acids can serve as starting materials for the synthesis of nnAAs through side-chain modifications.
Table 1: Comparison of Common Chemical Synthesis Methods for nnAAs
| Method | Advantages | Disadvantages | Typical Applications |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste.[7] | Catalyst development can be complex and expensive. | Large-scale production of specific chiral nnAAs. |
| Chiral Auxiliaries | Reliable and predictable stereochemical outcomes.[7] | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps. | Synthesis of complex and novel nnAAs in a research setting. |
| Strecker Synthesis | Convergent, uses simple starting materials.[8] | Use of toxic cyanide, often produces a racemic mixture requiring resolution.[9] | Generation of α-alkylated amino acids. |
Enzymatic Synthesis: Green Chemistry and High Selectivity
Enzymatic synthesis has gained significant traction as a more sustainable and highly selective alternative to traditional chemical methods.[10] Biocatalysts, such as transaminases and dehydrogenases, can operate under mild conditions and often exhibit exquisite stereoselectivity, eliminating the need for chiral auxiliaries or resolutions.[10][11]
Key Enzymatic Synthesis Strategies:
-
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, generating a chiral amino acid.[10]
-
Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce L- or D-amino acids with high enantiomeric purity.[11]
-
Lyases: Enzymes like tyrosine phenol-lyase (TPL) and tryptophan synthase (TrpS) can catalyze the formation of C-C, C-N, and C-S bonds to generate a variety of nnAAs.[10]
Experimental Protocol: Enzymatic Synthesis of an L-amino acid using a Transaminase
-
Reaction Setup: Prepare a reaction mixture containing the α-keto acid substrate, an amino donor (e.g., L-alanine), pyridoxal-5'-phosphate (PLP) cofactor, and the purified transaminase enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the depletion of the α-keto acid substrate or the formation of the amino acid product using techniques like HPLC or GC.
-
Workup and Purification: Once the reaction is complete, terminate it by adding acid (e.g., trichloroacetic acid) to precipitate the enzyme. Centrifuge to remove the precipitate, and then purify the nnAA from the supernatant using ion-exchange chromatography.
Part 2: Incorporation of Non-natural Amino Acids into Peptides and Proteins
Once synthesized, the next critical step is the incorporation of nnAAs into a peptide or protein sequence. The choice of incorporation strategy depends on factors such as the size of the target molecule, the desired location of the nnAA, and whether the synthesis is performed in a test tube or within a living cell.
Solid-Phase Peptide Synthesis (SPPS): The Chemist's Toolbox
For the synthesis of peptides and small proteins (typically up to 50-70 amino acids), SPPS is the method of choice.[12] It allows for the precise, site-specific incorporation of one or more nnAAs into a defined sequence. The most common approach is the Fmoc/tBu strategy.[12]
Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (which can be a natural or non-natural amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vivo Incorporation via Genetic Code Expansion: Reprogramming the Ribosome
For larger proteins and for studying protein function in a cellular context, genetic code expansion is a powerful technique.[13] This method involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for a specific nnAA.[12] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host organism.[14] The orthogonal aaRS is engineered to specifically recognize and charge the nnAA onto the orthogonal tRNA, which then delivers it to the ribosome in response to the repurposed codon.[15]
Workflow for In Vivo nnAA Incorporation:
Caption: Workflow for in vivo nnAA incorporation.
Cell-Free Protein Synthesis (CFPS): Bridging In Vitro and In Vivo
CFPS offers a middle ground, providing a rapid and efficient way to incorporate nnAAs without the complexities of maintaining living cells.[16][17] In a CFPS system, the cellular machinery for transcription and translation is extracted and used in a test tube. This open environment allows for the direct addition of the nnAA, the orthogonal aaRS/tRNA pair, and the DNA template, providing greater control over the reaction conditions.[17]
Part 3: Applications of Non-natural Amino Acids in Drug Discovery
The ability to incorporate nnAAs into peptides and proteins has unlocked a wide range of applications in drug discovery, from creating more potent and stable drugs to developing sophisticated bioconjugates.
Enhancing Peptide Therapeutics
Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their utility is often limited by poor metabolic stability and cell permeability.[2] The incorporation of nnAAs can address these challenges in several ways:
-
Increased Proteolytic Stability: Introducing D-amino acids, N-methylated amino acids, or other backbone modifications can make peptides resistant to degradation by proteases.[][18]
-
Conformational Constraint (Peptide Stapling): "Stapled peptides" are created by introducing two nnAAs with reactive side chains that can be covalently linked, often through a ring-closing metathesis reaction.[][20] This stabilizes the peptide in a specific conformation (e.g., an α-helix), which can enhance target binding and cell permeability.[]
-
Modulating Pharmacokinetic Properties: The addition of nnAAs with specific functional groups can be used to tune the solubility, lipophilicity, and half-life of a peptide drug.[2]
Table 2: Examples of FDA-Approved Drugs Containing Non-natural Amino Acids
| Drug Name | Non-natural Amino Acid | Therapeutic Area | Mechanism of Action |
| Methyldopa [4] | α-Methyldopa | Hypertension | α2-adrenergic agonist |
| Baclofen [4] | β-(4-chlorophenyl)-γ-aminobutyric acid | Spasticity | GABA-B receptor agonist |
| Gabapentin [4] | 1-(aminomethyl)cyclohexaneacetic acid | Epilepsy, Neuropathic Pain | Binds to the α2δ-1 subunit of voltage-gated calcium channels |
| Sitagliptin [2] | β-amino acid derivative | Type 2 Diabetes | DPP-4 inhibitor |
Site-Specific Bioconjugation and Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload. The site of conjugation is critical for the efficacy and safety of an ADC.[5] Traditional methods that rely on the random conjugation to natural amino acids like lysine or cysteine result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs).[21]
The incorporation of nnAAs with bioorthogonal functional groups (e.g., azides, alkynes, ketones) allows for the precise, site-specific attachment of drug molecules.[][22] This "click chemistry" approach leads to the production of homogeneous ADCs with a defined DAR, which has been shown to improve their therapeutic index.[22][23]
Workflow for Site-Specific ADC Generation using nnAAs:
Caption: Workflow for site-specific ADC generation.
Probing Protein Structure and Function
Beyond therapeutics, nnAAs are invaluable tools for basic research. The incorporation of nnAAs with unique properties can be used to:
-
Map Protein-Protein Interactions: Photo-crosslinking nnAAs can be used to "trap" transient protein-protein interactions.[12]
-
Introduce Spectroscopic Probes: nnAAs containing fluorescent or spin-labeled side chains can be used to study protein dynamics and conformational changes.[]
-
Investigate Enzyme Mechanisms: By replacing a key active site residue with an nnAA that has a slightly altered structure or pKa, researchers can gain insights into the catalytic mechanism of an enzyme.[24]
Conclusion and Future Perspectives
The ability to incorporate non-natural amino acids into peptides and proteins has fundamentally expanded the toolkit of the drug discovery scientist. This technology allows for a level of molecular precision that was previously unattainable, enabling the rational design of therapeutics with enhanced properties.[1] As synthesis and incorporation methods continue to improve, and as our understanding of the interplay between nnAA structure and biological function deepens, we can expect to see an increasing number of nnAA-containing drugs entering clinical development and ultimately benefiting patients. The future of drug discovery will undoubtedly be shaped by our growing ability to write new chapters in the book of life with an expanded chemical alphabet.
References
-
Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed. (2014). Methods in Molecular Biology, 1118, 189-203. [Link]
-
Sharma, K. K., Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., Singh, P. K., Kumar, A., & Singh, P. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Engineering enzymes for noncanonical amino acid synthesis. The FEBS Journal, 287(11), 2177–2196. [Link]
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]
-
Kim, S., Eom, S. B., & Lim, H. G. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 25(5), 653–664. [Link]
-
Enzymatic synthesis of peptides containing unnatural amino acids - PubMed. (1995). Biotechnology and Bioengineering, 47(3), 347-354. [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]
-
Incorporation of non-natural amino acids into proteins - PubMed. (2002). Current Opinion in Chemical Biology, 6(6), 816-825. [Link]
-
Chiral Amino Acids Synthesis. (n.d.). [Link]
-
The synthesis of peptides and proteins containing non-natural amino acids - The Homepage of The Sanderson Group, Durham University. (n.d.). [Link]
-
Antibody conjugates with unnatural amino acids. | Semantic Scholar. (2015). Protein Science. [Link]
-
Unnatural amino acids in novel antibody conjugates - PubMed. (2015). Expert Opinion on Biological Therapy, 15(9), 1255-1264. [Link]
-
Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. (2012). Methods in Molecular Biology, 794, 215-228. [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments. (n.d.). [Link]
-
Enzymatic Synthesis of Unnatural Amino Acids - ACS Publications. (2009). ACS Symposium Series. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2024). Journal of Medicinal Chemistry. [Link]
-
Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38126-38145. [Link]
-
Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (2024). BioAscent. [Link]
-
Recent Advances in Metal-Free Peptide Stapling Strategies | Chem & Bio Engineering. (2024). Chem & Bio Engineering. [Link]
-
Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System | Bioconjugate Chemistry - ACS Publications. (2014). Bioconjugate Chemistry. [Link]
-
Antibody conjugates with unnatural amino acids - PubMed. (2015). Current Opinion in Chemical Biology, 28, 146-155. [Link]
-
Improved Synthesis of Unnatural Amino Acids for Peptide Stapling - ResearchGate. (2018). The Journal of Organic Chemistry. [Link]
-
The Application of Non-Canonical Amino Acids in Drug Discovery - The Daily Scientist. (2023). The Daily Scientist. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar. [Link]
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022). [Link]
-
Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - CHIMIA. (1997). CHIMIA International Journal for Chemistry. [Link]
-
Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (2018). Chemical Society Reviews. [Link]
-
Noncanonical Amino Acids in Biocatalysis | Chemical Reviews - ACS Publications. (2024). Chemical Reviews. [Link]
-
Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - MDPI. (2017). International Journal of Molecular Sciences, 18(11), 2410. [Link]
-
Engineering of enzymes using non-natural amino acids - PMC - NIH. (2023). World Journal of Microbiology and Biotechnology, 39(3), 88. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. innopep.com [innopep.com]
- 21. Antibody conjugates with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Antibody conjugates with unnatural amino acids. | Semantic Scholar [semanticscholar.org]
- 24. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Navigating the Nuances of Tyrosine Coupling in SPPS
An In-Depth Guide to Coupling Reagents for Fmoc-D-Tyrosine in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, with the Fmoc/tBu strategy being the most prevalent approach due to its mild reaction conditions.[1] This method involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] While the process is iterative and automatable, the success of each cycle hinges on the quantitative formation of the peptide bond. The choice of coupling reagent—the catalyst for this amide bond formation—is therefore a critical parameter for achieving high purity and yield.
The incorporation of Tyrosine, and specifically its D-enantiomer, Fmoc-D-Tyrosine, introduces distinct challenges that demand a carefully considered coupling strategy. The primary obstacles include:
-
Risk of Racemization: The activation of the carboxyl group, a prerequisite for coupling, increases the acidity of the α-proton. This can lead to its abstraction under basic conditions, resulting in a loss of stereochemical integrity—a critical issue for the biological activity of the final peptide.[3][4]
-
Side-Chain Reactivity: The phenolic hydroxyl group of the Tyrosine side chain is nucleophilic and can compete with the N-terminal amine of the peptide chain, leading to undesirable side reactions like O-acylation.[5][6] While side-chain protection (e.g., with a tert-Butyl group) is the standard method to prevent this[1][5][7], understanding the underlying reactivity is key to troubleshooting and process optimization.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of coupling reagents for Fmoc-D-Tyrosine. We will delve into the mechanisms of action, compare the efficacy of various reagent classes, and provide field-proven protocols to mitigate common side reactions and ensure the synthesis of high-fidelity peptides.
Part 1: The Fundamental Mechanism of Peptide Bond Formation
At its core, every coupling step in SPPS involves a two-stage process: the activation of the C-terminal carboxylic acid of the incoming amino acid, followed by the nucleophilic attack from the free N-terminal amine of the resin-bound peptide chain. The coupling reagent facilitates this by converting the carboxyl group into a highly reactive intermediate, typically an active ester, which is more susceptible to aminolysis.[8][9]
The general workflow is a foundational concept in SPPS, illustrating the iterative cycle of deprotection and coupling that elongates the peptide chain.
Caption: Competing reaction pathways for an activated amino acid.
Part 4: Field-Proven Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. Reagent equivalents are relative to the resin's functional loading. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: High-Efficiency, Low-Racemization Coupling with HATU
This protocol is recommended for critical applications where purity and stereochemical integrity are paramount.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-D-Tyr(tBu)-OH (184 mg, 0.4 mmol, 4 eq.)
-
HATU (150 mg, 0.39 mmol, 3.9 eq.)
-
2,4,6-Collidine (106 µL, 0.8 mmol, 8 eq.) or DIPEA (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF. [1][7]2. Activation Mixture Preparation: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH and HATU in ~2 mL of DMF.
-
Add the base (Collidine or DIPEA) to the activation mixture.
-
Pre-activation: Agitate the activation mixture for 2-3 minutes at room temperature.
-
Coupling Reaction: Add the entire activation mixture to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature. For potentially difficult sequences, the coupling time can be extended to 2 hours. [10]7. Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction. [7]8. Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Cost-Effective, Robust Coupling with DIC/OxymaPure
This protocol offers a balance of efficiency and economy, utilizing the safer and highly effective OxymaPure additive.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-D-Tyr(tBu)-OH (184 mg, 0.4 mmol, 4 eq.)
-
OxymaPure (57 mg, 0.4 mmol, 4 eq.)
-
DIC (62 µL, 0.4 mmol, 4 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Reagent Solution Preparation: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH and OxymaPure in ~2 mL of DMF.
-
Coupling Reaction: Add the Fmoc-D-Tyr(tBu)-OH/OxymaPure solution to the resin.
-
Add DIC directly to the resin suspension.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress using the Kaiser test. If the test remains positive after 3 hours, a second coupling (recoupling) may be necessary.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times), followed by DCM and/or isopropanol to ensure complete removal of the soluble diisopropylurea byproduct.
Part 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from adjacent residues. 2. Peptide aggregation on the resin. [11] 3. Insufficient reagent equivalents or reaction time. | 1. Recouple: Repeat the coupling step. 2. Switch Reagent: Use a more powerful reagent like HATU or COMU. [12][13] 3. Disrupt Aggregation: Switch to NMP as a solvent or add chaotropic salts. [11] 4. Increase Time/Temp: Extend coupling time or perform the reaction at a slightly elevated temperature (e.g., 35-40°C). |
| Racemization Detected (e.g., by Chiral HPLC) | 1. Base is too strong (e.g., DIPEA). 2. Coupling reagent has a higher intrinsic risk (e.g., HBTU). 3. Prolonged activation time. | 1. Change Base: Switch to a weaker base like 2,4,6-collidine. [7][12] 2. Change Reagent: Use COMU or HATU, which are known for low racemization. [14][13][15] 3. Optimize Conditions: Minimize pre-activation time and perform coupling at room temperature. |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection in the previous cycle. | Ensure complete deprotection by extending the piperidine treatment time or performing a double deprotection (e.g., 5 min + 15 min). [7] |
| Unidentified +147 Da Mass Adduct | Guanidinylation of the N-terminus or side-chain amine from HBTU/HATU/HCTU-type reagents. [16] | Use a phosphonium-based (PyBOP) or carbodiimide-based (DIC/Oxyma) reagent, or the uronium salt COMU, which do not cause this side reaction. |
Conclusion
The successful incorporation of Fmoc-D-Tyrosine into a synthetic peptide is a readily achievable goal when the appropriate tools and strategies are employed. While cost-effective methods like DIC/OxymaPure are suitable for many standard syntheses, the use of high-performance uronium/aminium salts such as HATU and COMU provides a greater margin of success for challenging sequences where efficiency and stereochemical purity are non-negotiable. [14][17][13]By understanding the mechanisms of activation and potential side reactions, and by selecting the optimal coupling reagent, base, and reaction conditions, researchers can confidently synthesize high-quality, tyrosine-containing peptides for their discovery and development pipelines.
References
- Vertex AI Search, "The Role of HOBt and HBTU in Peptide Coupling Reactions", Accessed Jan 7, 2026.
-
PubMed, "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis", Accessed Jan 7, 2026. [Link]
- Source 5 not available
-
ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development", Accessed Jan 7, 2026. [Link]
-
Aapptec Peptides, "Coupling Reagents", Accessed Jan 7, 2026. [Link]
-
Wikipedia, "HBTU", Accessed Jan 7, 2026. [Link]
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis", Accessed Jan 7, 2026. [Link]
-
RSC Publishing, "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates", Accessed Jan 7, 2026. [Link]
- Source 17 not available
-
ResearchGate, "Study on the racemization of L-tyrosine", Accessed Jan 7, 2026. [Link]
-
YouTube, "HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry", Accessed Jan 7, 2026. [Link]
-
UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)", Accessed Jan 7, 2026. [Link]
- Source 21 not available
-
MDPI, "Epimerisation in Peptide Synthesis", Accessed Jan 7, 2026. [Link]
- Google Patents, "Process for the solid phase synthesis of peptides which contain sulf
-
ACS Publications, "Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols | Organic Letters", Accessed Jan 7, 2026. [Link]
- Source 27 not available
-
The Journal of Organic Chemistry, "O-Acylation of Tyrosine during Peptide Synthesis", Accessed Jan 7, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. HBTU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Fmoc-D-Tyrosine Deprotection Using Piperidine in Solid-Phase Peptide Synthesis
Abstract
This comprehensive guide provides an in-depth analysis and detailed protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from D-tyrosine residues in solid-phase peptide synthesis (SPPS) using piperidine. We will explore the underlying chemical mechanism of this critical step, present validated experimental procedures, discuss key reaction parameters, and offer troubleshooting strategies for common challenges. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, aiming to provide both theoretical understanding and practical, actionable protocols for achieving high-purity peptides.
Introduction: The Central Role of Fmoc Deprotection
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups.[1][2] This orthogonality is crucial for the synthesis of complex peptides, ensuring that the integrity of the peptide chain and its side-chain functionalities are maintained throughout the iterative cycles of amino acid coupling and deprotection.[1]
The deprotection of the Nα-Fmoc group is a critical step that must proceed to completion in every cycle of SPPS. Incomplete deprotection results in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[3][4] Piperidine, a secondary amine, is the most widely used reagent for Fmoc removal due to its optimal basicity and nucleophilicity.[3][5] This application note will focus specifically on the deprotection of Fmoc-D-tyrosine, an important unnatural amino acid incorporated into peptides to enhance proteolytic stability or to modulate biological activity.
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine proceeds through a base-catalyzed β-elimination mechanism.[1][2] This is a two-step process:
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring system.[2][3]
-
β-Elimination: This abstraction generates a carbanion intermediate that is stabilized by the aromatic fluorene system. The intermediate is unstable and rapidly undergoes elimination, cleaving the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1][2]
-
DBF Adduct Formation: The liberated DBF is immediately trapped by the excess piperidine in the reaction mixture to form a stable covalent adduct.[1][2] This scavenging step is vital, as it prevents the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would result in irreversible chain termination.[1]
The formation of the dibenzofulvene-piperidine adduct is also advantageous for reaction monitoring, as it has a distinct UV absorbance maximum around 301 nm.[1][6]
Caption: Standard Experimental Workflow for Fmoc Deprotection.
Protocol 2: Monitoring Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative determination of Fmoc group cleavage, which can be used to confirm the initial loading of the resin or to monitor the efficiency of the deprotection step. [7] Procedure:
-
Collect Filtrate: Carefully collect all the filtrate from both deprotection steps (steps 4 and 7 in Protocol 1) into a volumetric flask of known volume (e.g., 25 or 50 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed.
-
Prepare Sample for Measurement: Prepare a further dilution if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer. For example, dilute 100 µL of the stock solution into 900 µL of DMF.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank. [6]5. Calculate Resin Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct.
-
A = Absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹) [4] * c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
The total moles of cleaved Fmoc can be calculated by accounting for all dilution factors. This value should correspond to the initial loading of the resin.
-
Troubleshooting and Side Reactions
While the deprotection of Fmoc-D-tyrosine is generally robust, certain issues can arise.
-
Incomplete Deprotection: This is often caused by peptide aggregation on the resin, hindering reagent access. [1][8] * Solution: Increase deprotection times, switch to a more effective solvent like NMP, or incorporate chaotropic salts. [8]For difficult sequences, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a nucleophilic scavenger is an option. [9]
-
Aspartimide Formation: If an aspartic acid (Asp) residue is present in the sequence, piperidine can catalyze the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptide impurities. [8] * Solution: While less of a concern for the tyrosine residue itself, if Asp is present elsewhere, adding 0.1 M of a hydroxylamine derivative like HOBt to the deprotection solution can suppress this side reaction. [8]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two residues. [8][10] * Solution: When synthesizing a dipeptide on the resin, it is advisable to proceed immediately to the next coupling step after deprotection to minimize the time the free N-terminal amine is available to cyclize.
It is important to note that the side-chain protecting group of tyrosine (e.g., tert-butyl (tBu) or benzyl (Bzl)) is stable to the basic conditions of Fmoc deprotection. [10][11]Any side reactions involving the tyrosine side chain, such as alkylation or rearrangement, are typically associated with the final acidic cleavage from the resin, not the piperidine-mediated deprotection step. [10][11]
Conclusion
The piperidine-mediated deprotection of Fmoc-D-tyrosine is a highly efficient and reliable reaction that is fundamental to modern solid-phase peptide synthesis. A thorough understanding of the underlying β-elimination mechanism, adherence to optimized protocols, and awareness of potential side reactions are paramount for success. By carefully controlling reaction parameters and utilizing appropriate monitoring techniques, researchers can ensure the complete removal of the Fmoc group, paving the way for the synthesis of high-purity D-tyrosine-containing peptides for a wide range of applications in research and drug development.
References
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
AAPPTec (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec Peptides. Available at: [Link]
-
Fields, G.B. & Noble, R.L. (1990). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
L-A. Trinidad, et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]
-
Trinidad, L-A., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]
-
Trinidad, L-A., et al. (2013). Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate. Available at: [Link]
-
AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Kumar, V., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. Available at: [Link]
-
Springer Nature Experiments (n.d.). Fmoc Test Protocols and Methods. Springer Nature. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (2019). Deprotection. WordPress. Available at: [Link]
-
Houben-Weyl (2002). 2.6.4.2 Aromatic Hydroxy Groups. Thieme. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: High-Fidelity Cleavage of Peptides Containing D-Tyrosine from Solid-Phase Resins
Introduction: The Unique Challenge of D-Tyrosine in Peptide Synthesis
The incorporation of D-amino acids, such as D-tyrosine, into synthetic peptides is a powerful strategy in drug discovery and development. This modification can significantly enhance peptide stability against enzymatic degradation, leading to a longer in vivo half-life and improved therapeutic potential. However, the successful synthesis of these modified peptides hinges on a critical final step: the efficient and high-fidelity cleavage of the peptide from the solid-phase resin and the concomitant removal of side-chain protecting groups.
While the fundamental principles of acidolytic cleavage, typically employing trifluoroacetic acid (TFA), remain the same, the presence of a tyrosine residue, whether L or D, introduces specific challenges. The electron-rich phenolic side chain of tyrosine is highly susceptible to electrophilic attack from carbocations generated during the cleavage of protecting groups and the resin linker. This can lead to a variety of side reactions, compromising the purity and yield of the final peptide product.
This application note provides a comprehensive guide to understanding and mitigating these challenges. We will delve into the mechanistic basis of common side reactions associated with tyrosine-containing peptides and present a selection of optimized cleavage cocktails and detailed protocols designed to ensure the highest possible fidelity for your D-tyrosine-containing peptides.
The Chemistry of Cleavage: Understanding and Preventing Side Reactions
The final cleavage in solid-phase peptide synthesis (SPPS) is a robust chemical transformation, but not a benign one. The strong acid environment required to cleave the peptide from the resin and remove protecting groups generates highly reactive carbocations. These electrophilic species can readily react with nucleophilic residues in the peptide sequence, with tyrosine being a prime target.
Key Side Reactions Involving Tyrosine:
-
Alkylation: The phenolic ring of tyrosine can be alkylated by carbocations, most notably the tert-butyl cation generated from the cleavage of tBu-based protecting groups on other residues (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)). This results in the formation of a tert-butyl-tyrosine adduct, a common and often difficult-to-remove impurity.[1]
-
Oxidation: Although less common during the cleavage step itself if performed under an inert atmosphere, the tyrosine side chain is susceptible to oxidation, which can be exacerbated by certain cleavage conditions or subsequent work-up procedures.
The incorporation of a D-tyrosine residue does not fundamentally alter these reaction pathways. However, the D-configuration can influence the peptide's secondary structure and aggregation propensity on the resin. Increased aggregation can hinder the access of cleavage reagents and scavengers to the reactive sites, potentially leading to incomplete deprotection or an increase in side reactions.
The Critical Role of Scavengers:
To mitigate these side reactions, the cleavage cocktail must include "scavengers" – nucleophilic agents that are more reactive towards the carbocations than the peptide residues themselves. The choice and concentration of scavengers are paramount for a successful cleavage of tyrosine-containing peptides.
Optimized Cleavage Cocktails for D-Tyrosine Peptides
There is no single "magic bullet" cleavage cocktail that is optimal for all peptide sequences. The ideal composition will depend on the other amino acids present in the sequence, particularly those with acid-labile side-chain protecting groups. Below are several well-established and effective cleavage cocktails suitable for peptides containing D-tyrosine.
| Reagent Cocktail | Composition (v/v or w/v) | Key Scavengers & Their Roles | Recommended For |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Phenol: Scavenges carbocations and protects Tyr. Thioanisole: A soft nucleophile that traps carbocations. EDT: Reduces methionine sulfoxide and scavenges. Water: A proton source that aids in cleavage. | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Tyr, Cys, Met, and Trp.[2][3][4] |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (3%), Anisole (2%) | Thioanisole & Anisole: Effective carbocation scavengers. EDT: As above. | Particularly effective for peptides containing arginine residues with sulfonyl protecting groups (e.g., Pmc, Pbf) and tryptophan.[5] |
| "Odorless" Cocktail (TFA/TIS/Water) | TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%) | TIS: A highly effective scavenger for tert-butyl and trityl cations. Reduces oxidation. | A good starting point for many peptides, especially when malodorous thiols are to be avoided.[3][4][6] |
| Modified Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Phenol & TIS: A combination of a soft and a hard scavenger for broad protection. | An excellent "odorless" alternative to Reagent K when Cys and Met are not present or do not require special attention.[5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage of D-tyrosine-containing peptides.
Protocol 1: General Cleavage using Reagent K
This protocol is recommended for peptides containing a combination of sensitive residues alongside D-tyrosine.
Materials:
-
Peptide-resin (dried)
-
Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel (with frit)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 1 min) to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen or argon for 10-15 minutes.
-
-
Cleavage Reaction:
-
Prepare the Reagent K cocktail immediately before use.
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 1.5 to 2 hours under an inert atmosphere.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Allow the precipitation to proceed at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Washing:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic impurities.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Protocol 2: Cleavage with Reduced Odor using TFA/TIS/Water
This protocol is a good first choice for many D-tyrosine-containing peptides, especially when malodorous reagents are a concern.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Reaction vessel (with frit)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Reaction:
-
Prepare the TFA/TIS/Water cocktail.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[6]
-
-
Peptide Precipitation and Isolation:
-
Follow the same peptide precipitation, isolation, and washing steps as in Protocol 1.
-
Visualizing the Cleavage Workflow and Side Reactions
To better illustrate the process, the following diagrams outline the cleavage workflow and the key side reaction that scavengers are designed to prevent.
Caption: A generalized workflow for the cleavage and isolation of synthetic peptides.
Caption: The mechanism of tyrosine alkylation and its prevention by scavengers.
Troubleshooting and Final Considerations
-
Incomplete Cleavage: If the peptide yield is low, consider extending the cleavage time or using a stronger cleavage cocktail. However, be mindful that prolonged exposure to strong acid can increase the risk of side reactions.
-
Peptide Solubility: Peptides containing D-amino acids, especially hydrophobic ones, may have different solubility profiles. If the crude peptide is difficult to dissolve for purification, try a small amount of a strong organic solvent like DMSO before diluting with the mobile phase.[7]
-
Purification: The crude peptide obtained after cleavage will require purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product from any side products and scavengers.
By understanding the underlying chemistry and carefully selecting the appropriate cleavage cocktail and protocol, researchers can successfully obtain high-purity peptides containing D-tyrosine, enabling further investigation into their therapeutic potential.
References
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Brimble, M. A., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(29), 7782-7817. [Link]
-
Fields, G. B., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-298. [Link]
-
Vasu, D., & Suresh, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10. [Link]
-
Zhang, S., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(9), 2634-2641. [Link]
-
Luo, Y., et al. (2019). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Molecules, 24(23), 4278. [Link]
-
Zhang, S., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Brimble, M. A., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]
-
Brimble, M. A., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage. [Link]
-
National Institutes of Health. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
American Chemical Society. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Cleavage Cocktails. [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Cyclic Peptides Incorporating Fmoc-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cyclic peptides have garnered significant attention in therapeutic development due to their enhanced stability, high binding affinity, and specificity compared to their linear counterparts.[1] The incorporation of non-natural D-amino acids, such as D-tyrosine, offers a strategic advantage by providing resistance to enzymatic degradation, thereby increasing in vivo half-life and bioavailability.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides containing Fmoc-D-tyrosine using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind key experimental choices, from resin selection to cyclization strategies and final purification, providing a robust framework for researchers in peptide chemistry and drug discovery.
Introduction: The Strategic Advantage of D-Amino Acids in Cyclic Peptides
The therapeutic potential of peptides is often limited by their susceptibility to proteolysis by endogenous enzymes.[3] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds formed by L-amino acids.[3] The incorporation of D-amino acids, which are mirror images of the naturally occurring L-amino acids, acts as a "proteolytic shield," rendering the peptide backbone resistant to enzymatic degradation.[2][4] This enhanced stability is a cornerstone of designing more effective peptide-based drugs.[2]
When combined with macrocyclization, the benefits are amplified. Cyclization constrains the peptide's conformation, which can pre-organize it for optimal receptor binding and improve cell permeability.[5][6] The inclusion of a D-amino acid like D-tyrosine can further influence the peptide's structure and rigidity, potentially enhancing its biological activity.[4]
This application note will focus on the practical aspects of synthesizing a model cyclic peptide containing D-tyrosine, employing the widely used Fmoc/tBu orthogonal protection strategy.[7][8]
Foundational Principles: Fmoc-SPPS and Orthogonal Protection
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this application due to its mild deprotection conditions, which are compatible with a wide range of amino acid side-chain protecting groups.[7] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9]
Orthogonality is Key: The success of complex peptide synthesis, especially for cyclic peptides, hinges on the use of orthogonal protecting groups.[8][10] This means that different protecting groups can be removed under distinct chemical conditions without affecting others. In our strategy:
-
α-Amino Group: Protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed using a solution of piperidine in DMF.[8]
-
Side-Chain Groups: Protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and Boc (tert-butoxycarbonyl).[8] These are stable to the basic conditions of Fmoc deprotection.
-
Resin Linker: The choice of linker dictates the C-terminal functionality and the conditions for final cleavage. For head-to-tail cyclization, a linker that allows for selective cleavage or on-resin cyclization is necessary.
Experimental Design & Rationale
Resin Selection
The choice of resin is critical for the successful synthesis of cyclic peptides. For head-to-tail cyclization, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is often preferred.[9]
-
Causality: The 2-CTC linker allows the fully protected linear peptide to be cleaved from the resin under very mild acidic conditions (e.g., dilute TFA in DCM). This is crucial because it leaves the acid-labile side-chain protecting groups intact, which is a prerequisite for a subsequent solution-phase cyclization step.[7] Using a standard Wang or Rink Amide resin would result in simultaneous cleavage and side-chain deprotection with strong acid, precluding this strategy.[9]
Synthesis of the Linear Peptide Precursor
The linear peptide is assembled on the 2-CTC resin using a standard Fmoc-SPPS protocol.
Workflow for Linear Peptide Synthesis:
Caption: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Cyclization Strategy: On-Resin vs. Solution-Phase
Two primary strategies exist for the cyclization step: on-resin and solution-phase.[1]
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Cyclization is performed while the peptide is attached to the resin, often via side-chain anchoring.[1] | The linear peptide is first cleaved from the resin and then cyclized in a dilute solution.[1] |
| Advantages | Minimizes intermolecular side reactions due to the pseudo-dilution effect on the solid support.[1] | Generally more versatile and can be suitable for sequences that are difficult to cyclize on-resin.[1] |
| Disadvantages | Can be sequence-dependent and may result in lower yields if the peptide conformation on the resin is unfavorable. | Requires high dilution to prevent intermolecular oligomerization, which can be challenging for large-scale synthesis. |
| Typical Reagents | PyBOP, HATU, DIPEA | HATU, HOBt, DIPEA |
For this protocol, we will focus on the solution-phase cyclization method, as it is a robust and widely applicable approach following cleavage from 2-CTC resin.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Major Resin Supplier | 100-200 mesh, 1.2 mmol/g |
| Fmoc-D-Tyr(tBu)-OH | Verified Amino Acid Provider | >98% purity |
| Other Fmoc-amino acids | Verified Amino Acid Provider | >98% purity |
| HBTU, HATU, HOBt | Peptide Synthesis Reagent Co. | Synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Chemical Supplier | Peptide synthesis grade |
| Piperidine | Chemical Supplier | >99% |
| N,N-Dimethylformamide (DMF) | Chemical Supplier | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Chemical Supplier | Anhydrous |
| Trifluoroacetic acid (TFA) | Chemical Supplier | Reagent grade |
| Diethyl ether | Chemical Supplier | Anhydrous, cold |
| Acetonitrile (ACN) | Chemical Supplier | HPLC grade |
Protocol 1: Linear Peptide Synthesis (0.1 mmol scale)
-
Resin Swelling: Swell 84 mg of 2-CTC resin (0.1 mmol) in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve 2 equivalents of the first Fmoc-amino acid in DCM.
-
Add 4 equivalents of DIPEA.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5x) and DCM (3x).[1]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Steps 3 & 4: Continue the deprotection and coupling cycles for all amino acids in the sequence, including Fmoc-D-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
Protocol 2: Cleavage of Protected Peptide from 2-CTC Resin
-
Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes.
-
Peptide Collection: Filter the resin and collect the filtrate into a flask containing 10% pyridine by volume (to neutralize the TFA).
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
-
High Dilution Setup: Dissolve the crude protected peptide in a large volume of DMF to achieve a final concentration of approximately 0.1-1.0 mM. This high dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reagent Addition:
-
Cool the peptide solution to 0°C in an ice bath.
-
Add 1.5 equivalents of HATU and 3 equivalents of DIPEA.[1]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by taking small aliquots and analyzing via RP-HPLC and mass spectrometry to observe the conversion of the linear precursor to the cyclic product.[1]
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
Protocol 4: Final Deprotection and Purification
-
Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5). The triisopropylsilane (TIPS) and water act as scavengers to protect sensitive residues like Trp and Met from side reactions.
-
Add the cocktail to the crude cyclic peptide and stir for 2-3 hours at room temperature.[11]
-
-
Precipitation and Washing:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the cyclic peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12]
-
-
Lyophilization: Freeze-dry the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.[11]
Cyclization and Purification Workflow:
Caption: Post-synthesis workflow: cyclization, deprotection, and purification.
Characterization and Quality Control
Accurate characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of high purity.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the cyclic peptide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[13][14]
-
Tandem MS (MS/MS): Fragmentation analysis helps to verify the amino acid sequence, although sequencing cyclic peptides can be more complex than their linear counterparts due to the absence of N/C-termini.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural elucidation and to confirm the three-dimensional conformation of the cyclic peptide in solution.
Conclusion
The synthesis of cyclic peptides incorporating D-amino acids like D-tyrosine is a powerful strategy in modern drug discovery. By leveraging the robustness of Fmoc-SPPS, orthogonal protection schemes, and controlled cyclization conditions, researchers can efficiently produce these stabilized and conformationally constrained molecules. The detailed protocols and rationale provided in this guide offer a validated framework for scientists to successfully synthesize and purify these promising therapeutic candidates.
References
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6).
- Marqus, S., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Pro.
- Lundquist, J. T., 4th, & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters, 4(19), 3219–3221.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Marqus, S., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed.
- C&EN. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- ResolveMass Laboratories Inc. (2025, July 22).
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583.
- Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- Al-Azzam, O., et al. (2025, January 20).
- UCI Department of Chemistry. (2020, March 17).
- Li, J., et al. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. NIH.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Li, J., et al. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- BOC Sciences. (n.d.). Synthesis of Cyclic Peptides.
- Peptide Solutions. (2025, February 28).
- Al-Azzam, O. (n.d.). Synthesis and Biological Studies of Cyclic Peptides. Cardiff University.
- Protein Metrics. (2024, June 20). Cyclic Peptide Analysis.
- Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Royal Society of Chemistry. (n.d.). Accurate quantification of modified cyclic peptides without the need for authentic standards.
- Fairweather, K. A., et al. (n.d.). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. biosynth.com [biosynth.com]
- 11. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [m.peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. shimadzu.com [shimadzu.com]
- 15. support.proteinmetrics.com [support.proteinmetrics.com]
Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Tyrosine into Bioactive Peptides
Abstract
The substitution of L-amino acids with their D-enantiomers is a powerful strategy in modern peptide-based drug design. This application note provides a comprehensive technical guide on the incorporation of Fmoc-D-tyrosine into synthetic peptides using solid-phase peptide synthesis (SPPS). We delve into the scientific rationale, offer detailed, field-proven protocols, and address common challenges to empower researchers to leverage the unique advantages conferred by D-amino acids, such as enhanced proteolytic stability and modulated biological activity.
Introduction: The Strategic Value of D-Amino Acids
In nature, proteins are almost exclusively constructed from L-amino acids. This stereochemical homogeneity makes native peptides susceptible to rapid degradation by proteases, which are stereospecific for L-amino acid peptide bonds. This inherent instability presents a major hurdle for the development of peptide therapeutics, limiting their bioavailability and in vivo half-life[1].
The incorporation of D-amino acids, the non-natural mirror images of L-amino acids, is a cornerstone strategy to overcome this limitation. Peptides containing D-amino acids are significantly more resistant to enzymatic degradation because they do not fit the active sites of common proteases[1][2][3]. This enhanced stability directly translates to a longer biological half-life and improved bioavailability[1][2].
Beyond stability, introducing a D-amino acid like D-tyrosine can:
-
Modulate Receptor Binding: Altering the stereochemistry at a single position can change the peptide's three-dimensional conformation, potentially leading to unique or enhanced interactions with biological targets[2][3].
-
Induce Specific Secondary Structures: D-amino acids can be used to introduce specific turns or kinks in a peptide backbone, providing structural rigidity that can be crucial for biological activity[1].
-
Create Novel Bioactive Motifs: The unique spatial arrangement can lead to entirely new biological activities not observed in the all-L-amino acid counterpart[1][4].
D-Tyrosine is a particularly valuable building block due to its phenolic side chain, which can participate in hydrogen bonding, aromatic interactions, and can be a site for post-translational modifications like phosphorylation or iodination[5][6].
Foundational Principles: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The most common and robust method for synthesizing peptides containing D-tyrosine is the Fmoc/tBu strategy[7][8]. This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.
The key features of this strategy are:
-
Solid Support: An insoluble resin (e.g., Wang, Rink Amide) acts as the C-terminal anchor, allowing for easy filtration and washing to remove excess reagents and byproducts after each reaction step[8][9].
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a mild base, typically piperidine[7][10].
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups. For tyrosine, the hydroxyl group is typically protected by a tert-Butyl (tBu) group, which is stable to the basic conditions of Fmoc removal but is cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final step[5][6][7].
This orthogonal protection scheme—using a base to remove the temporary Nα-Fmoc group and an acid to remove the permanent side-chain protecting groups and cleave the peptide from the resin—is the foundation of the entire process[11].
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
Key Building Block
| Compound | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | C₂₈H₂₉NO₅ | 459.53 g/mol | The key D-amino acid building block with acid-labile side-chain protection.[5][12][13] |
Reagents & Solvents
-
Resin: Rink Amide (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection: Piperidine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[14][15]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water
-
Precipitation: Cold Diethyl Ether (or Methyl tert-butyl ether)
-
Washing: Isopropyl Alcohol (IPA)
Detailed Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.
Protocol 1: Resin Swelling & Initial Fmoc Deprotection
Rationale: Proper swelling of the resin is critical to ensure that all reactive sites within the polymer matrix are accessible for subsequent chemical reactions[8]. The initial deprotection removes the Fmoc group from the resin's linker, preparing it for coupling the first amino acid.
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and agitate gently for 30-60 minutes to swell the resin.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal[7][16].
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Fmoc-D-Tyr(tBu)-OH Coupling
Rationale: This step forms the peptide bond between the free amine on the resin and the carboxyl group of the incoming Fmoc-D-Tyr(tBu)-OH. HATU is a highly efficient aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms an activated ester intermediate, minimizing the risk of racemization[14][17].
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (4 eq., 0.4 mmol, ~184 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF.
-
Add DIPEA (8 eq., 0.8 mmol, ~139 µL).
-
Agitate for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin from Protocol 1.
-
Agitate the mixture for 30-120 minutes at room temperature[16].
-
Validation: Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling") with fresh reagents[16].
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
Figure 2: Simplified mechanism of HATU-mediated amino acid coupling.
Protocol 3: Chain Elongation
Rationale: The process of deprotection and coupling is repeated iteratively to build the peptide sequence one amino acid at a time.
-
To add the next amino acid, repeat Protocol 1 (Fmoc Deprotection) on the D-Tyrosine-loaded resin.
-
Repeat Protocol 2 (Coupling) using the next desired Fmoc-protected amino acid.
-
Continue this cycle of deprotection and coupling until the full peptide sequence is assembled[8].
Protocol 4: Final Cleavage and Deprotection
Rationale: A strong acid cocktail, typically TFA-based, is used to simultaneously cleave the completed peptide from the resin support and remove all acid-labile side-chain protecting groups (like the tBu on D-Tyrosine). Scavengers (TIS, water) are essential to quench the highly reactive carbocations generated from the protecting groups, preventing unwanted modification of sensitive residues like tyrosine and tryptophan[11][18].
-
After the final coupling, perform one last Fmoc deprotection (Protocol 1).
-
Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail in a fume hood: TFA / TIS / H₂O (95:2.5:2.5 v/v/v) .
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol scale).
-
Filter the resin and collect the filtrate, which contains the crude peptide.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
Protocol 5: Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing vigorously stirred, ice-cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[19].
-
Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS)[20][21].
Troubleshooting & Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from adjacent bulky residues.- Peptide aggregation on the resin. | - Double Couple: Repeat the coupling step with fresh reagents.- Use a more potent coupling reagent: COMU can sometimes be more effective than HATU[17].- Increase coupling time: Extend the reaction to 2-4 hours. |
| Low Final Yield | - Incomplete deprotection or coupling at one or more steps.- Premature cleavage of the peptide from the resin.- Diketopiperazine formation at the dipeptide stage (especially with Pro or Gly)[22]. | - Ensure each step is validated (e.g., Kaiser test).- Use a more stable resin linker if premature cleavage is suspected.- For susceptible sequences, couple the first two amino acids as a pre-formed dipeptide. |
| Unexpected Mass in MS | - Incomplete side-chain deprotection.- Modification of sensitive residues (Trp, Met, Tyr) by carbocations during cleavage. | - Extend cleavage time: For complex peptides, cleavage may require up to 4-6 hours[18].- Ensure proper scavengers: Never omit TIS and water from the cleavage cocktail, especially when tyrosine is present. For peptides with multiple Arg residues, more complex cocktails may be needed[11][18]. |
| Peptide Aggregation | - Hydrophobic sequences forming secondary structures on-resin, blocking reactive sites[23][24]. | - Incorporate backbone-modifying dipeptides: Use pseudoproline or Dmb-dipeptides to disrupt secondary structure formation[24].- Change solvent: N-methylpyrrolidone (NMP) can sometimes be better at disrupting aggregation than DMF[25]. |
Conclusion
The incorporation of Fmoc-D-tyrosine into bioactive peptides is a robust and accessible strategy for enhancing therapeutic potential. By understanding the principles of Fmoc/tBu SPPS and adhering to validated protocols for coupling, deprotection, and cleavage, researchers can reliably synthesize D-tyrosine-containing peptides. The enhanced proteolytic stability and potential for novel bioactivity make this an indispensable tool in the field of peptide-based drug discovery.
References
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]
-
Lombardi, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(9), 1773. [Link]
-
Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. [Link]
-
Hevia, A., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 10, 2811. [Link]
-
Lombardi, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed. [Link]
-
Aapptec Peptides. Fmoc-Tyr(tBu)-OH [71989-38-3]. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
CSBio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1785. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Fmoc-D-Tyr(tBu)-OH [118488-18-9]. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Le, S., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 5329–5338. [Link]
-
Pruns, J., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 101. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
Roda, G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(1), 263. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
Seidel, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 172. [Link]
-
Royal Society of Chemistry. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
Kumar, A., et al. (2022). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Organic & Biomolecular Chemistry, 20(13), 2618-2637. [Link]
-
American Chemical Society. d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. [Link]
-
Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. [Link]
-
Royal Society of Chemistry. (2015). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. apexbt.com [apexbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bachem.com [bachem.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. chempep.com [chempep.com]
- 23. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. books.rsc.org [books.rsc.org]
Application Notes and Protocols: The Strategic Incorporation of Fmoc-D-tyrosine in the Synthesis of Potent and Stable Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.
Introduction: The Chirality Advantage in Modern Enzyme Inhibitor Design
In the quest for novel therapeutics, peptide-based enzyme inhibitors offer a compelling combination of high specificity and low off-target toxicity. However, their progression into the clinic is often thwarted by a critical vulnerability: rapid degradation by endogenous proteases.[1] Nature's enzymatic machinery is exquisitely evolved to recognize and process peptides composed of L-amino acids, the canonical building blocks of life.[2] This inherent limitation significantly curtails the in vivo half-life and bioavailability of L-peptide drug candidates.
A powerful and field-proven strategy to overcome this hurdle is the introduction of non-natural D-amino acids.[3][4] By incorporating the stereoisomer (mirror image) of a natural amino acid, the resulting peptide backbone becomes a "chiral shield," rendering it resistant to proteolytic cleavage.[1][5] This simple yet profound modification can dramatically enhance the metabolic stability of a peptide, transforming a transiently active molecule into a viable therapeutic lead.[2]
Fmoc-D-tyrosine, and its side-chain protected variant Fmoc-D-Tyr(tBu)-OH, are pivotal reagents in this endeavor.[6] Tyrosine residues are frequently implicated in the binding and catalytic mechanisms of various enzymes, making them critical components of many peptide inhibitors.[7] The strategic placement of a D-tyrosine residue can not only confer proteolytic resistance but also modulate binding affinity and inhibitor potency. This guide provides an in-depth exploration of the rationale, methodologies, and applications of Fmoc-D-tyrosine in the solid-phase synthesis of next-generation enzyme inhibitors.
The Rationale: Why Fmoc-D-tyrosine is a Keystone Reagent
The selection of Fmoc-D-tyrosine for inhibitor synthesis is underpinned by several key scientific principles:
-
Enhanced Proteolytic Stability: The primary driver for incorporating D-amino acids is to create peptides that are resistant to degradation by proteases.[1][5] These enzymes are stereospecific and are significantly less effective at cleaving peptide bonds adjacent to a D-amino acid residue.[1] This leads to a longer circulation half-life and sustained therapeutic effect.
-
Mimicking Bioactive Conformations: Peptides containing D-amino acids can mimic the bioactive conformations of their natural L-counterparts, allowing them to bind to the target enzyme's active or allosteric sites.[3] In some cases, the altered stereochemistry can even lead to improved binding affinity by accessing novel interactions within the binding pocket.
-
Direct Enzymatic Inhibition: Beyond conferring stability, D-tyrosine itself can act as a competitive inhibitor for certain enzymes. A prime example is tyrosinase, a key enzyme in melanin synthesis. D-tyrosine can directly compete with the natural substrate, L-tyrosine, for binding to the enzyme's active site, thereby inhibiting its catalytic activity in a dose-dependent manner.[8]
-
Synthetic Versatility with Fmoc/tBu Chemistry: Fmoc-D-Tyr(tBu)-OH is perfectly suited for the most common and robust method of peptide synthesis: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed by piperidine), while the hydroxyl side-chain protecting group, tert-butyl (tBu), is acid-labile (removed by trifluoroacetic acid).[11] This orthogonal protection scheme allows for the precise and sequential assembly of the peptide chain without unwanted side reactions on the tyrosine residue.[10]
Experimental Workflow: From Resin to Purified Inhibitor
The synthesis of a peptide enzyme inhibitor incorporating Fmoc-D-tyrosine follows the well-established workflow of Fmoc-SPPS. The process is iterative, involving cycles of deprotection and coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols
The following protocols are provided as a general guideline for manual synthesis at a 0.1 mmol scale. Reagent volumes and reaction times may need to be optimized based on the specific peptide sequence, resin, and amino acids used.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Tyr(tBu)-OH
Materials:
-
Rink Amide or Wang resin (0.1 mmol scale)
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads.[10] Drain the solvent.
-
-
Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Tyr(tBu)-OH or other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU/HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[12]
-
Quality Control: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[9] If the test is positive, the coupling step can be repeated.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Iterative Synthesis Cycle:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (5-10 mL) to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.[12]
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (40-50 mL) of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
TFA (HPLC grade)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using RP-HPLC. A typical gradient might be 5% to 95% ACN (with 0.1% TFA) over 30-60 minutes.
-
Collect the fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by analyzing a small aliquot via analytical HPLC and mass spectrometry.[13][14] The observed mass should correspond to the calculated molecular weight of the desired peptide.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain a fluffy, white powder. Store the purified peptide at -20°C or lower.
-
Application Spotlight: Targeting Tyrosine Phosphatases
Protein tyrosine phosphatases (PTPs), such as SHP2, are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various cancers.[15][16] This makes them high-value targets for therapeutic intervention. The development of potent and selective SHP2 inhibitors is an active area of research.
Peptidomimetic inhibitors designed to target the active or allosteric sites of SHP2 often incorporate non-natural amino acids to enhance their drug-like properties.[17][18] The use of Fmoc-D-tyrosine in the synthesis of these inhibitors can provide the necessary proteolytic resistance for in vivo applications while maintaining or even enhancing binding to the target phosphatase.
Caption: Inhibition of the SHP2 signaling pathway by a D-tyrosine peptide.
Data Presentation: Quantifying Inhibitor Performance
The efficacy of a newly synthesized enzyme inhibitor is determined through biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify potency.
Table 1: Illustrative IC₅₀ Data for a Hypothetical SHP2 Inhibitor Series
| Compound ID | Sequence Modification | IC₅₀ (nM)[15] | Proteolytic Stability (t½ in plasma, hrs) |
| PEP-L-01 | Ac-Phe-L-Tyr -Ala-Val-NH₂ | 150 | < 0.5 |
| PEP-D-01 | Ac-Phe-D-Tyr -Ala-Val-NH₂ | 185 | > 24 |
| PEP-D-02 | Ac-Phe-D-Tyr -Nle-Val-NH₂ | 95 | > 24 |
This table presents hypothetical data for illustrative purposes. Nle = Norleucine.
The data illustrates that substituting L-tyrosine with D-tyrosine (PEP-D-01) dramatically increases stability with only a minor impact on potency. Further optimization (PEP-D-02) can lead to inhibitors with both high potency and excellent stability, a direct result of the principles outlined in this guide.
Conclusion
Fmoc-D-tyrosine is an indispensable tool in the modern medicinal chemist's arsenal for developing robust peptide-based enzyme inhibitors. Its strategic incorporation provides a scientifically sound and synthetically accessible method to overcome the primary obstacle of proteolytic instability. By following the detailed protocols and understanding the underlying rationale presented here, researchers can effectively synthesize and evaluate novel, stable, and potent inhibitors against a wide range of enzymatic targets, accelerating the journey from initial discovery to potential clinical application.
References
- Wadolowski, E., & van der Veer, C. (2018). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease.
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3]. Retrieved from [Link]
- Li, Y., Li, X., & Li, G. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences, 8, 706249.
- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188.
-
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
- Lenci, E., & Trabocchi, A. (2020). Peptide and peptidomimetic tyrosinase inhibitors. Molecules, 25(16), 3694.
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
Gopep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Kumar, A., & Sharma, A. (2019). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2019, 3-20.
-
Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
- Zhang, Y., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 2195, 139-152.
- Wang, Y., et al. (2025). Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry.
- Spencer, J. A., et al. (2019). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry, 294(28), 10836-10849.
- Tanaka, H., et al. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
- Smith, J. D. (2021). Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease. ScholarWorks.
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Zhou, J., Du, X., & Xu, B. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(7), 1345–1354.
- Chen, Y. N. P., et al. (2016). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). Journal of Medicinal Chemistry, 59(17), 7923–7939.
- Powers, S. P., Pinon, D. I., & Miller, L. J. (1988). Use of N,O-bis-Fmoc-D-Tyr-ONSu for introduction of an oxidative iodination site into cholecystokinin family peptides. International Journal of Peptide and Protein Research, 31(5), 429–434.
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH. Retrieved from [Link]
- Al-Gharabli, S. I., et al. (2020). Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. Bioorganic & Medicinal Chemistry, 28(15), 115582.
- Wichers, H. J., et al. (2003). Novel peptides with tyrosinase inhibitory activity. Peptides, 24(11), 1743–1749.
- Li, Y., et al. (2023). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. International Journal of Molecular Sciences, 24(13), 10834.
-
ResearchGate. (n.d.). Structures of selected SHP2 inhibitors. Retrieved from [Link]
- Arjomandi, O. K., et al. (2019). Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272–1279.
- Power, O., et al. (2014). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. Journal of Functional Foods, 8, 148–157.
- Cuevas-Zepeda, M. A., et al. (2023). Efficient Method for the Purification of Recombinant Amaranth 11S Globulins with Angiotensin-Converting Enzyme Inhibitory Activity. International Journal of Molecular Sciences, 24(13), 10834.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Site-Specific Peptide Modification Using Fmoc-D-tyrosine
Introduction: The Strategic Advantage of D-Tyrosine in Peptide Therapeutics
In the landscape of peptide-based drug development, the pursuit of enhanced therapeutic profiles is paramount. A key strategy in this endeavor is the site-specific incorporation of non-canonical amino acids. Among these, D-amino acids offer a significant advantage by conferring proteolytic resistance, thereby increasing the in-vivo half-life of peptide drugs.[1][2] The incorporation of D-Tyrosine, the chiral counterpart to the natural L-Tyrosine, is particularly valuable. Its phenolic side chain serves as a versatile chemical handle for a variety of site-specific modifications that can modulate the peptide's biological activity, binding affinity, and pharmacokinetic properties.[3]
This guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-D-tyrosine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) and the subsequent site-specific modification of its side chain. We will delve into three critical post-translational modifications (PTMs): phosphorylation, sulfation, and nitration.[4] These modifications play crucial roles in biological signaling and protein function, and their precise installation onto a D-tyrosine residue can unlock novel therapeutic potentials.[5]
The protocols herein are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Part 1: Incorporation of Fmoc-D-tyrosine via Fmoc-SPPS
The foundation of any site-specific modification is the successful incorporation of the target amino acid into the peptide sequence. The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the gold standard for SPPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[6]
For incorporating D-tyrosine, the commercially available building block Fmoc-D-Tyr(tBu)-OH is typically used.[7] The tert-butyl (tBu) group protects the phenolic hydroxyl function, preventing unwanted side reactions during peptide chain elongation. This protecting group is stable to the piperidine solution used for Fmoc removal but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment.[8][9]
Core Synthesis Workflow
The synthesis follows a cyclical process of deprotection and coupling, building the peptide from the C-terminus to the N-terminus on an insoluble resin support.[10]
Protocol 1: Manual SPPS Incorporating Fmoc-D-Tyr(tBu)-OH
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Fmoc-D-Tyr(tBu)-OH and other required Fmoc-amino acids
-
Coupling activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a fritted reaction vessel. Add DMF (5-10 mL) and agitate for 30-60 minutes. Drain the DMF.
-
Initial Fmoc Deprotection: Add the deprotection solution (5 mL) to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Coupling (for residues before D-Tyr):
-
In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU/HATU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF (~2 mL) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result signifies free amines, requiring a recoupling step.[6]
-
Incorporation of Fmoc-D-Tyr(tBu)-OH: Repeat steps 2-6 using Fmoc-D-Tyr(tBu)-OH as the amino acid.
-
Chain Elongation: Continue the deprotection-wash-coupling cycle until the full peptide sequence is assembled.
-
Final Deprotection & Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
In a fume hood, add the cleavage cocktail (~5 mL) to the resin. Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Purification & Analysis: Dry the crude peptide pellet. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity via mass spectrometry (MS).[11][12]
| Parameter | Typical Value/Range | Rationale & Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dictates the synthesis scale. Lower loading can help with difficult sequences. |
| Amino Acid Excess | 3 - 5 equivalents | Drives the coupling reaction to completion. |
| Coupling Time | 1 - 2 hours | Sequence-dependent. Sterically hindered couplings may require longer times or double coupling. |
| Deprotection Time | 5 + 15 minutes | A two-step process ensures complete removal of the Fmoc group. |
| Cleavage Time | 2 - 3 hours | Sufficient for cleavage from most resins and removal of tBu-based protecting groups. |
| Crude Purity | 50 - 90% | Highly sequence-dependent. Purification is almost always required.[13] |
| Final Purity | >95-99% | Achievable with standard RP-HPLC protocols. |
Part 2: Site-Specific Modification of the D-Tyrosine Side Chain
Once the peptide containing D-tyrosine is synthesized, the phenolic side chain becomes a target for specific chemical modifications. There are two primary strategies:
-
Post-Synthetic Modification: The peptide is fully assembled with an unprotected D-tyrosine side chain (by using Fmoc-D-Tyr-OH and an acid-labile resin where the peptide is cleaved with side-chains protected) or the tBu group is removed on-resin selectively if an orthogonal protection strategy is used. The modification is then performed on the resin-bound peptide or in solution after cleavage.
-
Building Block Approach: A pre-modified and protected D-tyrosine derivative is incorporated directly during SPPS. This is the preferred and more robust method for phosphorylation and often for sulfation.
Application 1: Phosphorylation via Building Block Approach
Tyrosine phosphorylation is a key PTM that regulates protein-protein interactions and enzyme activity.[5] Synthetically, the most reliable method is to incorporate a protected phosphotyrosine derivative during SPPS. The most common building block is Fmoc-D-Tyr(PO(OBzl)OH)-OH . The benzyl (Bzl) group protects the phosphate moiety and is removed during the final TFA cleavage.
This protocol details the coupling step for the phosphotyrosine building block within a standard Fmoc-SPPS workflow (as in Protocol 1).
Materials:
-
Deprotected peptide-resin from the previous cycle
-
Fmoc-D-Tyr(PO(OBzl)OH)-OH
-
Coupling Activator: HBTU or HATU
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Prepare Coupling Solution: In a vial, dissolve Fmoc-D-Tyr(PO(OBzl)OH)-OH (2 eq.), HBTU/HATU (2 eq.), and HOBt (2 eq., optional but recommended) in a minimal amount of DMF.
-
Activate: Add DIPEA (6 eq.) to the mixture. The solution may become viscous. Mix well. Causality Note: A higher excess of DIPEA is often beneficial for coupling phosphate-containing amino acids to overcome potential salt formation and drive the reaction.[14]
-
Couple: Immediately add the activated solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture for 2-4 hours at room temperature. The coupling of phosphorylated residues is often slower than standard amino acids.
-
Wash and Monitor: Wash the resin with DMF (3 x 5 mL) and perform a Kaiser test to confirm completion.
-
Continue Synthesis: Proceed with the standard SPPS cycles for the remaining amino acids in the sequence. The final TFA cleavage will remove the benzyl protecting group from the phosphate.[15]
Application 2: Sulfation via Protected Building Block
Tyrosine sulfation is another critical PTM involved in extracellular protein-protein interactions.[16] Direct sulfation on-resin can be inefficient. A more robust method involves incorporating a protected sulfotyrosine building block. An innovative and effective approach uses Fmoc-D-Tyr(OSO₂F)-OH , a fluorosulfated derivative. The fluorosulfate group is stable to SPPS conditions and is converted to the desired sulfate post-cleavage.[17][18]
Part A: SPPS Incorporation
-
Synthesize Peptide: Follow the standard Fmoc-SPPS procedure (Protocol 1), using Fmoc-D-Tyr(OSO₂F)-OH at the desired position. This building block couples efficiently using standard activators like HBTU/HATU.
-
Cleavage: Cleave the peptide from the resin using the standard TFA/TIS/H₂O cocktail. This yields the crude peptide with the D-Tyr(OSO₂F) modification intact. Precipitate and wash with cold ether.
Part B: Post-Cleavage Conversion to Sulfotyrosine
Materials:
-
Crude D-Tyr(OSO₂F)-containing peptide
-
Ethylene glycol
-
Cesium Carbonate (Cs₂CO₃)
-
RP-HPLC system with a C18 column
-
Ammonium acetate buffer for HPLC
Procedure:
-
Dissolve Peptide: Dissolve the crude peptide in ethylene glycol.
-
Conversion: Add a catalytic amount of Cs₂CO₃. Causality Note: Basic ethylene glycol acts as both the solvent and reactant, efficiently transforming the fluorosulfate into the sulfate ester.[17]
-
Reaction: Stir the reaction at room temperature, monitoring by HPLC-MS until the conversion is complete (typically 1-4 hours).
-
Purification: Purify the final sulfated peptide by RP-HPLC. Important: Use a neutral pH buffer system, such as ammonium acetate, as the tyrosine-O-sulfate bond is labile to acid.[13]
| Modification | Building Block | Key Reagents | Typical Yield (Modification Step) |
| Phosphorylation | Fmoc-D-Tyr(PO(OBzl)OH)-OH | HBTU/HATU, DIPEA | >95% (Coupling Efficiency) |
| Sulfation | Fmoc-D-Tyr(OSO₂F)-OH | Ethylene glycol, Cs₂CO₃ | >90% (Conversion)[17] |
| Nitration | Fmoc-D-Tyr(tBu)-OH | Peroxynitrite (ONOO⁻) | 5-50% (Solution Phase)[11][19] |
Application 3: Nitration via Post-Synthetic Modification
Tyrosine nitration (the addition of a nitro group, -NO₂) is a marker of oxidative stress and can significantly alter protein function.[20][21] This modification is typically performed post-synthetically on the free tyrosine side chain, either in solution after cleavage or on the resin-bound peptide. Peroxynitrite (ONOO⁻) is a common nitrating agent used in vitro to mimic biological nitration.[11]
Materials:
-
Purified peptide containing D-tyrosine (tBu group removed)
-
Nitration Buffer: e.g., 100 mM Potassium Phosphate, 25 mM Sodium Bicarbonate, pH 7.4
-
Peroxynitrite (ONOO⁻) solution (handle with extreme care)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Prepare Peptide Solution: Dissolve the purified peptide in the nitration buffer to a final concentration of ~50-100 µM. Chill the solution on ice.
-
Nitration Reaction: In a well-ventilated fume hood, add a molar excess (e.g., 5-10 equivalents) of peroxynitrite solution to the chilled peptide solution. Safety Note: Peroxynitrite is a strong oxidant and unstable. It should be handled with appropriate personal protective equipment.
-
Incubation: Vortex the solution immediately for 30-60 seconds. The reaction is typically very fast.[10]
-
Analysis and Purification: Immediately analyze the reaction mixture by RP-HPLC-MS to assess the extent of nitration. The nitrated peptide will have a mass increase of 45.0 Da (+NO₂) and typically a longer retention time than the parent peptide.
-
Purification: Purify the nitrated peptide from the reaction mixture using preparative or semi-preparative RP-HPLC.
Causality and Trustworthiness: The yield of nitration can be variable and is highly dependent on pH, the presence of CO₂ (which forms a reactive intermediate with peroxynitrite), and the peptide sequence itself.[11][19] It is crucial to characterize the final product thoroughly by high-resolution mass spectrometry to confirm the site and extent of modification. Multiple nitrations or other oxidative side products (e.g., on Trp or Met residues) are possible, necessitating careful purification and analysis.
Conclusion
The site-specific incorporation of Fmoc-D-tyrosine provides a powerful platform for creating modified peptides with enhanced therapeutic properties. By leveraging the robust building block approach for phosphorylation and sulfation, and controlled post-synthetic methods for nitration, researchers can precisely engineer peptides to probe biological systems and develop next-generation therapeutics. The protocols outlined in this guide provide a validated framework for achieving these sophisticated chemical modifications with a high degree of confidence and reproducibility.
References
-
Dong, J., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 54(33), 9643–9647. Available at: [Link]
-
Gao, B., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. Angewandte Chemie, 127(33), 9777-9781. Available at: [Link]
-
Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 48(11), 2024-2026. Available at: [Link]
-
EMD Millipore Corporation. (n.d.). Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. MilliporeSigma. Available at: [Link]
-
Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. Available at: [Link]
-
Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-44. Available at: [Link]
-
Valerio, R. M., Bray, A. M., & Perich, J. W. (1995). Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives. Letters in Peptide Science, 2(1), 33-40. Available at: [Link]
-
Engelbregt, S., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(11), 1235-1256. Available at: [Link]
-
Ghosh, A., et al. (2014). Tyrosine nitration in peptides by peroxynitrite generated in situ in a light-controlled platform: effects of pH and thiols. Journal of Inorganic Biochemistry, 137, 75-84. Available at: [Link]
- Gadek, T. R., & Tilley, J. W. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
-
Wang, D., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research, 23(3), 1146–1156. Available at: [Link]
-
Edwards, R. A., et al. (2014). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. ACS Chemical Biology, 9(7), 1549–1557. Available at: [Link]
-
Doneanu, A., et al. (2011). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 83(12), 4747–4755. Available at: [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available at: [Link]
-
EMD Millipore Corporation. (n.d.). Phosphopeptides Novabiochem®. MilliporeSigma. Available at: [Link]
-
Beckman, J. S., et al. (1996). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Methods in Enzymology, 269, 229-240. Available at: [Link]
-
Otto, J., et al. (2012). Peptide characterization by HPLC and LCMS. ResearchGate. Available at: [Link]
-
Radi, R. (2018). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. Redox Biology, 14, 618-625. Available at: [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]
-
Ali, A. M. (2010). Synthesis of Sulfotyrosine Bearing Peptides and Analogues. UWSpace. Available at: [Link]
-
Schmidt, R., et al. (2015). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. Molecules, 20(4), 6344-6379. Available at: [Link]
-
Abello, N., et al. (2014). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Current Protein & Peptide Science, 15(2), 92-101. Available at: [Link]
-
Bio-Synthesis Inc. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Bio-Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Vrettos, E. I., et al. (2018). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. ResearchGate. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Sulfated Peptides. JPT. Available at: [Link]
-
Fields, G. B., et al. (1991). Solid-Phase Synthesis of Phosphorylated Tyr-Peptides by “Phosphite Triester” Phosphorylation. Peptide Research, 4(2), 95-101. Available at: [Link]
-
Contini, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7019. Available at: [Link]
-
AAPPTec. (n.d.). Phospho Amino Acids. AAPPTec. Available at: [Link]
-
Kops, U., et al. (2007). Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a library of nitrated prostacyclin synthase peptides. Journal of Molecular Recognition, 20(3), 209-218. Available at: [Link]
-
Kettenbach, A. N., et al. (2022). Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics. Methods in Molecular Biology, 2432, 115-128. Available at: [Link]
Sources
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]
- 4. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine nitration in peptides by peroxynitrite generated in situ in a light-controlled platform: effects of pH and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]
- 17. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Tyrosine for the Synthesis of Robust Peptide Libraries
Abstract
The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to overcome the inherent limitations of native L-peptides, such as poor proteolytic stability.[1][2] Among these, D-amino acids, the stereochemical mirror images of their natural counterparts, are particularly valuable for their ability to confer profound resistance to enzymatic degradation.[1][3][4] This technical guide provides a comprehensive framework for the application of Nα-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH), a key building block for introducing D-tyrosine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles of Fmoc-SPPS, provide detailed, validated protocols for the incorporation of Fmoc-D-Tyr(tBu)-OH, discuss strategies for library generation, and outline robust analytical methods for characterization, thereby equipping researchers with the necessary tools to create diverse and stable peptide libraries for therapeutic and research applications.
Introduction: The Rationale for D-Amino Acid Incorporation
Peptide therapeutics offer high specificity and low off-target toxicity, but their clinical utility is often hampered by rapid in vivo clearance due to proteolysis.[2] Endogenous proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids.[1][2] The strategic substitution of an L-amino acid with its D-enantiomer creates a peptide backbone that is sterically unrecognizable to these enzymes, significantly enhancing the peptide's half-life and bioavailability.[2][4][5]
D-Tyrosine, in particular, is a valuable residue to incorporate. Its phenolic side chain can participate in crucial interactions with biological targets and serves as a site for potential post-translational modifications.[6][7] The use of Fmoc-D-Tyr(tBu)-OH provides a stable, protected building block perfectly suited for the iterative and controlled nature of Fmoc-SPPS.[6][7]
The Chemistry of Fmoc-SPPS: A Self-Validating System
Fmoc-based SPPS is the predominant method for peptide synthesis due to its mild reaction conditions and versatility.[8][9] The synthesis is built upon the principle of orthogonal protection , where different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other parts of the molecule.[10][11][12][13] In the Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, while side chains, like the hydroxyl of tyrosine, are protected by acid-labile groups such as tert-butyl (tBu).[10][14][15]
This orthogonality is the foundation of the cyclical process of peptide chain elongation on a solid support resin.[8][][17][18]
The Core SPPS Cycle
The synthesis of a peptide library involves the repetition of a fundamental cycle of deprotection, activation, and coupling for each amino acid to be incorporated.
Caption: The iterative cycle of deprotection and coupling in SPPS.[15]
Physicochemical Properties of Fmoc-D-Tyr(tBu)-OH
A thorough understanding of the building block's properties is crucial for successful synthesis.
| Property | Value | Source |
| Formal Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | [6] |
| CAS Number | 118488-18-9 | [6][19] |
| Molecular Formula | C₂₈H₂₉NO₅ | [15][19] |
| Molecular Weight | 459.53 g/mol | [15][19] |
| Appearance | White to off-white solid | [15] |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | [8][17] |
| Side-Chain Protecting Group | tert-Butyl (tBu) | [15][20] |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., high concentration of TFA) | [15] |
The tBu group is essential as it shields the reactive phenolic hydroxyl of the tyrosine side chain from undergoing unwanted acylation during the coupling steps.[15][21] This protection is stable to the basic piperidine solution used for Fmoc removal but is efficiently cleaved during the final acidolytic step.[15][20]
Detailed Protocols for Peptide Library Synthesis
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide. Wang resin is used for peptides with a C-terminal carboxylic acid.[22]
-
Fmoc-Amino Acids: Including Fmoc-D-Tyr(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[23][24]
-
Precipitation Solvent: Cold diethyl ether.
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).[15]
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent chemical steps, ensuring efficient synthesis.[22]
-
Protocol:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5-10 mL) and agitate gently for 30 minutes.
-
Drain the solvent.
-
Step 2: Fmoc Deprotection
-
Causality: The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[][25] Piperidine, a secondary amine, acts as the base to abstract a proton from the fluorenyl ring system and also serves as a scavenger for the resulting dibenzofulvene byproduct, preventing its re-addition to the liberated N-terminal amine.[25][26]
-
Protocol:
-
Add the deprotection solution (20% piperidine in DMF) to the swelled resin.
-
Agitate for 3-5 minutes and drain.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes to ensure complete removal.[15]
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Step 3: Amino Acid Coupling
-
Causality: The carboxylic acid of the incoming Fmoc-amino acid is activated to form a highly reactive species that readily reacts with the free N-terminal amine on the resin-bound peptide. Reagents like HBTU form an activated ester, facilitating rapid and efficient peptide bond formation.[27][28] DIEA is a non-nucleophilic base used to maintain basic conditions required for the coupling reaction.
-
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-D-Tyr(tBu)-OH, 4 equivalents) and a coupling agent like HBTU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[22]
-
To confirm completion, perform a qualitative ninhydrin (Kaiser) test. A blue color indicates incomplete coupling (free amines present), requiring a second coupling step.[8]
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Step 4: Iteration for Library Synthesis
-
Repeat steps 2 and 3 for each amino acid in the desired sequence. The "split-and-pool" method can be employed at variable positions to generate a combinatorial library.
Step 5: Final Cleavage and Deprotection
-
Causality: A strong acid, typically TFA, is used to simultaneously cleave the ester or amide bond linking the peptide to the resin and remove the acid-labile side-chain protecting groups (like tBu on D-Tyrosine).[22][24] Scavengers are critical to "quench" the highly reactive carbocations generated from the protecting groups, which could otherwise cause side reactions with nucleophilic residues like tyrosine and tryptophan.[24][29][30]
-
Protocol:
-
After the final deprotection and washing, dry the peptide-resin under vacuum.
-
In a fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 5-10 mL per 0.1 mmol of resin).[23]
-
Agitate at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.[23][28][31]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Analysis and Purification of Peptide Library Members
5.1. Purification by Reversed-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC is the gold standard for peptide purification.[32] It separates the target peptide from impurities (deletion sequences, incompletely deprotected peptides) based on differences in hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[32][33]
-
Typical Protocol:
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.[32]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[32]
-
Gradient: A linear gradient from ~5% B to ~65% B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues like Tyrosine).
-
Collect fractions corresponding to the major peak and lyophilize.
-
5.2. Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS confirms the identity and purity of the synthesized peptide.[34][35] The HPLC separates the components, and the mass spectrometer provides a precise molecular weight for each component, confirming that the correct peptide was synthesized.[35][36]
-
Validation Parameters:
| Analytical Technique | Purpose | Key Information Provided |
| RP-HPLC | Purification & Purity Assessment | Retention time, Purity (%) |
| LC-MS | Identity Confirmation & Purity Check | Molecular Weight, Purity (%) |
Troubleshooting Common Challenges
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the D-amino acid or adjacent bulky residues.[37] | Use a more potent coupling reagent (e.g., HATU). Perform a "double coupling" by repeating the coupling step with fresh reagents.[37] |
| Peptide Aggregation | Formation of secondary structures, especially in hydrophobic sequences.[38] | Use microwave-assisted synthesis to disrupt intermolecular interactions.[38] Incorporate pseudoproline dipeptides to break secondary structures.[38] |
| Aspartimide Formation | Cyclization side reaction involving Aspartic acid residues, especially during Fmoc deprotection.[26] | Add HOBt to the piperidine deprotection solution to reduce the risk of this side reaction.[26] |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage, leading to cleavage from the resin.[8][26] | Use sterically hindered resins like 2-chlorotrityl chloride resin. Use Bsmoc protection for the second amino acid.[39] |
| Poor Crude Purity | Incomplete deprotection or coupling; side reactions during cleavage. | Optimize coupling times and monitor with the Kaiser test. Ensure the use of an appropriate cleavage cocktail with sufficient scavengers.[38] |
Conclusion
The incorporation of Fmoc-D-tyrosine is a robust and highly effective strategy for generating peptide libraries with enhanced proteolytic stability. By leveraging the principles of orthogonal Fmoc/tBu chemistry and following validated protocols for solid-phase synthesis, cleavage, and purification, researchers can confidently produce high-quality D-amino acid-containing peptides. These stabilized peptides are invaluable tools for exploring new therapeutic avenues, developing novel diagnostic probes, and advancing our fundamental understanding of peptide-protein interactions. The methodologies outlined in this guide provide a solid foundation for the successful creation and validation of next-generation peptide libraries.
References
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Orthogonal and safety-catch protecting group strategies in solid-phase...
- The Significance of D-Amino Acids in Peptide Therapeutics: Fe
- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem.
- Fmoc-D-Tyr(But)
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- Why Fmoc-Protected Amino Acids Domin
- Protecting Groups in Peptide Synthesis | Springer N
- D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide - Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar.
- The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide - Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Should My Peptides Have D-Amino Acids? - LifeTein.
- A Technical Guide to the Chemical Properties and Applic
- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Fmoc-Tyr(tBu)-OH [71989-38-3] - Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- HPLC Analysis Methods for Peptide Characterization | Labor
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH.
- Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine - Benchchem.
- Basic Peptides synthesis introduction - LifeTein®.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Analytical Services: HPLC and Mass Spectrometry for Peptide Valid
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 - Sigma-Aldrich.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
- Overview of Custom Peptide Synthesis.
- Amino Acid Deriv
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Novabiochem® - Fmoc resin cleavage protocols - Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. nbinno.com [nbinno.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. peptide.com [peptide.com]
- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 25. peptide.com [peptide.com]
- 26. chempep.com [chempep.com]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. lifetein.com [lifetein.com]
- 29. Overview of Custom Peptide Synthesis [peptide2.com]
- 30. merckmillipore.com [merckmillipore.com]
- 31. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 32. biovera.com.au [biovera.com.au]
- 33. agilent.com [agilent.com]
- 34. pepdoopeptides.com [pepdoopeptides.com]
- 35. ijsra.net [ijsra.net]
- 36. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. blog.mblintl.com [blog.mblintl.com]
- 39. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: A Comparative Guide to Automated and Manual Peptide Synthesis with Fmoc-D-Tyrosine
Abstract
The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in modern drug discovery for enhancing peptide stability and modulating biological activity. This application note provides an in-depth technical guide to the synthesis of peptides containing Fmoc-D-tyrosine using both automated and manual solid-phase peptide synthesis (SPPS) methodologies. We will explore the foundational principles of Fmoc chemistry, delve into the causality behind key experimental choices, and present detailed, self-validating protocols for researchers, scientists, and drug development professionals. A comparative analysis of the two synthesis approaches will be presented to guide the user in selecting the optimal method for their specific research and development needs.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide production for a vast array of applications.[1][2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step.[1]
The most prevalent strategy in modern SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the incoming amino acid.[4][5] The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the synthesis and are removed concurrently with the cleavage of the peptide from the resin.[3][5]
The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences is a powerful tool for developing therapeutic candidates with improved pharmacological profiles. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids can confer significant resistance to enzymatic cleavage, thereby extending the peptide's in vivo half-life. Furthermore, the altered stereochemistry can lead to unique conformational structures, which can modulate binding affinity and selectivity for biological targets.
This guide will focus on the practical aspects of incorporating Fmoc-D-tyrosine, a commonly used D-amino acid, into a peptide sequence, comparing the nuances of automated and manual synthesis platforms.
Core Principles and Mechanistic Considerations
The Fmoc-SPPS Cycle
The synthesis of a peptide via Fmoc-SPPS is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing chain. The fundamental steps of each cycle are deprotection, activation, and coupling.
Caption: The core workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Protecting the Tyrosine Side Chain
Tyrosine possesses a nucleophilic phenolic hydroxyl group in its side chain.[7] If left unprotected during SPPS, this hydroxyl group can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptide impurities that are often difficult to remove during purification.[7] To prevent this side reaction, the hydroxyl group must be masked with a protecting group that is stable throughout the synthesis and can be removed during the final cleavage step.
In Fmoc chemistry, the tert-butyl (tBu) group is the preferred protecting group for the tyrosine side chain (Fmoc-Tyr(tBu)-OH).[3][7][8] The tBu ether is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin.[8][9]
The Challenge of Racemization with D-Amino Acids
A critical consideration when incorporating any amino acid, but particularly when using a pre-existing chiral center like in a D-amino acid, is the risk of racemization. Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), which can lead to the formation of diastereomeric peptide impurities. In the context of incorporating Fmoc-D-tyrosine, racemization would result in the unwanted incorporation of some Fmoc-L-tyrosine.
This side reaction primarily occurs at the carboxy-activated amino acid during the coupling step.[10][11][12] The mechanism involves the deprotonation of the α-carbon, which is facilitated by the electron-withdrawing nature of the activated carboxyl group. To minimize racemization, it is crucial to select appropriate coupling reagents and additives. Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure, are highly effective at forming the active ester intermediate quickly while suppressing racemization.[10][13] Carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) are also widely used, typically in the presence of an additive like OxymaPure to reduce the risk of racemization.[10]
Automated vs. Manual Synthesis: A Comparative Analysis
The choice between automated and manual SPPS depends on several factors, including throughput requirements, complexity of the peptide, budget, and the level of hands-on control desired.
Caption: Decision workflow for choosing between automated and manual peptide synthesis.
| Feature | Automated Synthesis | Manual Synthesis |
| Throughput | High; capable of parallel synthesis of multiple peptides.[1][14] | Low; typically one or a few peptides at a time.[15] |
| Speed | Fast; cycles are timed and executed precisely, often in minutes.[1][14] | Slower; dependent on manual addition of reagents and washing steps.[15] |
| Reproducibility | High; minimizes human error and ensures consistent reaction conditions.[2][14] | Variable; subject to operator-to-operator differences.[16] |
| Labor | Low; "walk-away" operation after initial setup.[2] | High; requires constant hands-on attention.[15] |
| Flexibility | Moderate; generally uses pre-programmed, standardized protocols. | High; allows for easy modification of reaction times, reagents, and conditions to troubleshoot difficult sequences. |
| Reagent Consumption | Can be higher due to fixed line priming and washing volumes. | Can be more economical for single, small-scale syntheses. |
| Initial Cost | High; requires significant capital investment for the synthesizer. | Low; requires standard laboratory glassware and shakers. |
| Error Potential | Low, once programmed correctly.[2][16] | Higher, due to the potential for human error in measurements and timing.[16] |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Optimization may be required based on the specific peptide sequence and the scale of the synthesis. Always handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[4]
-
Fmoc-Protected Amino Acids: Including Fmoc-D-Tyr(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA).
-
Coupling Reagents:
-
HATU or HBTU.
-
DIC.
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[17]
-
Additive: OxymaPure or HOBt.
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[4]
-
Precipitation Solvent: Cold diethyl ether.[19]
Protocol 1: Manual Synthesis Incorporating Fmoc-D-Tyr(tBu)-OH
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.[22] Drain the DMF.
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[22]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (General Cycle):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (or HBTU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[22]
-
Monitoring: Remove a few beads of resin, wash them thoroughly with DMF and IPA, and perform a Kaiser test.[20] A colorless or yellow result indicates complete coupling; a blue color indicates free amines and an incomplete reaction.[21][23]
-
Recoupling (if necessary): If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with freshly prepared activated amino acid.
-
Washing: Once coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Incorporation of Fmoc-D-Tyr(tBu)-OH: Follow the general coupling procedure in step 3, using Fmoc-D-Tyr(tBu)-OH as the amino acid to be coupled. Pay close attention to the Kaiser test to ensure the coupling of this potentially sterically hindered residue is complete.
-
Repeat Synthesis Cycle: Repeat steps 2 (substituting "Initial Fmoc Deprotection" with the standard two-step deprotection) and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.
Protocol 2: Automated Synthesis Incorporating Fmoc-D-Tyr(tBu)-OH
Automated synthesizers streamline the repetitive steps of SPPS.[2] The following is a generalized procedure adaptable to most automated peptide synthesizers.
-
System Preparation:
-
Ensure all reagent bottles (solvents, deprotection solution, activators, base) are sufficiently filled.
-
Prepare solutions of the required Fmoc-amino acids, including Fmoc-D-Tyr(tBu)-OH, at the concentration specified by the synthesizer manufacturer.
-
Place the amino acid solutions in the designated positions on the instrument.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Select the synthesis scale (e.g., 0.1 mmol).
-
Choose the synthesis protocol. Standard protocols often use a uronium/aminium activator like HATU or HBTU with DIPEA.
-
For the Fmoc-D-Tyr(tBu)-OH residue, consider programming a "double coupling" cycle. This will automatically repeat the coupling step to ensure maximum efficiency for this potentially challenging residue. Alternatively, extend the standard coupling time for this specific residue.[24]
-
-
Initiate Synthesis:
-
Place the reaction vessel containing the pre-swelled resin into the synthesizer.
-
Start the automated run. The instrument will now perform all subsequent deprotection, washing, activation, and coupling steps automatically.[2]
-
-
Post-Synthesis Processing:
-
Once the synthesis is complete, the instrument will typically perform a final deprotection and a series of final washes.
-
Remove the reaction vessel containing the final peptide-resin and dry it under vacuum.
-
Peptide Cleavage and Deprotection
This procedure is identical for peptides synthesized via manual or automated methods.
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5). Use approximately 10 mL per gram of resin.
-
Stir or agitate the mixture at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.[19]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.[19]
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide product contains the target peptide along with various impurities from incomplete reactions or side reactions.[25] Purification is essential to isolate the desired product.
-
Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[25][26]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Inject the solution onto a C18 column.[19]
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, with 0.1% TFA in both solvents.[19][25]
-
Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peptide peak.[25]
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the molecular weight matches the theoretical mass.
-
Conclusion
The incorporation of Fmoc-D-tyrosine is a valuable strategy in peptide design, and its successful synthesis can be achieved through both automated and manual SPPS platforms. Automated synthesis offers unparalleled speed, throughput, and reproducibility, making it the method of choice for routine synthesis and high-throughput screening.[1][14] Manual synthesis, while more labor-intensive, provides superior flexibility for troubleshooting difficult sequences and is a cost-effective option for small-scale or exploratory work.[15]
Regardless of the method chosen, careful attention to the core principles of Fmoc chemistry—including appropriate side-chain protection for tyrosine and the use of coupling conditions that minimize racemization—is paramount. The detailed protocols and comparative analysis provided in this application note serve as a comprehensive resource for scientists to confidently and efficiently synthesize peptides containing D-tyrosine, accelerating research and development in the ever-expanding field of peptide therapeutics.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Carlson, S. M., Ariani, H., & Kaur, K. (2016). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Thieme. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Gübitz, G., & Schmid, M. G. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 69(15), 2841-2846. Retrieved from [Link]
-
Schmid, M. G., et al. (1997). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 69(15), 2841-2846. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis. Retrieved from [Link]
-
Sabri, M. Z. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(14), 5406. Retrieved from [Link]
-
Simon, M. D., et al. (2019). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Organic Letters, 21(16), 6435-6440. Retrieved from [Link]
-
Gyros Protein Technologies. (2025). Getting Started with Automated Peptide Synthesis Guide. PurePep Blog. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Verma, D., et al. (2020). A review on various types of colour tests for monitoring solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5424-5429. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Reagent Guides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-38. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Retrieved from [Link]
-
G.A. Partidos, et al. (2018). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Scientific Reports, 8, 15385. Retrieved from [Link]
Sources
- 1. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. chempep.com [chempep.com]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bachem.com [bachem.com]
- 26. hplc.eu [hplc.eu]
Application Notes and Protocols for the HPLC Purification of Crude Peptides Containing D-Tyrosine
Abstract
The incorporation of non-canonical amino acids, such as D-tyrosine, into peptide sequences is a critical strategy for enhancing proteolytic stability, modulating receptor affinity, and developing novel therapeutic leads. However, the introduction of a D-enantiomer creates a diastereomeric pair with the all-L-peptide, presenting a significant purification challenge. This document provides a comprehensive guide to the purification of crude synthetic peptides containing D-tyrosine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the fundamental principles governing the separation of peptide diastereomers, offer detailed protocols for method development and preparative purification, and provide guidance on data analysis and troubleshooting.
Principles and Considerations
The successful purification of a D-tyrosine-containing peptide hinges on exploiting the subtle physicochemical differences between the desired peptide and impurities, including its all-L diastereomer.
The Challenge of Diastereomer Separation
During solid-phase peptide synthesis (SPPS), impurities such as deletion sequences, truncated peptides, and incompletely deprotected products are generated.[1] When a D-amino acid is incorporated, the primary challenge becomes the separation of the target peptide from its diastereomer, which often has very similar hydrophobicity.[2] Standard RP-HPLC is a powerful technique capable of resolving these closely related species. The separation is possible because the substitution of a single L-amino acid with its D-enantiomer can alter the peptide's overall three-dimensional structure, even subtly.[3] This change in conformation affects the interaction of the peptide with the hydrophobic stationary phase, often leading to a difference in retention time.[4]
The Role of D-Tyrosine
Tyrosine's phenolic side chain contributes significantly to the peptide's overall hydrophobicity and potential for secondary interactions (e.g., hydrogen bonding).[5] The stereochemistry at the α-carbon of the D-tyrosine residue influences how this side chain is presented to the stationary phase, altering the hydrophobic "footprint" of the molecule during the adsorption/desorption process that governs retention in RP-HPLC.[6] While standard C18 columns are often the first choice, C8 columns may offer different selectivity for particularly hydrophobic peptides.[7]
Key Parameters for Optimization
Successful separation of D-tyrosine peptide diastereomers often requires careful optimization of several chromatographic parameters:
-
Mobile Phase Composition: The standard mobile phase for peptide purification consists of an aqueous phase (Solvent A) and an organic phase (Solvent B), both containing an ion-pairing agent.[8]
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA is crucial as it protonates acidic side chains, minimizes secondary interactions with free silanols on the stationary phase, and forms ion pairs with basic residues, resulting in sharper peaks.[6][9]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN). Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[1]
-
-
Gradient Slope: A shallow gradient is often necessary to resolve closely eluting species like diastereomers.[2][10] By slowing the rate of increase in the organic solvent, the differential partitioning of the diastereomers between the mobile and stationary phases is enhanced.
-
Temperature: Column temperature can significantly impact the separation.[3] Elevated temperatures (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. Crucially, temperature changes can alter peptide conformation and the selectivity of the column, sometimes dramatically improving the resolution between diastereomers.[9][11]
Experimental Workflow
The overall process for purifying and verifying a crude D-tyrosine-containing peptide is a systematic, multi-step procedure.
Caption: Logic diagram for optimizing the analytical HPLC method.
Protocol 3: Preparative Purification
-
Sample Preparation: Dissolve the bulk of the crude peptide in the minimal required volume of an appropriate solvent, as determined during method development.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting conditions of your optimized analytical method. Ensure the flow rate is scaled appropriately for the column diameter.
-
Injection and Gradient Run: Inject the concentrated crude sample onto the column. Run the optimized gradient method.
-
Fraction Collection: Collect fractions throughout the elution of the peptide peaks. Use narrow collection windows for the target peaks to maximize purity. [7]5. Fraction Analysis: Analyze each collected fraction using the developed analytical HPLC method to assess its purity. [12]6. Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy white powder. [1]
Data Analysis and Troubleshooting
Purity Assessment
Peptide purity is typically calculated based on the peak area percentage from the analytical HPLC chromatogram at 214-220 nm. [13] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Final quality control should always include both HPLC analysis for purity and mass spectrometry to confirm the identity and integrity of the final product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Gradient is too steep; Inappropriate column chemistry. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). Try a different stationary phase (e.g., C8 or Phenyl). Optimize column temperature. |
| Broad Peaks | Column overloading; Secondary interactions; Low temperature. | Reduce the amount of sample injected. Ensure 0.1% TFA is in both mobile phases. Increase the column temperature. |
| Low Recovery | Peptide precipitation on the column; Irreversible adsorption. | Ensure the peptide is fully soluble in the injection solvent. [14]Try a different column with a wider pore size (e.g., 300 Å). |
| Split Peaks | On-column degradation; Conformational isomers. | Check mobile phase pH. Sometimes split peaks can be unavoidable for certain sequences; collect and analyze all components. |
Conclusion
The purification of crude peptides containing D-tyrosine is a challenging yet achievable task. Standard reversed-phase HPLC is a highly effective method for separating the target peptide from synthesis-related impurities, including its all-L diastereomer. Success relies on a systematic approach to method development, with careful optimization of the gradient slope and column temperature to exploit the subtle conformational differences imparted by the D-amino acid. By following the protocols and principles outlined in this guide, researchers can consistently achieve high purity and yield for their D-tyrosine-containing peptides, enabling their use in critical research and drug development applications.
References
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.).
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
- A Comparative Guide to Chiral HPLC Analysis of Peptides. (n.d.). BenchChem.
- Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine. (2025). BenchChem.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
- Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs.
- Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- How can I separate two diastreomeric peptides with a reverse phase column? (2014).
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Method Development for Peptide Purification – How to Cre
- Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (n.d.). PubMed Central.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- Peptide Isolation – Method Development Considerations. (n.d.).
- Application Note: High-Efficiency HPLC Purification Protocol for Peptides Containing Benzyl-Protected Tyrosine (Tyr(Bzl)). (n.d.). BenchChem.
- Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (n.d.).
- HPLC Analysis and Purification of Peptides. (2025).
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mass Spectrometry Characterization of D-Tyrosine Peptides
Introduction: The Growing Significance of D-Tyrosine Peptides
In the landscape of drug development and fundamental biological research, peptides incorporating non-canonical amino acids are of increasing importance. Among these, peptides containing D-amino acids (DAACPs), such as D-tyrosine, are gaining significant attention. The substitution of a canonical L-amino acid with its D-enantiomer can dramatically alter a peptide's properties. For instance, the incorporation of O-Methyl-D-tyrosine can enhance peptide stability against enzymatic degradation and modulate biological activity[1]. DAACPs can exhibit altered receptor binding affinities and biological functions compared to their all-L counterparts, making them valuable candidates for therapeutic development[2].
However, the characterization of these peptides presents a significant analytical challenge. Standard mass spectrometry-based proteomic workflows are often blind to the presence of D-amino acids, as the D/L substitution does not alter the peptide's mass or, in many cases, its fundamental fragmentation pattern under common dissociation techniques like Collision-Induced Dissociation (CID)[2][3]. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust characterization of D-tyrosine-containing peptides using advanced mass spectrometry techniques. We will explore two primary workflows: a quantitative approach using chiral liquid chromatography after hydrolysis, and an in-depth structural analysis of intact peptides using Ion Mobility Spectrometry and advanced fragmentation methods.
The Analytical Challenge: Distinguishing Stereoisomers
The core difficulty in analyzing D-tyrosine peptides lies in their stereochemical identity with their L-tyrosine counterparts. Since mass-to-charge ratio (m/z) is the primary separation principle in most mass spectrometers, these epimers are indistinguishable in a standard MS1 scan. While tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragment ion intensities, this is often insufficient for confident identification, especially in complex mixtures[2][4].
To overcome this, we must employ techniques that are sensitive to the three-dimensional structure of the peptide ions. This guide will focus on leveraging the conformational changes induced by the D-tyrosine residue to achieve separation and confident identification.
Workflow 1: Chiral Purity Analysis and Quantification via LC-MS
This workflow is designed to accurately determine the chiral purity of a synthetic peptide or to quantify the D-amino acid content. It involves the complete hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and subsequent analysis by LC-MS.
Rationale and Strategy
The strategy here is to convert the enantiomeric amino acids into diastereomers by reacting them with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). These resulting diastereomers have different physicochemical properties and can be separated using standard reversed-phase liquid chromatography[5]. A critical aspect of this protocol is the use of deuterated acid for hydrolysis. This allows for the differentiation of D-amino acids present in the original peptide from those that may have formed via racemization during the acid hydrolysis step, as the latter will incorporate a deuterium atom at the α-carbon[5][6].
Experimental Workflow Diagram
Caption: Workflow for chiral purity analysis of D-tyrosine peptides.
Detailed Protocol: Chiral Amino Acid Analysis
Materials:
-
Peptide sample
-
Deuterated hydrochloric acid (6N DCl in D₂O)
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or TOF)
Protocol Steps:
-
Peptide Hydrolysis:
-
Place approximately 100-200 µg of the peptide sample into a hydrolysis vial.
-
Add 200 µL of 6N DCl in D₂O.
-
Seal the vial under vacuum or nitrogen.
-
Incubate at 110°C for 24 hours to completely hydrolyze the peptide bonds.
-
After hydrolysis, cool the sample and evaporate the acid to dryness using a vacuum centrifuge.
-
-
Derivatization with Marfey's Reagent:
-
Re-dissolve the dried amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Add 200 µL of the FDAA solution to the amino acid mixture.
-
Incubate the reaction at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness and re-dissolve in 500 µL of 50% ACN/water for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes at a flow rate of 0.3 mL/min.
-
MS Detection: Operate the mass spectrometer in positive ion mode, using Single Ion Monitoring (SIM) to detect the specific m/z values for the FDAA-derivatized D- and L-tyrosine. The L-amino acid derivative will typically elute earlier than the D-amino acid derivative.
-
Workflow 2: Intact Peptide Analysis with Ion Mobility-Mass Spectrometry
For characterizing the location of the D-tyrosine residue within the peptide sequence and understanding its impact on conformation, analysis of the intact peptide is required. Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful tool for this purpose[7][8].
Rationale and Strategy
IMS separates ions in the gas phase based on their size, shape, and charge, which is measured as a collision cross-section (CCS)[7]. The presence of a D-amino acid can alter the peptide's gas-phase conformation, leading to a different CCS and drift time in the IMS cell compared to its all-L epimer[2][9]. This allows for the separation of isomeric peptides that are indistinguishable by mass alone. Combining IMS with advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or EThcD provides comprehensive sequence information while preserving labile modifications, offering a powerful platform for D-tyrosine peptide characterization[10][11][12].
Experimental Workflow Diagram
Caption: Workflow for intact D-tyrosine peptide analysis using LC-IMS-MS.
Detailed Protocol: LC-IMS-MS/MS Analysis
Materials:
-
Peptide sample, preferably purified
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-IMS-MS system (e.g., Waters SYNAPT, Agilent 6560, or Bruker timsTOF)
Protocol Steps:
-
Sample Preparation:
-
Ensure the peptide sample is free of non-volatile salts and detergents, which can interfere with ESI and IMS.
-
If necessary, perform desalting using a C18 solid-phase extraction (SPE) cartridge[13].
-
Reconstitute the purified peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% FA in 3% ACN/water).
-
-
LC-IMS-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a nano-flow LC system for optimal sensitivity.
-
Column: Reversed-phase C18 analytical column (e.g., 75 µm ID, 15-25 cm length)[13].
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in 80% ACN.
-
Gradient: A shallow gradient appropriate for the peptide's hydrophobicity to ensure good separation.
-
-
Ion Mobility Spectrometry:
-
Operate the IMS cell with appropriate drift gas (e.g., N₂) and voltage settings to achieve optimal separation of the isomeric peptides.
-
Acquire data across the full mobility range to capture all conformers.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire high-resolution precursor ion scans.
-
MS/MS Scan: Select the precursor ion of the D-tyrosine peptide for fragmentation.
-
Fragmentation: Use EThcD if available for comprehensive fragmentation. EThcD provides complementary c/z• and b/y ions, resulting in high sequence coverage[10][12]. Alternatively, use CID and carefully compare the resulting spectra of the D- and L-epimers, looking for reproducible differences in fragment ion intensities.
-
-
Data Analysis and Interpretation
Chiral LC-MS Data
For the chiral analysis workflow, the primary data output will be chromatograms for the selected ion monitoring channels of the D- and L-tyrosine derivatives. Quantification is achieved by integrating the peak areas for each diastereomer. The percentage of D-tyrosine can be calculated as:
% D-Tyrosine = (Area_D / (Area_D + Area_L)) * 100
It is crucial to analyze a standard mixture of D- and L-tyrosine to confirm retention times and detector response.
Ion Mobility and Fragmentation Data
Analysis of LC-IMS-MS/MS data is more complex and provides richer information.
-
Ion Mobility Separation: The key indicator of a D-tyrosine-containing peptide is a shift in the ion mobility drift time compared to its synthetic all-L-tyrosine standard[9]. This difference in arrival time confirms a conformational difference between the epimers.
-
Fragmentation Analysis: The MS/MS spectra confirm the peptide's sequence. While CID may only show subtle differences, advanced fragmentation methods can yield more definitive results. For example, radical-directed dissociation has been shown to provide significantly better chiral discrimination than CID[4]. Analysis of the fragment ions in an IMS experiment can also help pinpoint the location of the D-amino acid. Epimeric fragment ions containing the D-amino acid may exhibit different drift times, whereas fragments without the chiral center will have identical drift times[9].
Summary of Key Mass Spectrometric Features
| Parameter | L-Tyrosine Peptide | D-Tyrosine Peptide | Significance | Reference |
| Precursor m/z | Identical | Identical | Cannot be used for differentiation. | [2][3] |
| LC Retention Time (Chiral) | Different (after derivatization) | Different (after derivatization) | Primary method for quantification. | [5][14] |
| Ion Mobility Drift Time | Baseline Drift Time | Shifted Drift Time (Δt) | Indicates conformational difference; key for identification of intact peptides. | [7][8][9] |
| CID Fragmentation | Predominantly b- and y-ions | Predominantly b- and y-ions; may show subtle, reproducible intensity differences. | Can provide supporting evidence but often not definitive. | [2][4] |
| EThcD Fragmentation | High sequence coverage (b, y, c, z• ions) | High sequence coverage (b, y, c, z• ions) | Provides confident sequence confirmation. | [10][12] |
Conclusion
The characterization of D-tyrosine-containing peptides requires specialized analytical strategies that go beyond standard proteomic workflows. By leveraging either chiral derivatization coupled with LC-MS for quantitative analysis or the power of ion mobility spectrometry for intact peptide analysis, researchers can confidently identify and characterize these important molecules. The choice of workflow depends on the analytical question: for chiral purity and quantification, the hydrolysis and derivatization method is robust and reliable. For localization of the D-amino acid and conformational analysis, the LC-IMS-MS/MS approach provides unparalleled depth of information. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working to unlock the potential of D-amino acid-containing peptides in their research and development endeavors.
References
-
Enantiomer discrimination of peptides by tandem mass spectrometry: influence of the peptide sequence on chiral recognition. PubMed. Available at: [Link]
-
Fast and Effective Ion Mobility–Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides. ACS Publications. Available at: [Link]
-
Structural Peptide Analysis Using Waters Cyclic IMS-MS. BioPharmaSpec. Available at: [Link]
-
Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PubMed Central. Available at: [Link]
-
Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. Available at: [Link]
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. PubMed. Available at: [Link]
-
Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed. Available at: [Link]
-
Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. ACS Publications. Available at: [Link]
-
Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. Available at: [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. Available at: [Link]
-
Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry. NIH. Available at: [Link]
-
(PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]
-
In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. LabRulez LCMS. Available at: [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. RSC Publishing. Available at: [Link]
-
The Role of Electron Transfer Dissociation in Modern Proteomics. PubMed Central. Available at: [Link]
-
Improved Peptide Identification for Proteomic Analysis Based on Comprehensive Characterization of Electron Transfer Dissociation Spectra. ACS Publications. Available at: [Link]
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. NIH. Available at: [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. NIH. Available at: [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. Protein Metrics. Available at: [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. ACS Publications. Available at: [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Chiral Analysis of Proteins and Peptides [mdpi.com]
Application Notes and Protocols: Fmoc-D-tyrosine in Targeted Drug Delivery
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Fmoc-D-tyrosine in the design and fabrication of advanced targeted drug delivery systems. This document offers in-depth insights into the underlying scientific principles, detailed experimental protocols, and critical characterization techniques.
Introduction: The Unique Advantages of Fmoc-D-tyrosine in Drug Delivery
Fmoc-D-tyrosine, a derivative of the natural amino acid tyrosine, possesses a unique combination of chemical properties that make it an exceptionally versatile building block for targeted drug delivery platforms. The presence of the fluorenylmethoxycarbonyl (Fmoc) group, a bulky and aromatic moiety, drives the self-assembly of these molecules into well-defined nanostructures such as nanoparticles and hydrogels through π-π stacking and hydrogen bonding interactions.[1] The D-configuration of the chiral center enhances the proteolytic stability of peptide-based carriers, a crucial attribute for in vivo applications. Furthermore, the phenolic hydroxyl group of the tyrosine residue provides a convenient handle for the conjugation of therapeutic agents, targeting ligands, and imaging probes.[2][3]
This guide will explore three primary applications of Fmoc-D-tyrosine in targeted drug delivery:
-
Self-Assembled Nanoparticles: For the encapsulation and targeted delivery of hydrophobic drugs.
-
Enzyme-Responsive Hydrogels: For localized and sustained drug release in response to specific disease-associated enzymes.
-
Peptide-Drug Conjugates: For receptor-mediated targeting of cancer cells.
Part 1: Self-Assembled Fmoc-D-tyrosine Nanoparticles for Targeted Drug Delivery
The amphiphilic nature of Fmoc-D-tyrosine, with its hydrophobic Fmoc group and more hydrophilic amino acid backbone, allows it to spontaneously self-assemble in aqueous environments to form core-shell nanoparticles.[4] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic shell can be decorated with targeting moieties to direct the nanoparticles to specific cells or tissues.
Mechanism of Self-Assembly and Drug Encapsulation
The formation of Fmoc-D-tyrosine nanoparticles is a thermodynamically driven process. In an aqueous solution, the hydrophobic Fmoc groups aggregate to minimize their contact with water, forming the core of the nanoparticle. The more polar tyrosine residues are oriented towards the aqueous phase, forming the shell. Hydrophobic drugs can be efficiently encapsulated within the core during the self-assembly process.
Caption: Enzyme-triggered self-assembly of a Fmoc-D-tyrosine precursor into a drug-entrapping hydrogel.
Protocol 3: Preparation of an Enzyme-Responsive Methotrexate-Loaded Hydrogel
This protocol details the formation of a methotrexate (MTX)-loaded hydrogel triggered by alkaline phosphatase.
Materials:
-
Fmoc-D-Tyr(PO₃H₂)-OH
-
Methotrexate (MTX)
-
Alkaline Phosphatase (ALP)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve Fmoc-D-Tyr(PO₃H₂)-OH and MTX in PBS (pH 7.4) to the desired concentrations (e.g., 10 mg/mL and 1 mg/mL, respectively).
-
Rationale: The phosphorylated precursor is soluble at physiological pH, allowing for a homogenous solution with the drug before gelation.
-
-
Enzyme-Triggered Gelation:
-
Add a specific activity of ALP to the precursor solution.
-
Gently mix and allow the solution to stand at 37°C. Gelation should occur within a specified time frame (e.g., 30-60 minutes), which can be tuned by adjusting the enzyme concentration.
-
Rationale: The enzyme concentration directly controls the rate of dephosphorylation and, consequently, the kinetics of hydrogel formation. [5]
-
Characterization of Hydrogel and Drug Release
| Parameter | Method | Expected Outcome | Reference for Method |
| Gelation Time | Vial Inversion Test | Formation of a stable gel that does not flow upon inversion | [6] |
| Morphology | Scanning Electron Microscopy (SEM) | Fibrillar network structure | [6] |
| Drug Release Profile | In vitro release study with HPLC/UV-Vis | Sustained release over several days, with release rate dependent on enzyme concentration | [7][8][9] |
Protocol 4: In Vitro Drug Release Study
-
Sample Preparation:
-
Prepare the drug-loaded hydrogel in a vial as described in Protocol 3.
-
Carefully overlay the hydrogel with a known volume of PBS (pH 7.4).
-
-
Release Study:
-
Incubate the vial at 37°C.
-
At predetermined time points, withdraw a small aliquot of the supernatant and replace it with fresh PBS to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the aliquots using HPLC or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Part 3: Fmoc-D-tyrosine in Peptide-Drug Conjugates for Receptor-Mediated Targeting
Fmoc-D-tyrosine can be incorporated into short peptides that act as ligands for receptors overexpressed on the surface of cancer cells. [10]These peptide-drug conjugates (PDCs) can be internalized by receptor-mediated endocytosis, delivering the cytotoxic payload directly to the target cells and minimizing off-target toxicity. [4]
Targeting Strategy: RGD and Folate Receptor
-
RGD Peptides: Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are well-known to target αvβ3 and αvβ5 integrins, which are highly expressed on angiogenic endothelial cells and various tumor cells. [11][12][13][14][15]* Folate Conjugates: Folic acid can be conjugated to peptides to target the folate receptor (FR), which is overexpressed in many cancers, including ovarian, lung, and breast cancers. [1][16][17][18]
Caption: Workflow for receptor-mediated targeted drug delivery using a Fmoc-D-tyrosine peptide-drug conjugate.
Protocol 5: Synthesis of an RGD-Peptide-Doxorubicin Conjugate
This protocol outlines the solid-phase peptide synthesis (SPPS) of an RGD-containing peptide followed by the conjugation of doxorubicin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-tyrosine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Doxorubicin-maleimide
-
Cysteine-containing RGD peptide
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the RGD-containing peptide on Rink Amide resin using standard Fmoc-SPPS chemistry. Incorporate a cysteine residue at a suitable position for drug conjugation.
-
Rationale: SPPS allows for the precise and efficient synthesis of peptides with a defined sequence. [19]The Rink Amide resin will yield a C-terminally amidated peptide upon cleavage.
-
-
Peptide Cleavage and Purification:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether and purify by reversed-phase HPLC.
-
Rationale: The cleavage cocktail removes the side-chain protecting groups and cleaves the peptide from the solid support. HPLC purification is crucial to obtain a pure peptide for conjugation.
-
-
Drug Conjugation:
-
Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.0).
-
Add a solution of doxorubicin-maleimide to the peptide solution. The maleimide group will react with the thiol group of the cysteine residue to form a stable thioether bond.
-
Rationale: Maleimide-thiol chemistry is a highly efficient and specific method for conjugating molecules to peptides under mild conditions. [3]
-
-
Purification of the Conjugate:
-
Purify the peptide-drug conjugate by reversed-phase HPLC to remove any unreacted peptide and drug.
-
Characterize the final product by mass spectrometry.
-
Conclusion
Fmoc-D-tyrosine is a powerful and versatile building block for the development of sophisticated targeted drug delivery systems. Its ability to drive self-assembly, enhance proteolytic stability, and provide a site for bioconjugation allows for the creation of nanoparticles, hydrogels, and peptide-drug conjugates with tunable properties. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to design and evaluate novel Fmoc-D-tyrosine-based therapeutics with improved efficacy and reduced side effects.
References
- Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting. PubMed Central.
- Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjug
- Tumor targeting with RGD peptide ligands-design of new molecular conjugates for imaging and therapy of cancers. PubMed.
- Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation.
- Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues. PMC - NIH.
- RGD peptide conjugation results in enhanced antitumor activity of PD0325901 against glioblastoma by both tumor-targeting delivery and combin
- Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjug
- RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. PMC - NIH.
- Enzyme-triggered nanomedicine: Drug release str
- RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions. PubMed.
- A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency. MDPI.
- 125I-Radioiodinated tyrosine-folate and tyrosine-click-folate.
- Synthetic strategy for achieving the conjugation of peptide P4 to Doxo...
- Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity.
- Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels.
- Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery. Frontiers.
- Self assembled materials: design str
- Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results.
- Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Tre
- Design of a doxorubicin-peptidomimetic conjugate th
- Enzyme-Responsive Controlled-Release Nanocarriers. CD Bioparticles.
- Physicochemical characterization of drug nanocarriers. IJN - Dove Medical Press.
- Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst (RSC Publishing).
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. PMC - NIH.
- Schematic representation of enzyme triggered drug release from polymeric nanocarriers.
- Design, Synthesis, and Evaluation of a Novel Cytotoxic Peptide-Doxorubicin Conjugate Targeting Triple-Neg
- Thermosensitive hydrogel for in situ -controlled methotrexate delivery.
- Enzyme-triggered nanomedicine: drug release str
- High drug-loading nanomedicines: progress, current st
- The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted tre
- Self-assembly of amino acids toward functional biom
- One-Step Self-Assembling Method to Prepare Dual-Functional Transferrin Nanoparticles for Antitumor Drug Delivery. PubMed.
- Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI.
- Targeted Delivery of Methotrexate through pH-sensitive Hydrogel: to treat Colon P
- Preparation and characterization of self-assembled nanoparticles based. IJN.
- Hydrogels for the Controlled Release of Pharmaceutical Proteins.
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy.
- Formulation, Characterization and Evaluation of Temperature Sensitive Controlled Release Hydrogels of Methotrexate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Self assembled materials: design strategies and drug delivery perspectives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of a doxorubicin-peptidomimetic conjugate that targets HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor targeting with RGD peptide ligands-design of new molecular conjugates for imaging and therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD peptide conjugation results in enhanced antitumor activity of PD0325901 against glioblastoma by both tumor-targeting delivery and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Radioiodinated Peptides Utilizing D-Tyrosine Precursors for Enhanced In Vivo Stability
An Application Guide for Researchers and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Date: January 10, 2026
Abstract
The synthesis of radioiodinated peptides is a cornerstone of radiopharmaceutical chemistry, enabling powerful applications in molecular imaging with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] A significant challenge in the field is the in vivo instability of these tracers, often caused by enzymatic degradation and deiodination, which can compromise image quality and therapeutic efficacy.[2][3] This guide provides a detailed technical overview and robust protocols for the synthesis of radioiodinated peptides using precursors that incorporate D-tyrosine. The substitution of the natural L-tyrosine with its D-enantiomer can significantly enhance peptide stability by increasing resistance to proteolysis and enzymatic deiodination, thereby improving pharmacokinetics and target retention.[4][5] We present a comprehensive examination of direct electrophilic iodination methodologies, focusing on the widely used Chloramine-T and Iodogen techniques. This document details step-by-step protocols for labeling, purification via High-Performance Liquid Chromatography (HPLC), and stringent quality control, designed to provide researchers with a self-validating system for producing high-quality radiotracers.
Introduction: The Rationale for D-Tyrosine in Radiotracer Design
Peptides are excellent targeting vectors for radiopharmaceuticals due to their high receptor affinity, specificity, and favorable pharmacokinetic profiles.[1][6] Radioiodine isotopes, including ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for theranostic applications, offer versatile options for these agents.[1][7] Direct radioiodination typically targets the phenolic ring of tyrosine residues via electrophilic aromatic substitution.[1][8]
However, peptides labeled on L-tyrosine are susceptible to in vivo dehalogenation by deiodinase enzymes found in tissues like the liver and kidneys.[9] This process releases free radioiodide, leading to off-target signal (e.g., in the thyroid and stomach) and reduced signal at the intended target site.[9]
The D-Amino Acid Advantage: Incorporating non-natural D-amino acids, specifically D-tyrosine as the radioiodination site, is a proven strategy to mitigate this issue. Peptides composed of D-amino acids are hyper-resistant to degradation by proteases, which are stereospecific for L-amino acid substrates.[3][10] This enhanced stability leads to a longer biological half-life and improved target-to-background ratios, making D-tyrosine-containing peptides superior candidates for radiopharmaceutical development.[5]
Core Principles of Electrophilic Radioiodination
Direct radioiodination of tyrosine involves the oxidation of a radioactive iodide anion (e.g., Na[¹²⁵I]⁻) to a more electrophilic species, such as I⁺.[1][11] This electrophile then attacks the electron-rich aromatic ring of the tyrosine residue, typically at the ortho positions relative to the hydroxyl group, forming a stable carbon-iodine bond.[1][8] The reaction is generally performed in a buffered solution at a pH between 7.0 and 8.5 to facilitate the electrophilic substitution.[1][12]
The choice of oxidizing agent is critical, as harsh conditions can damage sensitive amino acid residues (e.g., methionine, tryptophan, cysteine) within the peptide, potentially compromising its biological activity.[1][13]
Radioiodination Methodologies: A Comparative Overview
The two most prevalent methods for direct radioiodination are the Chloramine-T and Iodogen methods. The selection depends on the peptide's sensitivity to oxidation.
| Feature | Chloramine-T Method | Iodogen Method |
| Oxidizing Agent | N-chloro-p-toluenesulfonamide | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril |
| Oxidizing Strength | Strong, potent oxidant[13][14] | Mild, gentle oxidant[1] |
| Reaction Phase | Homogeneous (aqueous solution) | Heterogeneous (solid-phase surface)[1] |
| Peptide Suitability | Robust peptides | Peptides with oxidation-sensitive residues[1] |
| Reaction Control | Requires quenching with a reducing agent (e.g., sodium metabisulfite)[1][15] | Reaction is stopped by simple decantation from the coated vial[1] |
| Ease of Use | Simple mixing of reagents | Requires pre-coating of the reaction vial |
The Chloramine-T Method
This method is rapid and efficient, utilizing the strong, water-soluble oxidizing agent Chloramine-T.[11][14] Its potency, however, can lead to oxidative damage to the peptide if reaction conditions are not carefully controlled.[13][14] It is crucial to terminate the reaction promptly with a reducing agent.
The Iodogen® Method
Iodogen is a water-insoluble oxidizing agent that is pre-coated onto the surface of the reaction vial.[1][16] The reaction occurs at the solid-liquid interface, which provides a milder and more controlled oxidation process, minimizing damage to sensitive peptides.[1] The reaction is easily terminated by removing the solution from the vial, leaving the Iodogen behind.
Experimental Protocols
Safety Precaution: All procedures involving radioactive materials must be performed in a designated laboratory (e.g., a fume hood with appropriate shielding) by personnel licensed and trained in the safe handling of radioisotopes.[12][15]
Protocol 1: Chloramine-T Method
This protocol is adapted from established methods for peptide iodination.[15]
A. Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL solution of the D-tyrosine peptide precursor in 0.01 M HCl. Aliquot and store at -80°C.
-
Reaction Buffer: 0.25 M Sodium Phosphate Buffer, pH 7.5.
-
Chloramine-T Working Solution (Prepare Fresh): Dissolve Chloramine-T in distilled water to a concentration of 1 mg/mL.
-
Quenching Solution (Prepare Fresh): Dissolve sodium metabisulfite in distilled water to a concentration of 2 mg/mL.
B. Iodination Procedure:
-
In a shielded microcentrifuge tube, add 10 µL of the peptide stock solution (10 µg).
-
Add 40 µL of Reaction Buffer.
-
Add 1-5 µL of Na[¹²⁵I] (approx. 1 mCi or 37 MBq).
-
Initiate the reaction by adding 10 µL of the fresh Chloramine-T Working Solution.
-
Gently mix and incubate at room temperature for 60 seconds.
-
Terminate the reaction by adding 20 µL of the Quenching Solution. Mix gently.
-
The reaction mixture is now ready for purification.
Protocol 2: Iodogen® Method
A. Reagent Preparation:
-
Iodogen Stock Solution: Dissolve Iodogen in dichloromethane or chloroform to a concentration of 1 mg/mL.
-
Iodogen-Coated Vials: Add 50 µL of Iodogen Stock Solution (50 µg) to a 1.5 mL polypropylene tube. Evaporate the solvent under a gentle stream of nitrogen. The coated tubes can be stored desiccated at -20°C.
-
Peptide Stock Solution: As described in Protocol 4.1.
-
Reaction Buffer: 0.25 M Sodium Phosphate Buffer, pH 7.5.
B. Iodination Procedure:
-
Allow an Iodogen-coated vial to come to room temperature.
-
Add 10 µL of the peptide stock solution (10 µg) to the vial.
-
Add 40 µL of Reaction Buffer.
-
Add 1-5 µL of Na[¹²⁵I] (approx. 1 mCi or 37 MBq).
-
Cap the vial and incubate at room temperature for 10-15 minutes, with occasional gentle mixing.
-
Terminate the reaction by carefully transferring the solution with a pipette to a clean microcentrifuge tube, leaving the coated vial behind.
-
The reaction mixture is now ready for purification.
Purification by Reversed-Phase HPLC
Purification of the reaction mixture is essential to separate the desired radioiodinated peptide from unreacted free iodide, the unlabeled peptide precursor, and potential byproducts (e.g., di-iodinated species).[1][17] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for achieving this separation.[18][19][20]
| Parameter | Typical Setting |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (220 nm or 280 nm) in series with a radiometric (gamma) detector |
Procedure:
-
Dilute the reaction mixture with 200-500 µL of Mobile Phase A.
-
Inject the diluted mixture onto the equilibrated HPLC system.
-
Collect fractions (e.g., 0.5 or 1.0 mL) throughout the run.
-
Identify the peaks corresponding to free iodide (early eluting), unlabeled peptide, and the mono-iodinated product using the UV and radiometric detectors. The iodinated peptide will have a longer retention time than the unlabeled precursor.[18]
-
Pool the fractions containing the pure, desired product.
-
The final product can be reformulated into a biocompatible buffer (e.g., PBS with 0.1% BSA) by removing the organic solvent via solid-phase extraction (e.g., C18 Sep-Pak cartridge) or evaporation.[17]
Quality Control
Rigorous quality control is mandatory to ensure the purity, identity, and stability of the final radiopharmaceutical product.[1]
Radiochemical Purity (RCP)
-
Method: Analytical RP-HPLC using the same system as for purification.
-
Procedure: Inject a small aliquot of the final product. Integrate the areas of all radioactive peaks detected.
-
Calculation: RCP (%) = (Radioactivity of desired product peak / Total radioactivity of all peaks) x 100.
-
Specification: RCP should typically be ≥ 95%.[21]
Molar Activity (Specific Activity)
-
Definition: The amount of radioactivity per mole of the peptide (e.g., in GBq/µmol or mCi/µmol). High molar activity is critical for receptor imaging to avoid saturating the target with non-radioactive peptide.[1]
-
Calculation: Requires quantifying the mass of the peptide in the final product (via UV peak calibration curve) and dividing the total radioactivity (measured in a dose calibrator) by the calculated number of moles.
Stability
-
Procedure: Incubate the final product in saline and in serum at 37°C.[22] Analyze aliquots by HPLC at various time points (e.g., 1, 4, 24 hours) to assess for degradation or deiodination.
-
Specification: The radiopharmaceutical should remain stable with minimal degradation over the expected duration of the in vivo experiment.
Conclusion
The use of D-tyrosine precursors is a highly effective strategy for developing stable, high-quality radioiodinated peptides for preclinical and clinical research. The choice between the Chloramine-T and Iodogen methods allows for flexibility in labeling, accommodating both robust and oxidation-sensitive peptides. By following the detailed protocols for synthesis, HPLC purification, and quality control outlined in this guide, researchers can confidently produce reliable radiotracers with improved in vivo performance, ultimately advancing the fields of molecular imaging and targeted radionuclide therapy.
References
-
Kulprathipanja, S., et al. (1984). Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. International Journal of Peptide and Protein Research, 24(2), 112-22. [Link]
-
Zboralski, M., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(11), 2636. [Link]
-
Janáky, T., et al. (1982). Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC. Journal of Liquid Chromatography, 5(8), 1571-1589. [Link]
-
Karonen, S. L., et al. (1982). Developments in Techniques for Radioiodination of Peptide Hormones and Other Proteins. Medical Biology, 60(4), 214-8. [Link]
-
Ong, H., et al. (1987). Purification of Radioiodinated Peptides with PRP-1 Polystyrene Cartridges and HPLC: Application to Atrial Natriuretic Factor and Arginine-Vasopressin. Journal of Liquid Chromatography, 10(14), 3085-3101. [Link]
-
Taylor & Francis. (n.d.). Chloramine-t – Knowledge and References. Taylor & Francis Online. [Link]
-
GroPep. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). GroPep Bioreagents. [Link]
-
Wall, J. S., et al. (2012). Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice. Amyloid, 19(1), 12-20. [Link]
-
Krasnov, G. S., et al. (2024). Rapid and Efficient Radiolabeling of Short Peptides. ACS Omega, Article ASAP. [Link]
-
Sajjad, M., et al. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 26(11), 3299. [Link]
-
Mat-Sharani, S., et al. (2001). Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques. Analytical Biochemistry, 296(2), 270-5. [Link]
-
Emran, A. M. (2017). William Hunter and radioiodination. Essays in Biochemistry, 61(3), 325-332. [Link]
-
Wall, J. S., et al. (2012). Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice: a positive role for peptide dehalogenation. Amyloid, 19(1), 12-20. [Link]
-
Reissmann, S., et al. (1990). Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method. Experimental and Clinical Endocrinology, 95(1), 39-46. [Link]
-
Shinto, O. A., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Mushtaq, S., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 13-28. [Link]
-
De Spiegeleer, B., et al. (2012). Radioiodination of Proteins and Peptides. In Methods in Molecular Biology, 899, 259-65. [Link]
-
Pricop, C., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(19), 6296. [Link]
-
Lee, F. T., et al. (2016). l-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. Molecular Imaging, 15. [Link]
-
Wall, J. S., et al. (2012). Dynamic PET and SPECT Imaging With Radioiodinated, Amyloid-Reactive Peptide P5 in Mice: A Positive Role for Peptide Dehalogenation. ResearchGate. [Link]
-
Tasdelen, B., et al. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. Nuclear Medicine Communications, 35(1), 95-8. [Link]
-
Lee, F. T., et al. (2016). l-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. Molecular Imaging, 15. [Link]
-
Lee, F. T., et al. (2016). L-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. Molecular Imaging, 15. [Link]
-
de Barros, A. L. B., et al. (2020). Stability of the radiopeptides up to 24 h (A,B) in saline solution and... [Diagram]. ResearchGate. [Link]
-
O'Nuallain, B., et al. (2017). Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides on their in vivo properties. Journal of Translational Medicine, 15(1), 246. [Link]
-
ResearchGate. (n.d.). Radioiodine labeling scheme for tyrosine residue in peptides and proteins. [Diagram]. ResearchGate. [Link]
-
Li, Z., et al. (2024). Determining the Multivalent Effects of d-Peptide-Based Radiotracers. ACS Central Science. [Link]
-
Ogawa, K., et al. (2023). Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent. ACS Omega, 8(27), 24523–24530. [Link]
-
Fani, M., et al. (2012). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Theranostics, 2(5), 481-501. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice: a positive role for peptide dehalogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Radiolabelled Peptides | Blog | Biosynth [biosynth.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer [thno.org]
- 7. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic PET and SPECT imaging with radioiodinated, amyloid-reactive peptide p5 in mice: A positive role for peptide dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. gropep.com [gropep.com]
- 16. Developments in techniques for radioiodination of peptide hormones and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: Fmoc-D-tyrosine for Developing Peptides with Anti-melanogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Novel Anti-Melanogenic Peptides
Melanogenesis, the complex process of melanin synthesis, is a primary determinant of skin, hair, and eye color, and serves as a crucial defense mechanism against ultraviolet (UV) radiation.[1][2] However, the overproduction and abnormal distribution of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[3] Consequently, the development of safe and effective agents that can modulate melanogenesis is a significant area of interest in both the cosmetic and pharmaceutical industries.[3][4]
Bioactive peptides have emerged as promising candidates for regulating melanin synthesis due to their high specificity and low toxicity.[4][5] A key enzyme in the melanogenesis pathway is tyrosinase, which catalyzes the rate-limiting steps of melanin production.[3][6] Therefore, the inhibition of tyrosinase is a primary strategy for developing anti-melanogenic agents.[6]
This application note focuses on the strategic incorporation of Fmoc-D-tyrosine in the design and synthesis of peptides with enhanced anti-melanogenic properties. The use of D-amino acids, such as D-tyrosine, offers several advantages, including increased resistance to enzymatic degradation, which can improve the in vivo stability and efficacy of peptide-based therapeutics.[7][8][9] Furthermore, D-tyrosine itself has been shown to inhibit tyrosinase activity and reduce melanin content in melanocytes.[6][10]
This guide provides a comprehensive overview of the synthesis of D-tyrosine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with detailed protocols for evaluating their anti-melanogenic activity and elucidating their mechanism of action.
Section 1: Peptide Design and Synthesis with Fmoc-D-tyrosine
The foundation of developing effective anti-melanogenic peptides lies in their rational design and efficient synthesis. The incorporation of D-tyrosine can be strategically placed at the N-terminus, C-terminus, or within the peptide sequence to optimize its biological activity.[10]
Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the most widely used method for peptide synthesis due to its mild reaction conditions and versatility.[11][12] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[13] The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups.[12][13]
The synthesis cycle consists of four main steps:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a weak base, typically piperidine in dimethylformamide (DMF).[13][14]
-
Washing: Thorough washing of the resin to remove the deprotection reagents and byproducts.[11]
-
Amino Acid Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free N-terminal amine of the peptide chain.[11][13]
-
Washing: Removal of excess reagents and byproducts.[11]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[11]
Workflow for Peptide Synthesis Incorporating Fmoc-D-tyrosine
Caption: Workflow of Fmoc-SPPS for synthesizing peptides with Fmoc-D-tyrosine.
Detailed Protocol for Manual Fmoc-SPPS
This protocol outlines the manual synthesis of a custom peptide incorporating Fmoc-D-tyrosine on a 0.1 mmol scale.
Materials:
-
Wang resin or Rink Amide resin[14]
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)[15][16]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel[14]
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.[14]
-
First Amino Acid Loading (if starting with unloaded resin): Follow standard protocols for loading the first Fmoc-amino acid onto the chosen resin.[14]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporation of Fmoc-D-tyrosine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-D-Tyr(tBu)-OH and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and vortex for 1-2 minutes to activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 3).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS).
-
Section 2: In Vitro and Cell-Based Assays for Anti-Melanogenic Activity
Once the D-tyrosine-containing peptides are synthesized and purified, their anti-melanogenic potential needs to be evaluated. This is typically done through a series of in vitro and cell-based assays.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay provides a rapid and straightforward method to screen for direct inhibitors of the tyrosinase enzyme.[18]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.[19] The inhibitory effect of a peptide is determined by measuring the reduction in dopachrome formation in the presence of the peptide.[18][19]
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare various concentrations of the test peptide and a positive control (e.g., kojic acid) in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, test peptide solution, and tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader.[19]
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[3]
| Compound | Concentration (µM) | % Tyrosinase Inhibition |
| Peptide A (with D-Tyr) | 100 | 45.2 ± 3.1 |
| Peptide B (L-Tyr analog) | 100 | 20.5 ± 2.5 |
| Kojic Acid | 50 | 92.8 ± 1.5 |
Cell-Based Assays Using B16F10 Melanoma Cells
B16F10 murine melanoma cells are a widely used model for studying melanogenesis as they produce melanin in response to stimuli like α-melanocyte-stimulating hormone (α-MSH).[3][20]
2.2.1 Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test peptides.[21][22]
Protocol:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.[22]
-
Treat the cells with various concentrations of the test peptides in the presence or absence of α-MSH (to stimulate melanogenesis) for 48-72 hours.[20]
-
Wash the cells with PBS and harvest the cell pellets.
-
Solubilize the melanin in the cell pellets by incubating with 1N NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours.[22][23]
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[22]
-
Normalize the melanin content to the total protein concentration of the cell lysate.
| Treatment | Concentration (µM) | Relative Melanin Content (%) |
| Control | - | 100 |
| α-MSH (100 nM) | - | 250 ± 15 |
| α-MSH + Peptide A (50 µM) | 50 | 150 ± 10 |
| α-MSH + Peptide B (50 µM) | 50 | 210 ± 12 |
2.2.2 Cellular Tyrosinase Activity Assay
This assay measures the activity of intracellular tyrosinase in B16F10 cells following peptide treatment.[3][20]
Protocol:
-
Culture and treat B16F10 cells with the test peptides as described for the melanin content assay.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to release intracellular proteins.[3]
-
Centrifuge the lysate to remove cell debris and collect the supernatant.[3]
-
Determine the total protein concentration of the lysate.
-
In a 96-well plate, incubate a standardized amount of cell lysate with L-DOPA.[3]
-
Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.[3]
-
Express the cellular tyrosinase activity as a percentage of the control.
Section 3: Mechanistic Insights into Anti-Melanogenic Action
To understand how the D-tyrosine-containing peptides exert their anti-melanogenic effects, it is essential to investigate their impact on the key signaling pathways that regulate melanogenesis.
Key Signaling Pathways in Melanogenesis
Melanogenesis is primarily regulated by the cyclic AMP (cAMP) signaling pathway.[24][25] Binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][24] This, in turn, activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).[24][25] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[5][26] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[5][26]
Caption: Key signaling pathway in melanogenesis and potential points of inhibition.
Western Blotting for Melanogenesis-Related Proteins
Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the melanogenesis pathway, such as MITF, TYR, TRP-1, and TRP-2.[27][28]
Protocol:
-
Treat B16F10 cells with the test peptides as previously described.
-
Prepare whole-cell lysates from the treated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.[27]
Section 4: Regulatory and Safety Considerations
When developing peptides for cosmetic applications, it is crucial to be aware of the regulatory landscape. The classification of a product as a cosmetic or a drug is primarily determined by its intended use and the claims made about its effects.[29][30] Claims that suggest a product can alter a physiological function of the body may lead to its classification as a drug, which is subject to much stricter regulations by agencies like the U.S. Food and Drug Administration (FDA).[29][31] Therefore, marketing claims for cosmetic peptides should focus on appearance-related benefits.[32]
Conclusion
The incorporation of Fmoc-D-tyrosine into peptide sequences represents a promising strategy for the development of novel and effective anti-melanogenic agents. The inherent resistance of D-amino acids to enzymatic degradation can enhance the stability and bioavailability of these peptides, while D-tyrosine itself contributes to the inhibition of melanogenesis. The protocols and methodologies outlined in this application note provide a comprehensive framework for the synthesis, in vitro and cell-based evaluation, and mechanistic investigation of D-tyrosine-containing peptides. This systematic approach will enable researchers and drug development professionals to design and validate the next generation of peptide-based solutions for hyperpigmentary disorders.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- National Center for Biotechnology Information. (n.d.). Signaling pathways mediating melanogenesis. PubMed.
- Bioactive Peptide Systems. (2026). Regulatory and Claim Risk for Cosmetic Peptides 2026.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- ResearchGate. (n.d.). Signaling pathways that induce melanogenesis. Three representative....
- BenchChem. (2025). Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8.
- PerkinElmer. (n.d.). Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer.
- University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Department of Chemistry.
- National Center for Biotechnology Information. (2016). Signaling Pathways in Melanogenesis. PubMed Central.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
- ScienceDirect. (n.d.). Peptide and peptidomimetic tyrosinase inhibitors.
- National Center for Biotechnology Information. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
- National Center for Biotechnology Information. (2016). Signaling Pathways in Melanogenesis. PubMed.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2016). (PDF) Signaling Pathways in Melanogenesis.
- Sigma-Aldrich. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric).
- ResearchGate. (2023). Tyrosinase inhibitory activity.
- OUCI. (n.d.). Research progress on peptides that inhibit melanin synthesis.
- National Center for Biotechnology Information. (2025). Peptide Design for Enhanced Anti-Melanogenesis: Optimizing Molecular Weight, Polarity, and Cyclization. PubMed Central.
- Kritox. (2021). Regulatory aspects of peptides & proteins as cosmetic ingredients.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
- ResearchGate. (n.d.). Measurement of melanin content in B16F10 melanoma cells treated with....
- ResearchGate. (n.d.). Total melanin content assay—the tested compound was added to a final....
- Sigma-Aldrich. (1994). Enzymatic Assay of TYROSINASE (EC 1.14.18.1).
- ACS Publications. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- Kritox. (2021). Safety of peptides & proteins as cosmetic ingredients.
- National Center for Biotechnology Information. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- National Center for Biotechnology Information. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PubMed Central.
- Frontiers. (n.d.). Research progress on peptides that inhibit melanin synthesis.
- Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.)
- National Center for Biotechnology Information. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central.
- MDPI. (2023). Syringetin Promotes Melanogenesis in B16F10 Cells.
- Body Balance Medical. (2025). Are Peptides Legal? FDA Rules & Regulations Explained.
- Rupa Health. (2024). Peptides: What They Are, And Why The FDA Is Paying Attention.
- Dove Medical Press. (2025). Peptide Design for Enhanced Anti-Melanogenesis: Optimizing Molecular Weight, Polarity, and Cyclization.
- Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine.
- ResearchGate. (n.d.). Western blotting analysis of melanogenesis-associated proteins in....
- Springer Nature. (2025). Pigment Production Analysis in Human Melanoma Cells. Springer Protocols.
- Dove Medical Press. (2025). Peptide Design for Enhanced Anti-Melanogenesis: Optimizing Molecular Weight, Polarity, and Cyclization.
- Abcam. (n.d.). Western blot protocol.
- Advanced ChemTech. (n.d.). Fmoc-D-Tyr(But)-OH – An Fmoc protected tyrosine derivative.
- Sigma-Aldrich. (n.d.). Fmoc-D-Tyr(tBu)-OH = 98.0 HPLC 118488-18-9.
- Santa Cruz Biotechnology. (n.d.). Fmoc-D-Tyr(tBu)-OH | CAS 118488-18-9.
- Frontiers. (2020). Synthesis and Biological Evaluation of the Anti-Melanogenesis Effect of Coumaric and Caffeic Acid-Conjugated Peptides in Human Melanocytes.
- National Center for Biotechnology Information. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PubMed.
- MedChemExpress. (n.d.). Fmoc-D-Tyr(tBu)-OH | Amino Acid Derivative.
- ResearchGate. (n.d.). Western blot analysis of the effect of ETZ on melanogenic protein....
- YouTube. (2020, November 25). Western Blot Protocol.
- ResearchGate. (n.d.). D-tyrosine confers an additional anti-melanogenic effect to short....
Sources
- 1. Signaling pathways mediating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research progress on peptides that inhibit melanin synthesis [ouci.dntb.gov.ua]
- 5. Frontiers | Research progress on peptides that inhibit melanin synthesis [frontiersin.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. advancedchemtech.com [advancedchemtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
- 19. pepolska.pl [pepolska.pl]
- 20. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Are Peptides Legal? FDA Rules & Regulations Explained [bodybalancemedical.com]
- 30. Safety of peptides & proteins as cosmetic ingredients - Kritox [kritox.com]
- 31. Peptides: What They Are, And Why The FDA Is Paying Attention [rupahealth.com]
- 32. grandingredients.com [grandingredients.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Tyrosine Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address and resolve solubility challenges encountered with Fmoc-D-tyrosine in N,N-Dimethylformamide (DMF) during peptide synthesis. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Fmoc-D-Tyr(tBu)-OH in DMF. Isn't it supposed to be soluble?
A1: Yes, under ideal conditions, Fmoc-D-Tyr(tBu)-OH is expected to be clearly soluble in high-purity DMF.[1][2] However, several factors can lead to apparent insolubility. The most common culprits are suboptimal solvent quality, the presence of moisture, and aggregation of the Fmoc-amino acid itself.[3][4] This guide will help you diagnose and resolve these issues. The tert-butyl (tBu) protecting group on the tyrosine side-chain is specifically used to enhance solubility compared to the unprotected derivative, so persistent issues often point to extrinsic factors.[5][6]
Q2: What grade of DMF should I be using for peptide synthesis?
A2: The quality of your DMF is paramount. Always use a high-purity, peptide-synthesis-grade DMF that is specified to have low levels of water, free amines, and formic acid.[3][7] Over time, DMF can degrade, especially when exposed to air and moisture, to form dimethylamine and formic acid.[8] Dimethylamine, being a base, can cause premature removal of the Fmoc protecting group, leading to side reactions and impurities.[4][9]
Q3: Can I heat the solution to get my Fmoc-D-tyrosine to dissolve?
A3: Gentle warming is an effective and commonly used technique. Heating the solution to approximately 30-40°C can significantly increase the rate of dissolution and the solubility limit.[3][4] However, it is critical to avoid prolonged or excessive heating, as this can lead to the degradation of the Fmoc-amino acid.[3]
Q4: Are there alternative solvents to DMF if I continue to face issues?
A4: Absolutely. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power than DMF, making it particularly useful for hydrophobic or aggregation-prone sequences.[4][9] Dimethyl sulfoxide (DMSO) is another powerful solvent that can be used, often as a co-solvent with DMF, to dissolve particularly difficult Fmoc-amino acids.[10] Research into more environmentally friendly or "green" solvents, such as binary mixtures containing DMSO and ethyl acetate or 2-Methyltetrahydrofuran (2-MeTHF), is also an active area of investigation.[11][12]
Q5: Why does the planar Fmoc group cause solubility problems?
A5: The large, planar, and aromatic structure of the 9-fluorenylmethoxycarbonyl (Fmoc) group can lead to self-assembly and aggregation through intermolecular π-π stacking interactions.[4] This phenomenon causes the Fmoc-amino acid molecules to "stick" to each other, forming particulates that are difficult to solvate, thereby reducing overall solubility in the bulk solvent.[13]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic workflow to address specific solubility problems you may encounter during your experiments.
Issue: Incomplete Dissolution or Suspension Formation
You've added your Fmoc-D-Tyr(tBu)-OH to the DMF, but you observe a cloudy suspension or solid particulates that refuse to dissolve, even after vigorous vortexing.
Causality Analysis Diagram
Caption: Troubleshooting workflow for Fmoc-D-Tyr(tBu)-OH dissolution.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-D-Tyr(tBu)-OH
This protocol outlines the standard procedure enhanced with best practices for achieving a clear solution.
Materials:
-
Fmoc-D-Tyr(tBu)-OH
-
High-purity, anhydrous, peptide-synthesis-grade DMF [7]* Sterile, dry reaction vial
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Ensure the reaction vial is scrupulously clean and dry.
-
Reagent Addition: Weigh the required amount of Fmoc-D-Tyr(tBu)-OH into the vial. Add the calculated volume of fresh, high-purity DMF.
-
Initial Mixing: Immediately cap the vial and vortex vigorously for 1-2 minutes to suspend the solid. [3]4. Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic water bath. Sonicate for 5-15 minutes. [4]The cavitation energy is highly effective at breaking up aggregates formed by π-π stacking. [4]5. Gentle Warming (If Necessary): If solubility is still an issue, warm the vial in a water bath or on a heat block to 30-40°C with intermittent vortexing. [4]6. Usage: Once a clear solution is obtained, use it immediately for the coupling reaction to prevent any potential for re-precipitation or degradation.
Protocol 2: Using a Co-Solvent to Enhance Solubility
This protocol is for cases where Fmoc-D-Tyr(tBu)-OH remains insoluble in pure DMF.
Materials:
-
Fmoc-D-Tyr(tBu)-OH
-
High-purity DMF
-
High-purity Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Sterile, dry reaction vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the Fmoc-D-Tyr(tBu)-OH in pure DMSO (e.g., 0.5 M). DMSO is a highly polar aprotic solvent capable of disrupting strong intermolecular forces. [10]2. Main Solvent Addition: In a separate vial, add the majority of the required volume of DMF for your coupling reaction (e.g., 90% of the final volume).
-
Co-Solvent Addition: Add a small volume of the concentrated DMSO stock solution to the DMF to achieve the desired final concentration of the amino acid.
-
Final Mixing: Vortex the mixture thoroughly to ensure homogeneity. The resulting solvent mixture (e.g., 9:1 DMF:DMSO) should readily solvate the amino acid.
-
Proceed: Use the resulting clear solution immediately for the activation and coupling steps.
Protocol 3: Mitigating On-Resin Aggregation with Chaotropic Salts
If you observe precipitation during the coupling reaction, it may be due to the aggregation of the growing peptide chain on the resin, which hinders reagent access. This protocol should be performed immediately before a difficult coupling step.
Materials:
-
Peptide-resin post-Fmoc deprotection
-
Solution of 0.8 M Lithium Chloride (LiCl) in DMF [4][14]* Standard coupling reagents
Procedure:
-
Standard Deprotection: Perform the standard Fmoc deprotection (e.g., using 20% piperidine in DMF) on the N-terminal amino acid of the peptide-resin.
-
DMF Wash: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all residual piperidine and the dibenzofulvene adduct. [15]3. Chaotropic Salt Wash: Add the 0.8 M LiCl in DMF solution to the washed resin. Agitate gently for 5-10 minutes. Chaotropic salts disrupt the secondary structure (e.g., β-sheets) formed by intermolecular hydrogen bonds, thereby breaking up resin-bound aggregates. [4][16]4. Thorough DMF Wash: This step is critical. Drain the LiCl solution and wash the resin extensively with pure DMF (at least 5-6 times) to completely remove all traces of the salt, which could interfere with the subsequent coupling reaction. [14]5. Coupling: Proceed immediately with your standard coupling protocol using the freshly prepared and activated Fmoc-D-tyrosine solution.
Data Summary Tables
Table 1: Influence of Key Factors on Fmoc-D-Tyr(tBu)-OH Solubility
| Factor | Impact on Solubility | Recommended Action | Rationale |
| DMF Purity | High | Use fresh, peptide-grade, anhydrous DMF. [3] | Impurities like dimethylamine can cause side reactions and affect solubility. [8][9] |
| Water Content | Negative | Use anhydrous (<0.05%) DMF. | Water can decrease the solubility of hydrophobic Fmoc-amino acids. [3] |
| Temperature | Positive (in moderation) | Gently warm to 30-40°C. [4] | Increases kinetic energy, helping to overcome the dissolution energy barrier. |
| Aggregation | Negative | Apply sonication or use co-solvents. [4] | Physical disruption and stronger solvents are needed to break up π-π stacked aggregates. |
Table 2: Comparison of Common Solvents for Fmoc-SPPS
| Solvent | Abbreviation | Relative Solvating Power | Key Considerations |
| N,N-Dimethylformamide | DMF | Good | Standard solvent; can degrade over time to form amines. [9] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | Higher solvating power than DMF, good for aggregation-prone sequences. [4] |
| Dimethyl sulfoxide | DMSO | Excellent | Very strong solvent, often used as a co-solvent for highly insoluble compounds. [10] |
| Dichloromethane | DCM | Moderate | Less polar; often used in mixtures or for specific steps like resin swelling. [11][17] |
References
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Chemdad. (n.d.). Fmoc-D-Tyr(tBu)-OH. Retrieved from [Link]
-
Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. BMC Biotechnology, 11(79). Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
-
O'Donoghue, A. C., et al. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science, 25(2), e3139. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF), 25 l, plastic. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Xie, Y., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Bioconjugate Chemistry, 33(10), 1838-1843. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-O-allyl-D-tyrosine. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(26), 8652-8663. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-tyrosine. Retrieved from [Link]
-
ResearchGate. (2025). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Supplementary Information. (n.d.). Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
Sources
- 1. Fmoc-D-Tyr(tBu)-OH Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Fmoc-D-Tyr(tBu)-OH Novabiochem 118488-18-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Dimethylformamide (DMF) - peptide grade | Eastman [eastman.com]
- 8. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptideweb.com [peptideweb.com]
Technical Support Center: Preventing Racemization of Fmoc-D-Tyrosine During Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide in-depth, practical solutions for a common challenge in solid-phase peptide synthesis (SPPS): the racemization of Fmoc-D-tyrosine during the coupling step. As your partners in research, we aim to equip you with the knowledge to not only troubleshoot this issue but to prevent it, ensuring the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a diastereomeric impurity in my peptide containing D-tyrosine. What is the likely cause?
A1: The presence of a diastereomeric impurity strongly suggests that racemization of an amino acid residue has occurred during synthesis. When working with Fmoc-D-tyrosine, the most probable cause is the conversion of the D-enantiomer to the L-enantiomer during the carboxyl group activation and coupling stage. This loss of stereochemical integrity is a well-documented side reaction in peptide synthesis.[1][2]
The underlying mechanism often involves the formation of an oxazolone intermediate.[3][4][5][6] The activation of the Fmoc-D-tyrosine carboxyl group makes the alpha-proton (the hydrogen on the chiral carbon) acidic and susceptible to removal by a base. Once deprotonated, the resulting planar intermediate can be re-protonated from either side, leading to a mixture of both D- and L-tyrosine residues in your final peptide product.
Q2: Why is Fmoc-D-tyrosine susceptible to racemization?
A2: All Nα-urethane protected amino acids can racemize under certain coupling conditions, but some are more prone than others.[7] The propensity for racemization is influenced by several factors:
-
Activation Method: The process of activating the carboxylic acid to facilitate peptide bond formation is the critical step where racemization can occur.[3][8] Highly reactive intermediates are more susceptible.
-
Base: The organic base used during the coupling reaction plays a crucial role. Strong, non-hindered bases can readily abstract the alpha-proton, promoting oxazolone formation and subsequent racemization.[9][10]
-
Temperature: Elevated temperatures, while often used to increase coupling efficiency, can also accelerate the rate of racemization.[11][12][13]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before addition to the resin increases the opportunity for racemization to occur.[10]
While tyrosine is not as notoriously susceptible as residues like cysteine or histidine, inadequate coupling conditions can still lead to significant levels of racemization.[14][15]
Troubleshooting and Prevention Strategies
Effectively preventing the racemization of Fmoc-D-tyrosine hinges on carefully selecting your coupling reagents and optimizing reaction conditions. The goal is to achieve a high coupling rate while minimizing the side reaction of racemization.[7]
The Critical Role of the Coupling Cocktail: Reagents and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the most powerful tools at your disposal.
-
Carbodiimides and Additives: Carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the amino acid by forming a highly reactive O-acylisourea intermediate.[16] This intermediate is prone to racemization via oxazolone formation. To mitigate this, an additive is essential.[16][17]
-
HOBt (1-Hydroxybenzotriazole): For decades, HOBt was the standard additive. It reacts with the O-acylisourea to form a less reactive, more stable OBt-ester, which effectively suppresses racemization.[17]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): Oxyma is a highly effective and safer alternative to the potentially explosive benzotriazole-based additives like HOBt and HOAt.[18][19][20] It demonstrates a remarkable ability to inhibit racemization, with performance often superior to HOBt and comparable to HOAt.[18][19]
-
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HBTU, HATU, and PyBOP come pre-packaged with a benzotriazole moiety. They activate the amino acid to form the corresponding active ester in situ.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Contains a HOAt moiety, which is generally more effective at suppressing racemization than HOBt.[21]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium reagent incorporates an Oxyma moiety directly into its structure. It has shown excellent performance in minimizing racemization, even for sensitive amino acids.[22][23]
-
The following diagram illustrates the general mechanism of racemization and the protective role of additives.
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Comparative Data: Impact of Coupling Reagents and Additives
The choice of coupling cocktail has a quantifiable impact on the level of racemization. The following table provides a comparative overview based on studies of racemization-prone amino acids, which is directly applicable to Fmoc-D-tyrosine.
| Coupling Reagent | Additive | Base | Typical Racemization Level |
| DIC | None | DIPEA | High (>5%) |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
| Data adapted from studies on racemization-prone amino acids. The principles are directly applicable to Tyrosine.[22] |
As the data clearly indicates, the use of an additive, particularly Oxyma Pure, dramatically reduces racemization. Modern coupling reagents like COMU, which contain an integrated Oxyma moiety, offer superior suppression.[22]
Recommended Experimental Protocol
This protocol details a robust coupling cycle for incorporating Fmoc-D-tyrosine while minimizing the risk of racemization.
Protocol 1: Optimized Coupling Cycle for Fmoc-D-Tyrosine
This workflow is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Optimized workflow for low-racemization coupling of Fmoc-D-Tyrosine.
Detailed Steps:
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in high-purity, anhydrous N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate, clean reaction vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.
-
Allow the solution to pre-activate for 1-5 minutes . This brief period is crucial. Prolonged pre-activation can increase the risk of racemization.[10]
-
-
Coupling:
-
Just before the pre-activation is complete, drain the DMF from the reaction vessel containing the resin.
-
Immediately add the freshly activated amino acid solution to the drained resin.
-
Agitate the reaction mixture (e.g., by bubbling nitrogen or using a shaker) at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.[2]
-
Further Optimization and Considerations
-
Choice of Base: While DIPEA is commonly used, for particularly sensitive couplings, switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can sometimes reduce racemization.[15][23]
-
Solvent Quality: Ensure the use of high-purity, peptide-synthesis-grade solvents. Water content in DMF can lead to side reactions. While some research explores aqueous SPPS, standard protocols require anhydrous conditions.[24]
-
Microwave SPPS: Microwave-assisted synthesis can accelerate coupling reactions.[25] However, the associated increase in temperature can also promote racemization. If using a microwave synthesizer, it is critical to carefully control the temperature, often by lowering it for sensitive residues like Cys, His, and potentially Tyr under certain conditions.[12][15]
By implementing these evidence-based strategies, you can confidently incorporate Fmoc-D-tyrosine into your peptide sequences while maintaining the highest degree of chiral purity.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7597. Retrieved from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. AMB Express, 11(1), 26. Retrieved from [Link]
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]
-
Muttenthaler, M., et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Protocols, 16(9), 4343-4375. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403. Retrieved from [Link]
-
Merck KGaA. (n.d.). Novabiochem® Innovations 1.14. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Liang, X., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 568-574. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate[26]. Retrieved from [Link]
-
Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
- Google Patents. (n.d.). EP0376218B1 - Racemization free attachment of amino acids to solid phase.
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6445-6466. Retrieved from [Link]
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. csbio.com [csbio.com]
- 14. peptide.com [peptide.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oxymapure.com [oxymapure.com]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-D-Tyrosine in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating Fmoc-D-tyrosine into synthetic peptides. Here, we delve into the causality behind experimental choices and provide field-proven insights to troubleshoot and prevent common side reactions.
Introduction: The Unique Challenges of Incorporating Fmoc-D-Tyrosine
The incorporation of D-amino acids, such as Fmoc-D-tyrosine, is a key strategy for enhancing the enzymatic stability and modulating the biological activity of synthetic peptides. However, the unique structural features of D-tyrosine—specifically its stereochemistry and the nucleophilic phenolic hydroxyl group on its side chain—present distinct challenges during solid-phase peptide synthesis (SPPS). This guide will address the most common side reactions associated with Fmoc-D-tyrosine and provide detailed troubleshooting protocols.
FAQ 1: Incomplete Coupling of Fmoc-D-Tyrosine
Question: I am observing a positive Kaiser test after coupling Fmoc-D-Tyrosine, indicating incomplete acylation. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Incomplete coupling of Fmoc-D-tyrosine is a frequent issue, primarily stemming from the steric hindrance imposed by the D-configuration of the amino acid. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Causality and Troubleshooting:
-
Steric Hindrance: The non-natural D-configuration can create a sterically challenging environment for the formation of the peptide bond.
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.
Recommended Solutions:
-
Employ Potent Activating Reagents: Utilize uronium/aminium-based coupling reagents known for their high efficiency in hindered couplings.
-
Implement a Double Coupling Protocol: Repeating the coupling step is a highly effective method to drive the reaction to completion.
-
Optimize Reaction Conditions: Increasing the concentration of reagents and extending the coupling time can also enhance efficiency.
Detailed Experimental Protocol: Double Coupling of Fmoc-D-Tyrosine
This protocol assumes a 0.1 mmol synthesis scale and follows the removal of the N-terminal Fmoc group from the preceding amino acid on the resin.
-
First Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-D-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF (3x).
-
-
Second Coupling:
-
Prepare a fresh activation mixture as described in the first coupling step.
-
Add the new activation mixture to the same resin.
-
Agitate for another 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines (a negative result will show yellow beads).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
-
Data Summary: Qualitative Performance of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Additive | Base | Reported Performance for Hindered Couplings |
| HATU | - | DIPEA | High efficiency, often the reagent of choice.[1] |
| HCTU | - | DIPEA | Good efficiency with suppression of racemization.[1] |
| PyBOP | - | DIPEA | Effective for many hindered couplings.[1] |
| COMU | - | DIPEA | Superior racemization suppression compared to HOBt-based reagents.[1] |
| DIC/OxymaPure | OxymaPure | - | Good for minimizing racemization.[1] |
FAQ 2: Racemization of Fmoc-D-Tyrosine to its L-Isomer
Question: I suspect that my D-tyrosine residue is racemizing to the L-isomer during synthesis. How can this happen and what are the best practices to minimize it?
Answer:
Racemization is the conversion of a chiral amino acid to its opposite enantiomer. In the case of D-tyrosine, this results in the formation of L-tyrosine, leading to diastereomeric impurities that can be difficult to separate and may alter the peptide's biological activity.[2] This side reaction typically occurs during the activation step of the coupling reaction. The rate of racemization is generally low, often around 0.4% or less per synthesis cycle, but can be influenced by the choice of coupling reagents and reaction conditions.[1]
Chemical Mechanism of Racemization:
There are two primary pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The α-proton on the chiral carbon of this intermediate is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[2]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be re-protonated from either side, resulting in racemization.[2]
Workflow for Minimizing Racemization
Sources
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
Troubleshooting Guide: Incomplete Fmoc Deprotection from D-Tyrosine Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group removal from D-tyrosine during solid-phase peptide synthesis (SPPS). Incomplete deprotection is a critical failure point that leads to the formation of deletion sequences, significantly impacting the purity and overall yield of the final peptide. This resource provides in-depth, experience-driven solutions to diagnose and resolve this common issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fmoc deprotection, and why is it sometimes incomplete?
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton at the 9-position of the fluorene ring. This initiates an elimination cascade, yielding a free N-terminal amine on the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[1][2][3]
Incomplete deprotection occurs when the piperidine base cannot efficiently access the Fmoc group. This can be due to several factors, including steric hindrance from bulky adjacent amino acids, peptide aggregation on the resin, or suboptimal reaction conditions.[4][5][6] D-Tyrosine, while not exceptionally bulky itself, can be part of a "difficult" sequence that is prone to these issues.
Visualizing the Mechanism and Failure Points
The following diagram illustrates the standard Fmoc deprotection mechanism and highlights the critical points where the process can fail, leading to incomplete removal.
Caption: The mechanism of Fmoc deprotection and common points of failure.
Troubleshooting Workflow: A Step-by-Step Diagnostic Approach
If you suspect incomplete Fmoc deprotection of a D-tyrosine residue, a systematic approach is essential. The first step is to confirm the failure using a reliable analytical method.
Step 1: Detection and Confirmation
Q2: How can I reliably detect incomplete Fmoc deprotection?
The most common and effective methods are the qualitative Kaiser test and quantitative UV-Vis spectrophotometry.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of primary amines.[7] After the deprotection step, a small sample of the resin is heated with ninhydrin reagents.
-
UV-Vis Spectrophotometry: This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm, in the deprotection solution.[9][10][11] By applying the Beer-Lambert law, you can calculate the exact amount of Fmoc group cleaved and compare it to the theoretical resin loading. A significantly lower-than-expected value confirms incomplete deprotection.
The following diagram outlines the logical workflow for troubleshooting.
Caption: Logical workflow for diagnosing and resolving incomplete Fmoc deprotection.
Step 2: Root Cause Analysis and Corrective Actions
Q3: My Kaiser test is negative. What are the most common causes and how do I fix them?
A negative test points directly to inefficient Fmoc removal. Address the following potential causes systematically.
| Potential Cause | Underlying Reason | Recommended Solution | Scientific Rationale |
| Reagent Quality | Piperidine can degrade over time through oxidation. DMF must be anhydrous and amine-free. | Use fresh, high-quality piperidine and peptide-synthesis-grade DMF. A standard solution is 20% piperidine in DMF.[2][7][12] | Degraded reagents have lower basicity and nucleophilicity, reducing the efficiency of both the proton abstraction and DBF scavenging steps. |
| Reaction Time | "Difficult sequences," often those prone to aggregation or containing bulky residues, require longer exposure to the base.[5][7] | Increase the deprotection time. Instead of a standard 2 x 5-minute treatment, try 2 x 10 minutes or even 2 x 15 minutes. | Extended reaction times provide more opportunities for the piperidine base to diffuse through the resin and any secondary peptide structures to reach the Fmoc group. |
| Peptide Aggregation | As the peptide chain elongates, it can form intermolecular β-sheet structures, physically blocking access to the N-terminus.[4][5][6] | Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) or use chaotropic agents like a small percentage of N-methylpyrrolidone (NMP) in the DMF. | Heat provides energy to disrupt the hydrogen bonds that stabilize aggregates. Chaotropic solvents interfere with the hydrophobic interactions that drive aggregation. |
| Steric Hindrance | Bulky amino acids adjacent to the D-tyrosine can sterically hinder the approach of the piperidine molecule.[4][13] | Switch to a stronger, less sterically hindered base. A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[7] | DBU is a non-nucleophilic base with a higher pKa than piperidine, making it more effective at proton abstraction, especially in sterically crowded environments. |
| Poor Resin Swelling | Inadequate swelling of the polystyrene resin limits the diffusion of reagents into the resin matrix where the peptide chains are anchored.[4] | Ensure the resin is fully swollen in DMF for at least 30 minutes before starting the deprotection step. | A well-swollen resin creates a gel-like environment that allows for unimpeded access of reagents to the peptide chains, maximizing reaction efficiency. |
Detailed Experimental Protocols
Protocol 1: Standard Kaiser Test
This protocol provides a reliable qualitative assessment of free primary amines on the resin.[7][14]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this stock is diluted in 49 ml of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[14]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[14]
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[14]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection.[7]
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines detected, indicating incomplete deprotection.[7][8]
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
This protocol is recommended when standard piperidine treatment fails, particularly with aggregation-prone or sterically hindered sequences.
Reagents:
-
Peptide-synthesis-grade DMF
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (optional, as a scavenger)
Procedure:
-
Ensure the peptide-resin is fully swollen in DMF. Drain the solvent.
-
Add a solution of 2% (v/v) DBU in DMF to the resin. Some protocols also include 2% piperidine to act as a more efficient DBF scavenger.
-
Agitate the resin for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment one more time for 3-5 minutes.
-
Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the DBU, which can interfere with the subsequent coupling step.
-
Perform a Kaiser test to confirm complete deprotection before proceeding to the next amino acid coupling.
References
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Bentham Science Publishers. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Bentham Science. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
-
Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. ProQuest. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Springer Nature. (n.d.). Methods for Removing the Fmoc Group. SpringerLink. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Springer. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Solid-Phase Peptide Synthesis. [Link]
-
PubMed. (2016). Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2018). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. [Link]
-
ResearchGate. (2016). Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. [Link]
-
PubMed. (1992). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. PMC. [Link]
-
Semantic Scholar. (1992). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. [Link]
-
ScholarWorks@GVSU. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Grand Valley State University. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides [pubmed.ncbi.nlm.nih.gov]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
Technical Support Center: Managing Peptide Aggregation with D-Tyrosine Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing peptide aggregation by incorporating D-tyrosine residues. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in our experiments?
A1: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This process is frequently driven by the formation of intermolecular hydrogen bonds, leading to the establishment of β-sheet structures. These β-sheets can then stack to form protofibrils and mature amyloid fibrils. Aggregation is a significant issue in research and drug development for several reasons:
-
Loss of Active Compound: Aggregated peptides are often biologically inactive as their structure is altered, preventing proper interaction with their target.
-
Poor Solubility: Aggregates are typically insoluble in aqueous buffers, making them difficult to work with and purify.[1]
-
Toxicity: Certain aggregated species, particularly soluble oligomers, can be cytotoxic, which is a major concern in therapeutic peptide development.
-
Immunogenicity: The presence of aggregates in a therapeutic formulation can elicit an unwanted immune response.
-
Analytical Challenges: Aggregation can interfere with analytical techniques, leading to inaccurate quantification and characterization.
Q2: How does incorporating a D-tyrosine residue help in managing peptide aggregation?
A2: The incorporation of a D-amino acid, such as D-tyrosine, is a powerful strategy to disrupt the aggregation process. The primary mechanism is through steric hindrance . The natural L-amino acids in a peptide chain allow for a specific hydrogen bonding pattern that facilitates the formation of stable, parallel or anti-parallel β-sheets. The introduction of a D-amino acid with its opposite stereochemistry disrupts this regular backbone conformation, acting as a "β-sheet breaker". This makes it energetically unfavorable for the peptide to adopt the extended β-strand conformation necessary for aggregation. While the aromatic side chain of tyrosine can be involved in π-stacking interactions that may influence aggregation, the dominant effect of D-tyrosine in preventing aggregation is attributed to the steric clash created by its D-configuration within a sequence of L-amino acids.[2][3][4]
Q3: Are there any potential downsides to incorporating D-tyrosine into our peptide sequence?
A3: While beneficial for managing aggregation, the introduction of a D-amino acid can have other consequences that need to be considered:
-
Biological Activity: The altered conformation may affect the peptide's binding affinity to its target receptor or enzyme. It is crucial to assess the biological activity of the modified peptide compared to its all-L-amino acid counterpart.
-
Synthesis Challenges: D-amino acids can be sterically hindered, sometimes leading to lower coupling efficiencies during solid-phase peptide synthesis (SPPS).[5] This may require optimization of coupling reagents and reaction times.
-
Structural Changes: The introduction of a D-amino acid will alter the peptide's secondary structure, which should be characterized using techniques like Circular Dichroism (CD) spectroscopy.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide
Symptoms:
-
Positive Kaiser test after coupling, indicating unreacted free amines.
-
Presence of deletion sequences (peptide minus the D-tyrosine residue) in the final mass spectrometry analysis.
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Steric Hindrance | The bulky side chain of D-tyrosine can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[5] | Use a more potent coupling reagent. Switch from standard carbodiimides (like DIC) to stronger uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or PyAOP, which create more reactive activated esters.[5][6] |
| Perform a double coupling. After the initial coupling reaction, drain the vessel and add a fresh solution of activated Fmoc-D-tyrosine to drive the reaction to completion. | ||
| On-Resin Aggregation | The growing peptide chain, even with the D-tyrosine, may start to aggregate on the solid support, preventing access of reagents to the reactive sites. | Change the synthesis solvent. Switch from DMF to NMP, which has better solvating properties. Adding a small amount of DMSO (15-25%) can also help disrupt secondary structures.[7] |
| Incorporate a backbone protecting group. If aggregation is severe, consider using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the difficult coupling site.[1] |
Problem 2: My D-Tyrosine modified peptide still shows signs of aggregation in solution.
Symptoms:
-
Visible precipitate or cloudiness in the peptide solution.
-
Inconsistent results in bioassays.
-
High signal background or scattering in spectroscopic measurements.
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Buffer Conditions | The pH of the solution being close to the isoelectric point (pI) of the peptide will minimize its net charge, reducing electrostatic repulsion and promoting aggregation. | Adjust the buffer pH. Aim for a pH that is at least one to two units away from the peptide's pI. |
| High Peptide Concentration | Aggregation is a concentration-dependent process. Higher concentrations increase the likelihood of intermolecular interactions. | Work with lower peptide concentrations. If a high concentration is necessary for an experiment, prepare the stock at a high concentration in a solubilizing solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. |
| Incorrect Peptide Handling | Lyophilized peptides can contain pre-formed small aggregate seeds. Simply dissolving the powder may not result in a truly monomeric solution. | Implement a disaggregation protocol. Before use, dissolve the peptide in a strong denaturant like hexafluoroisopropanol (HFIP), then lyophilize it again to remove the solvent and any pre-existing structures. Resuspend the peptide in the desired buffer. |
Experimental Protocols & Data
Protocol 1: Incorporating Fmoc-D-Tyrosine(tBu)-OH in Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-D-Tyrosine(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Tyrosine(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
DCM (Dichloromethane)
-
Reaction vessel for manual synthesis
Procedure:
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[8]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Activation of Fmoc-D-Tyrosine(tBu)-OH:
-
In a separate vial, dissolve Fmoc-D-Tyrosine(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended.[6]
-
Take a small sample of resin beads and perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.
-
-
Troubleshooting the Coupling:
-
If the Kaiser test is positive (blue beads), drain the reaction vessel and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
The peptide is now ready for the next deprotection and coupling cycle.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid-like fibrils in real-time by measuring the fluorescence of Thioflavin T, which increases upon binding to β-sheet-rich structures.
Materials:
-
Lyophilized peptide (with and without D-tyrosine)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of ThT in the assay buffer. Filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare a stock solution of your peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or a small amount of DMSO). Determine the precise concentration using UV absorbance.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 20-25 µM.
-
Add the peptide stock solution to the desired final concentration (e.g., 25-50 µM).
-
Include control wells:
-
Buffer + ThT only (for background subtraction).
-
Peptide without D-tyrosine + ThT.
-
Peptide with D-tyrosine + ThT.
-
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[9][10]
-
Take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24-48 hours). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
Data Presentation: Impact of D-Tyrosine on Aggregation Kinetics
The following table summarizes representative data from a ThT assay comparing an aggregation-prone peptide with its D-tyrosine modified analogue.
| Peptide Sequence | Lag Phase (hours) | Maximum ThT Fluorescence (Arbitrary Units) | Aggregation Half-Time (t1/2, hours) |
| Ac-XXXXXY XXXXX-NH₂ (L-Tyr) | 2.5 | 3500 | 6.0 |
| Ac-XXXXXy XXXXX-NH₂ (D-Tyr) | > 48 | 250 | Not reached |
This is representative data based on typical outcomes. The lag phase is the initial period with no significant increase in fluorescence. The aggregation half-time is the time to reach 50% of the maximum fluorescence.
The data clearly illustrates that the incorporation of a single D-tyrosine residue can dramatically inhibit fibril formation, as evidenced by the significantly extended lag phase and the drastically reduced maximum fluorescence signal.
Protocol 3: Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptide in solution.
Materials:
-
Peptide solution (0.1-0.2 mg/mL)
-
Buffer with low UV absorbance (e.g., 10 mM sodium phosphate, pH 7.4). Avoid Tris and high concentrations of chloride salts.[11]
-
Quartz cuvette (e.g., 1 mm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare the peptide solution in the chosen CD buffer. Ensure the peptide is fully dissolved. Centrifuge or filter the sample to remove any particulate matter.
-
Prepare a buffer blank (the same buffer without the peptide).
-
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm for secondary structure.[4]
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans to improve signal-to-noise.
-
-
-
Measurement:
-
Record a spectrum of the buffer blank first.
-
Rinse the cuvette thoroughly and dry it before adding the peptide sample.
-
Record the spectrum of the peptide sample.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).
-
Interpretation:
-
α-helical structures show characteristic negative bands around 208 nm and 222 nm.
-
β-sheet structures typically show a single negative band around 218 nm.[2]
-
Random coil conformations have a strong negative band near 200 nm.
-
-
A peptide prone to aggregation will show an increasing signal at ~218 nm over time, while a D-tyrosine modified, non-aggregating peptide would be expected to maintain a random coil spectrum.
-
Protocol 4: Visualization by Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of fibril formation and morphology.
Materials:
-
Peptide samples incubated under aggregating conditions
-
TEM grids (e.g., 400 mesh copper grids with formvar/carbon support film)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Pipettes
Procedure:
-
Grid Preparation:
-
Place a 3-5 µL drop of the peptide sample onto the carbon-coated side of the TEM grid.
-
Allow the sample to adsorb for 1-3 minutes.
-
-
Washing and Staining:
-
Blot away the excess sample using the edge of a piece of filter paper.
-
Immediately apply a drop of sterile deionized water to the grid for a few seconds to wash away salts, and then blot it dry.
-
Apply a 3-5 µL drop of the 2% uranyl acetate stain to the grid for 1-2 minutes.[5]
-
-
Final Preparation:
-
Blot away the excess stain.
-
Allow the grid to air dry completely.
-
-
Imaging:
-
Image the grid using a transmission electron microscope. Aggregating peptides will typically show long, unbranched fibrils, while the non-aggregating D-tyrosine peptide sample should show a clear background or only small, amorphous structures.
-
Diagrams and Workflows
Mechanism of D-Tyrosine Aggregation Inhibition
Caption: D-Tyrosine disrupts the hydrogen bonding required for β-sheet formation.
Experimental Workflow for Aggregation Analysis
Caption: Workflow for comparing aggregation of L-Tyr and D-Tyr peptides.
References
-
Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy. (2024). Protein Science. [Link]
-
Choi, M. L., & Singh, B. D. (n.d.). Circular Dichroism (CD). Protocols.io. [Link]
-
D'Amico, et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of the Royal Society Interface. [Link]
-
Piras, A., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. [Link]
-
Lam, H., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
-
Unknown. (n.d.). sample preparation for far-uv cd spectra. [Link]
-
MtoZ Biolabs. (n.d.). How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure?. MtoZ Biolabs. [Link]
- Transmission electron microscopy assay. (n.d.). Source not available.
-
Finke, A. D., et al. (2012). HH Domain of Alzheimer's Disease Aβ Provides Structural Basis for Neuronal Binding in PC12 and Mouse Cortical/Hippocampal Neurons. PLoS ONE. [Link]
-
American Peptide Society. (n.d.). Analysis. American Peptide Society. [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Structural Basis for Dityrosine-Mediated Inhibition of α-Synuclein Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Residues Mediate Fibril Formation in a Dynamic Light Chain Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Peptide framework for screening the effects of amino acids on assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Conditions for D-Tyrosine-Containing Peptides
Welcome to our dedicated technical support center for scientists and researchers working with D-tyrosine-containing peptides. The incorporation of D-amino acids is a powerful strategy to enhance peptide stability against enzymatic degradation, making them promising candidates for drug development.[1][2] However, the final step of solid-phase peptide synthesis (SPPS)—cleavage from the resin and removal of side-chain protecting groups—is critical to obtaining a high-purity product.
This guide provides in-depth, field-proven insights into optimizing cleavage conditions for peptides containing D-tyrosine. We will address common challenges, explain the chemical principles behind troubleshooting strategies, and provide detailed protocols to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: Do D-tyrosine-containing peptides require special cleavage conditions compared to their L-tyrosine counterparts?
A: From a chemical reactivity standpoint during cleavage, D-tyrosine and L-tyrosine behave identically. The primary concern with tyrosine in any stereoconfiguration is the nucleophilic nature of its phenolic side chain, which makes it susceptible to alkylation by carbocations generated during cleavage.[3][4] Therefore, the cleavage cocktails and scavenger strategies are the same for both D- and L-tyrosine-containing peptides. The key difference lies in the synthesis phase, where D-amino acids can be susceptible to racemization (epimerization) during activation and coupling.[1] It is crucial to ensure that the stereochemical integrity of D-tyrosine is maintained throughout the synthesis before proceeding to cleavage.
Q2: What is the primary side reaction involving tyrosine during TFA cleavage?
A: The most common side reaction is the alkylation of the tyrosine side chain by reactive cationic species. These cations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from tBu groups) and the resin linker itself.[3][4] Without proper "scavenging," these electrophilic cations can attack the electron-rich aromatic ring of tyrosine, leading to impurities that can be difficult to remove during purification.
Q3: What are scavengers and why are they essential for cleaving tyrosine-containing peptides?
A: Scavengers are nucleophilic reagents added to the trifluoroacetic acid (TFA) cleavage cocktail to "trap" or quench the reactive cationic species generated during deprotection.[4][5] This prevents these cations from modifying sensitive residues like tyrosine, methionine, tryptophan, and cysteine.[3][4] For tyrosine, scavengers like phenol, thioanisole, and water are particularly important.[3]
Q4: Can the D-configuration of tyrosine affect the peptide's solubility or aggregation post-cleavage?
A: Yes. The incorporation of a D-amino acid can significantly alter a peptide's secondary structure, potentially disrupting alpha-helices or promoting beta-turns.[1] This change in conformation can influence the peptide's overall hydrophobicity and solubility. Peptides containing D-tyrosine may exhibit different aggregation properties compared to their L-isoforms, which should be considered during purification and handling.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the cleavage of D-tyrosine-containing peptides, providing potential causes and actionable solutions.
Issue 1: Incomplete Cleavage or Deprotection
Symptoms:
-
LC-MS analysis shows peaks corresponding to the peptide still bearing side-chain protecting groups (e.g., +56 Da for tert-butyl, +90 Da for Pbf).
-
Low yield of the desired peptide.
Potential Causes & Solutions:
-
Insufficient Cleavage Time: Peptides with multiple bulky protecting groups (like arginine's Pbf group) may require longer cleavage times for complete removal.
-
Solution: Extend the cleavage duration from the standard 2 hours to 3-4 hours. It is advisable to perform a small-scale trial cleavage and monitor the deprotection progress by LC-MS over time.[4]
-
-
Steric Hindrance: The local peptide sequence around the D-tyrosine or other residues might be sterically hindered, preventing efficient access of the TFA cocktail.
-
Solution: Ensure adequate swelling of the resin in the cleavage cocktail. Gently agitate the reaction mixture throughout the cleavage process to improve reagent access.
-
-
Inappropriate Cleavage Cocktail: A simple TFA/scavenger mix may not be strong enough for complete deprotection of all residues.
-
Solution: For peptides with multiple sensitive or sterically hindered residues, use a more robust cleavage cocktail like Reagent K.
-
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows additions to the peptide mass, commonly +56 Da (tert-butylation).
Potential Causes & Solutions:
-
Tyrosine Alkylation: This is the most likely cause for peptides containing tyrosine. The tert-butyl cation, generated from tBu-protected residues (e.g., Tyr(tBu), Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)), has alkylated the aromatic ring of D-tyrosine.
-
Solution: Increase the concentration or variety of scavengers in your cleavage cocktail. Water and triisopropylsilane (TIS) are excellent scavengers for tert-butyl cations. Phenol can also be added to act as a competitive substrate for alkylation, thereby protecting the tyrosine residue.[3]
-
-
Oxidation of Sensitive Residues: If your peptide also contains methionine or tryptophan, these residues can be oxidized during cleavage.
Issue 3: Poor Peptide Precipitation or Aggregation
Symptoms:
-
After adding cold ether, the peptide does not precipitate as a solid, but rather as an oil or remains in solution.
-
The crude peptide is difficult to dissolve for purification.
Potential Causes & Solutions:
-
Peptide Properties: The incorporation of D-tyrosine may have increased the peptide's hydrophobicity or altered its secondary structure, leading to aggregation or enhanced solubility in the cleavage mixture/ether.[1]
-
Solution:
-
Precipitation: Ensure the ether is ice-cold to maximize precipitation. Use a larger volume of ether. If the peptide still oils out, try precipitating into a different non-polar solvent like hexane or a mixture of ether and hexane.
-
Dissolution: To dissolve an aggregated crude peptide, start with a small amount of a strong organic solvent like DMSO or neat formic acid, and then slowly dilute with your initial HPLC mobile phase (e.g., water/acetonitrile with 0.1% TFA).[1]
-
-
Data & Protocols
Table 1: Common TFA Cleavage Cocktails for Tyrosine-Containing Peptides
| Reagent Name | Composition (v/v/v) | Scavenger Functions & Key Applications |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | TIS: Scavenges trityl and Pbf cations. H₂O: Scavenges tert-butyl cations. Good for peptides without Met or Cys.[4] |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Phenol: Protects Tyr and Trp from alkylation. Less odorous alternative to thiol-containing cocktails. Will not prevent Met oxidation.[7] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Thioanisole/EDT: Powerful scavengers that prevent alkylation and reduce oxidation of Met/Cys. Considered a "universal" cocktail for complex peptides.[8] |
| Optimized for D-Tyr | TFA (94%), Phenol (2.5%), H₂O (2.5%), TIS (1%) | A balanced cocktail providing protection for tyrosine while minimizing scavenger-related artifacts. Suitable for many standard D-Tyr peptides. |
Diagram 1: Cleavage Cocktail Selection Workflow
This diagram provides a decision-making framework for selecting the most appropriate cleavage cocktail based on the amino acid composition of your D-tyrosine-containing peptide.
Caption: Decision tree for choosing a cleavage cocktail.
Experimental Protocol 1: Standard Cleavage of a D-Tyrosine Peptide
This protocol is suitable for peptides that do not contain other highly sensitive residues like Met or Cys.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel (e.g., a fritted syringe).
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 2 mL) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For 50 mg of resin, prepare 1 mL of cocktail.
-
Cool the cleavage cocktail in an ice bath for 5 minutes.
-
Add the cold cleavage cocktail to the dried resin.
-
Agitate the mixture gently at room temperature for 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution away from the resin into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.
-
Incubate the mixture at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube at ~3500 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether supernatant.
-
-
Washing and Drying:
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time, to remove residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
-
Diagram 2: Troubleshooting Workflow for Cleavage Issues
This diagram outlines a systematic approach to diagnosing and solving common problems encountered during peptide cleavage.
Caption: Troubleshooting decision tree for cleavage.
References
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591–592. [Link]
-
PubMed. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. [Link]
-
Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7019. [Link]
-
Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(9), 1987–1997. [Link]
-
Liardon, R., & Friedman, M. (1987). Effect of Peptide Bond Cleavage on the Racemization of Amino Acid Residues in Proteins. Journal of Agricultural and Food Chemistry, 35(5), 661–667. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
-
Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition in English, 48(11), 2024–2026. [Link]
-
Patil, S. P., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(1), 104–112. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Lukszo, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage. Peptide Research, 9(5), 244–249. [Link]
-
Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15153–15162. [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1193. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-D-Tyrosine Side-Chain Protection
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth answers and troubleshooting advice for one of the most critical decisions in peptide design: the selection and implementation of a side-chain protecting group for Fmoc-D-tyrosine. The advice herein is tailored for researchers, scientists, and drug development professionals aiming to ensure high-fidelity synthesis of tyrosine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection for tyrosine necessary in Fmoc-SPPS?
A1: The phenolic hydroxyl group (-OH) on the tyrosine side chain is nucleophilic and moderately acidic. Leaving it unprotected during Fmoc-SPPS can lead to significant side reactions that compromise the purity and yield of your target peptide.[1][2]
The primary risks of using unprotected Fmoc-D-Tyr-OH are:
-
O-Acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid during the coupling step.[1][3] This results in a branched peptide impurity that is often difficult to separate from the desired product.
-
Modification During Cleavage: During the final trifluoroacetic acid (TFA) cleavage step, reactive carbocations are generated from the cleavage of other protecting groups (e.g., tBu, Trt, Pbf) and the resin linker.[4][5] The electron-rich aromatic ring of tyrosine is highly susceptible to alkylation by these carbocations, leading to undesired modifications.[4][6]
Therefore, employing a temporary protecting group on the tyrosine side chain is a fundamental requirement for achieving high-purity peptides.[2][7] This group must be stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but labile under the final acidic cleavage conditions, a principle known as orthogonality.[8][9]
Q2: What are the most common side-chain protecting groups for Fmoc-D-Tyrosine, and how do I choose?
A2: The choice of protecting group is critical and depends on the peptide sequence, the type of resin used, and the desired cleavage conditions. The most common choice in Fmoc chemistry is the tert-Butyl (tBu) ether.[8][10] However, other groups offer specific advantages in certain contexts.
| Protecting Group | Structure | Key Characteristics & Use Cases |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Workhorse/Default Choice. Highly stable to piperidine. Readily cleaved by standard TFA cocktails (e.g., TFA/TIS/H₂O).[6][8][11] Prone to causing alkylation of sensitive residues like Trp and Met if scavengers are insufficient.[3][4] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Used in both Boc and Fmoc chemistry. It is partially labile to TFA, making it less ideal for long syntheses or when complete final deprotection is critical.[8] Can be useful in specific fragment condensation strategies. |
| 2,6-Dichlorobenzyl (2,6-diCl-Bzl) | -O-CH₂-C₆H₃Cl₂ | Offers greater acid stability than Bzl.[8][12][13] Useful in Boc chemistry and for preparing fully protected peptide fragments in Fmoc synthesis where the fragment will be cleaved from a hyper-acid-labile resin while retaining side-chain protection.[8] Cleavage typically requires strong acids like HF.[14] |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | -O-CO-O-CH₂-C₆H₄Br | More common in Boc chemistry due to its high acid stability. It is partially labile to piperidine, limiting its use in standard Fmoc-SPPS protocols except for introducing a tyrosine near the N-terminus.[8] |
Decision Workflow for Selecting a Tyrosine Protecting Group
The following diagram outlines a logical workflow to guide your selection process.
Troubleshooting Guide
Q3: My peptide synthesis is failing (low yield, incomplete coupling) after incorporating Fmoc-D-Tyr(tBu)-OH. What's the cause?
A3: This is a common issue often related to peptide aggregation.[15] Long peptide chains, particularly those with hydrophobic residues, can fold and form intermolecular hydrogen bonds on the resin, blocking reactive sites. Tyrosine, with its bulky protected side chain, can contribute to this phenomenon.
Troubleshooting Steps:
-
Confirm Aggregation: Perform a qualitative test (e.g., ninhydrin test) after coupling the amino acid following the Tyr(tBu) residue.[16] A weak or negative color result suggests that the N-terminus of the peptide chain is inaccessible due to aggregation.
-
Change Solvents: Switch from DMF to N-methylpyrrolidone (NMP) as the synthesis solvent, or use a mixture containing DMSO, which can help disrupt secondary structures.[15]
-
Incorporate "Chaotropic" Salts: Adding salts like LiCl to the coupling and deprotection steps can help break up aggregates.
-
Use Microwave Synthesis: Microwave-assisted SPPS can provide the energy needed to overcome aggregation and drive couplings to completion, especially for sterically hindered residues.[17]
-
Employ Pseudoproline Dipeptides: If the sequence allows (i.e., if Ser or Thr precedes Tyr), incorporating a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting aggregation.[18]
Q4: After TFA cleavage, my mass spectrometry results show a peak at [M+56]. What is this impurity?
A4: A mass addition of +56 Da is the classic signature of tert-butylation of a sensitive residue. During TFA cleavage of Fmoc-D-Tyr(tBu)-OH, the tBu group is released as a highly reactive tert-butyl carbocation (tBu⁺).[3][5] If not effectively neutralized, this cation will attack other nucleophilic sites on your peptide.
-
Most Common Target: The indole ring of Tryptophan (Trp) is extremely susceptible to alkylation by tBu⁺.
-
Other Targets: The thioether of Methionine (Met) and the thiol of Cysteine (Cys) can also be alkylated.[4][19]
The Causality & Solution: This side reaction is a direct consequence of inadequate carbocation scavenging.[19][20] The standard cleavage cocktail (e.g., TFA/H₂O/TIS) is designed to prevent this, with Triisopropylsilane (TIS) acting as the primary scavenger.
Protocol: Optimized Cleavage to Prevent tBu Adducts
-
Prepare the Cleavage Cocktail (Reagent K): For peptides containing Tyr, Trp, Met, or Cys, a robust scavenger cocktail is mandatory.[21][22] A widely used and effective mixture is Reagent K:
-
Perform Cleavage: Use 10-20 mL of freshly prepared cocktail per gram of resin.[4]
-
Agitate: Gently agitate at room temperature for 2-4 hours. Do not extend the time unnecessarily, as this can increase side reactions.[17]
-
Precipitate: Filter the resin and precipitate the peptide in a 10-fold excess of cold diethyl ether.[11]
Troubleshooting Workflow for Post-Cleavage Impurities
This diagram provides a systematic approach to identifying and resolving common issues observed after cleavage.
Q5: Can I use Fmoc-D-Tyr(tBu)-OH if I plan to phosphorylate the tyrosine on-resin?
A5: No, this is not a viable strategy. The tBu group is cleaved by strong acid (TFA), but on-resin phosphorylation protocols typically require the selective deprotection of only the tyrosine hydroxyl group while the peptide remains attached to the resin and all other protecting groups (including the N-terminal Fmoc) remain intact.[8]
For on-resin phosphorylation, you must use a tyrosine derivative with an orthogonal protecting group that can be removed under conditions that do not affect the tBu, Trt, Pbf, or Fmoc groups. Examples include:
-
Allyl (Alloc): Cleaved by palladium catalysts.
-
Acetyl (Ac): Can be removed under mildly basic conditions.
The general workflow involves synthesizing the peptide, selectively deprotecting the tyrosine side chain, performing the phosphorylation reaction, and then continuing with the peptide synthesis or proceeding to final cleavage.[24]
References
- Amino Acid Derivatives for Peptide Synthesis.Vertex AI Search Result.
- Cleavage Cocktails; Reagent B.Aapptec Peptides.
- The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH.Benchchem.
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.NINGBO INNO PHARMCHEM CO.,LTD.
- The Strategic Imperative of the Tert-Butyl Group in the Synthesis of Tyrosine Derivatives: An In-depth Technical Guide.Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.Aapptec.
- Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine.Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTEC.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.ACS Publications - Organic Process Research & Development.
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Selecting Orthogonal Building Blocks.Sigma-Aldrich.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage.Benchchem.
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.Alfa Chemistry.
- Boc-O-2,6-dichlorobenzyl-D-tyrosine.Chem-Impex.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- Protecting Groups in Peptide Synthesis.Biosynth.
- Fmoc Amino Acids for SPPS.AltaBioscience.
- Boc-O-2,6-dichlorobenzyl-DL-tyrosine.Chem-Impex.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Luxembourg Bio Technologies.
- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).Benchchem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Protheragen.
- Synthetic schemes for on-line phosphorylation (A) of tyrosine, (B) of...
- Amino Acid-Protecting Groups.Taylor & Francis.
- Introduction to Cleavage Techniques.Thermo Fisher Scientific.
- Overcoming Aggregation in Solid-phase Peptide Synthesis.Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. peptide.com [peptide.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating Difficult Couplings with Fmoc-D-Tyrosine
Welcome to the technical support center dedicated to addressing the unique challenges encountered when incorporating Fmoc-D-tyrosine into synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and a mechanistic understanding of the underlying chemistry. Our goal is to empower you to overcome difficult couplings and achieve higher purity and yield in your peptide synthesis endeavors.
Introduction: The Challenge of Fmoc-D-Tyrosine
Fmoc-D-tyrosine, while a critical building block for introducing non-natural configurations to modulate peptide structure and function, presents a distinct set of challenges in solid-phase peptide synthesis (SPPS). The primary hurdles stem from its stereochemistry and the reactivity of its side chain. The D-configuration can introduce significant steric bulk, which can impede the efficiency of the coupling reaction, leading to incomplete acylation of the N-terminus of the growing peptide chain.[1] This can result in deletion sequences, where one or more amino acids are missing from the final peptide.[1] Furthermore, the phenolic hydroxyl group of the tyrosine side chain, if not properly protected, is susceptible to side reactions such as O-acylation.[2][3]
This guide will walk you through the most common issues, from low coupling efficiency to peptide aggregation, and provide you with a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: Common Coupling Issues
This section addresses specific problems you might encounter during the incorporation of Fmoc-D-tyrosine and offers targeted solutions.
Issue 1: Low or Incomplete Coupling Efficiency
You perform a Kaiser test after the Fmoc-D-tyrosine coupling step, and the resin beads turn a distinct blue, indicating the presence of unreacted primary amines.
Potential Causes & Solutions:
-
Steric Hindrance: The D-amino acid configuration of Fmoc-D-tyrosine presents a significant steric barrier, slowing down the reaction kinetics.[1] Standard coupling conditions may not be sufficient to drive the reaction to completion.
-
Solution 1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like DIC may not be effective enough for sterically demanding couplings.[4] Switching to a more powerful uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP) can significantly enhance the reaction rate by forming highly reactive esters.[4][5] For exceptionally challenging couplings, in situ formation of the amino acid fluoride using reagents like TFFH can be a highly effective strategy.[6][7]
-
Solution 2: Double Coupling. A straightforward and often effective method is to perform the coupling reaction twice.[1] After the first coupling, wash the resin with DMF and then introduce a fresh solution of activated Fmoc-D-tyrosine to acylate any remaining free amines.[1]
-
Solution 3: Increase Reaction Time and Temperature. Extending the coupling time from the standard 1-2 hours to several hours or even overnight can help to push the reaction to completion.[4] Gentle heating can also be applied, but with caution to minimize the risk of racemization.[4][8] Microwave-assisted SPPS is a particularly effective technique for accelerating difficult couplings.[1][4]
-
-
Peptide Aggregation: The growing peptide chain, especially in hydrophobic sequences, can aggregate on the resin, physically blocking the N-terminus and preventing the incoming activated amino acid from reaching it.[9][10]
-
Solution 1: Optimize the Solvent. N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties compared to N,N-Dimethylformamide (DMF) and can help to disrupt secondary structures.[4] In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]
-
Solution 2: Introduce Chaotropic Salts. Washing the resin with a solution of a chaotropic salt like LiCl or NaClO4 in DMF before the coupling step can help to break up hydrogen bonds that lead to aggregation.[9][10]
-
Solution 3: Incorporate Backbone Protection. For particularly aggregation-prone sequences, the use of a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the preceding amino acid can disrupt interchain hydrogen bonding.[8][9]
-
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A systematic approach to resolving low coupling efficiency of Fmoc-D-tyrosine.
Issue 2: Appearance of a Side Product with +204 Da
Upon analyzing your crude peptide by LC-MS, you observe a significant peak corresponding to the mass of your target peptide plus 204 Da.
Potential Cause & Solution:
-
O-Acylation of the Tyrosine Side Chain: This side product is indicative of the acylation of the unprotected or deprotected phenolic hydroxyl group of the tyrosine side chain by an activated Fmoc-amino acid. The mass difference of 204 Da corresponds to the addition of an acetyl group, which can occur if capping with acetic anhydride is performed after an incomplete coupling. More commonly, it is the addition of another amino acid.
-
Solution 1: Ensure Complete Protection of the Tyrosine Side Chain. The most common protecting group for the tyrosine side chain in Fmoc-SPPS is the tert-butyl (tBu) ether.[11] This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step.[3] Always use high-quality Fmoc-D-Tyr(tBu)-OH.[12]
-
Solution 2: Use Additives to Suppress Side Reactions. In cases where side-chain protection is not used or is partially lost, the addition of certain reagents to the coupling mixture can help to prevent O-acylation.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for Fmoc-D-tyrosine?
There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and the position of the D-tyrosine residue. However, for sterically hindered amino acids, uronium/aminium salts like HATU and HCTU are generally more effective than standard carbodiimides.[1][5]
Recommended Coupling Reagents for Fmoc-D-Tyrosine
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
|---|---|---|---|
| HATU | Uronium/Aminium Salt | Very High | Often the reagent of choice for difficult couplings; can be more expensive.[1][5] |
| HCTU | Uronium/Aminium Salt | High | Good efficiency with suppression of racemization; a cost-effective alternative to HATU.[1][5] |
| PyBOP | Phosphonium Salt | High | Effective for many hindered couplings, but byproducts can sometimes be challenging to remove.[1][5] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | A good choice for minimizing racemization, especially when base-free conditions are desired.[1][6] |
Q2: How can I minimize the risk of racemization when coupling Fmoc-D-tyrosine?
While D-amino acids are already in their non-natural configuration, racemization to the L-isomer can still occur, leading to diastereomeric impurities.[1] To minimize this risk:
-
Use coupling reagents known to suppress racemization, such as those containing OxymaPure or HOBt as additives.[1][6]
-
Avoid excessive amounts of base. If possible, use a weaker base like 2,4,6-collidine instead of DIPEA.[12][13]
Q3: Is the tert-butyl (tBu) protecting group on the tyrosine side chain completely stable during synthesis?
The tBu group is generally stable to the 20% piperidine in DMF used for Fmoc deprotection.[11] However, prolonged or repeated exposure to these basic conditions, especially at elevated temperatures, could potentially lead to some loss of the protecting group. It is crucial to use the minimum necessary deprotection times.
Q4: My peptide containing D-tyrosine is showing poor solubility after cleavage. What can I do?
Poor solubility can be a consequence of aggregation that occurred during the synthesis. While optimizing the synthesis to prevent aggregation is the best approach, if you already have the cleaved peptide, you can try dissolving it in different solvent systems (e.g., containing DMSO, acetonitrile, or small amounts of organic acids like acetic acid).
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-D-Tyr(tBu)-OH using HATU
This protocol is recommended for sequences where steric hindrance is anticipated to be a significant issue.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[1]
-
First Coupling:
-
Second Coupling:
-
Repeat step 3 with a fresh solution of activated Fmoc-D-Tyr(tBu)-OH.
-
-
Washing: After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[15]
Protocol 2: Coupling with DIC/OxymaPure to Minimize Racemization
This method is a good alternative when racemization is a primary concern.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction:
-
In a reaction vessel, add Fmoc-D-Tyr(tBu)-OH (3 eq.) and OxymaPure (3 eq.) dissolved in DMF to the deprotected peptide-resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Decision Workflow for Coupling Strategy
Caption: A decision-making flowchart for selecting an appropriate coupling strategy.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Klaus, K., & Walter, R. (1975). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Journal of the American Chemical Society, 97(13), 3813–3814.
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Patil, N. A. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides with D-Tyrosine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges associated with the purification of synthetic hydrophobic peptides containing D-tyrosine. The inherent hydrophobicity of these molecules often leads to issues with solubility, aggregation, and chromatographic behavior, while the presence of a D-amino acid introduces specific stereochemical considerations.
This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these complexities and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the purification of these challenging peptides.
Q1: Why is my hydrophobic D-tyrosine peptide so difficult to purify?
A: The difficulty arises from a combination of two main factors:
-
Hydrophobicity: Peptides with a high content of hydrophobic residues (>50%) tend to aggregate and have poor solubility in aqueous solutions, which are the primary mobile phases for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] This can lead to low recovery, poor peak shape, and even column clogging.[5]
-
D-Tyrosine Stereochemistry: While the D-configuration itself does not inherently complicate purification by standard RP-HPLC, it makes your target peptide a diastereomer of its all-L-amino acid counterpart. Diastereomers have different physicochemical properties and can be separated by achiral chromatography.[6] However, the specific conformation adopted by the D-tyrosine-containing peptide can sometimes influence aggregation and interaction with the stationary phase in unpredictable ways. The primary advantage of including D-amino acids is to enhance proteolytic stability.[6][7]
Q2: My peptide won't dissolve in the standard HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?
A: This is a very common problem. Do not inject an insoluble sample. First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent before diluting it with your mobile phase.[5][8] Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or neat formic acid.[2][9][10] See the detailed Protocol for Solubilizing Hydrophobic Peptides in Part 3 for a stepwise guide.
Q3: Does the D-tyrosine require a special chiral column for purification?
A: No, a chiral column is not necessary. Your target peptide and any synthesis-related impurities (e.g., deletion sequences) are diastereomers, not enantiomers. Standard achiral reversed-phase columns (like C18, C8, or C4) are sufficient to resolve these differences in hydrophobicity and structure.[6]
Q4: I'm getting very broad, tailing peaks. What's the most likely cause?
A: Broad or tailing peaks are typically caused by peptide aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions with the column packing material (e.g., free silanol groups).[11] For hydrophobic peptides, aggregation is the most frequent culprit.[1][11] Strategies to address this include increasing the column temperature, using stronger ion-pairing agents, or adding organic modifiers like isopropanol to the mobile phase.[12]
Q5: My peptide recovery is extremely low. Where is it going?
A: Low recovery is often due to irreversible adsorption onto the stationary phase or precipitation on the column.[11] Hydrophobic peptides are "sticky" and can be lost on surfaces of vials and tubing as well.[13][14] To improve recovery, ensure complete solubilization before injection, consider using a less hydrophobic column (e.g., C4 instead of C18), and sometimes a "sacrificial" injection of a standard protein like BSA can help passivate active sites in the fluid path, though this requires extensive cleaning afterward. Optimizing the organic solvent content in your sample matrix is one of the most effective ways to reduce loss.[13]
Part 2: Troubleshooting Guide: From Poor Peaks to Low Yield
This section provides a problem-oriented approach to resolving specific issues encountered during purification.
Issue 1: Poor or No Peptide Solubility
-
Symptom: The lyophilized peptide powder does not dissolve in the initial mobile phase or injection solvent, resulting in a cloudy suspension.
-
Causality: The high hydrophobicity of the peptide backbone and side chains, including the tyrosine benzyl group, leads to strong intermolecular interactions (hydrophobic collapse and β-sheet formation), favoring aggregation over solvation in polar, aqueous media.[3][4]
-
Troubleshooting Steps:
-
Use a Strong Organic Solvent: Dissolve the peptide in a minimal volume (e.g., 50-100 µL) of 100% DMSO, DMF, or neat formic acid.[9][10][15] Note: Avoid DMSO if your peptide contains sensitive residues like Cysteine or Methionine, as it can cause oxidation.[16][17]
-
Stepwise Dilution: Once dissolved, slowly add your HPLC mobile phase A (e.g., water with 0.1% TFA) dropwise while vortexing.[16] This prevents the peptide from crashing out of solution due to rapid solvent change.
-
Incorporate Chaotropic Agents: For extremely difficult cases, the initial dissolution can be done in solutions containing chaotropic agents like 6 M Guanidine-HCl, which disrupt the hydrogen bonding networks that hold aggregates together.[3][4][16] This is often a last resort as these agents must be removed later.
-
Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[17]
-
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, Splitting)
-
Symptom: The main peptide peak is not sharp and symmetrical. It may be excessively wide, have a trailing edge, or appear as a split or shoulder peak.
-
Causality:
-
Aggregation on Column: The peptide aggregates at the head of the column upon injection, where the organic solvent concentration is lowest. This leads to a heterogeneous population of species eluting at different times, causing peak broadening.[5][11]
-
Secondary Interactions: The phenolic hydroxyl group of tyrosine and basic residues can interact with residual free silanol groups on silica-based columns, causing peak tailing.
-
Slow Unfolding/Conformational Isomers: The peptide may exist in multiple slowly interconverting conformations on the column, leading to split or broad peaks.
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor peak shape.
-
Detailed Solutions:
-
Elevate Temperature: Increasing the column temperature (e.g., to 50-60 °C) enhances peptide solubility in the mobile phase, reduces mobile phase viscosity, and can improve mass transfer kinetics, often resulting in sharper peaks.[12]
-
Strengthen Ion-Pairing: While 0.1% Trifluoroacetic acid (TFA) is standard, it can sometimes be insufficient. For very hydrophobic or basic peptides, stronger ion-pairing agents like 0.1% Heptafluorobutyric acid (HFBA) can increase retention and improve peak shape by more effectively masking secondary interactions.[18] Be aware that these agents are less volatile and harder to remove.[18]
-
Alter Organic Modifier: Acetonitrile (ACN) is the most common organic solvent. However, for highly hydrophobic peptides, adding or substituting with n-propanol or isopropanol can significantly improve solubility and disrupt aggregation, leading to better chromatography.[19]
-
Shallow Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) provides more time for the peptide to interact with the stationary phase and can improve resolution from closely eluting impurities.[20]
-
Issue 3: Low or No Recovery of Peptide
-
Symptom: The amount of peptide recovered after pooling and lyophilizing fractions is significantly lower than the amount injected, or no peak is observed at all.
-
Causality: The peptide is either precipitating on the column or irreversibly binding to the stationary phase due to its extreme hydrophobicity.[5][11] This is a common failure mode for peptides that require very high organic solvent concentrations (>70-80% ACN) to elute from a C18 column.
-
Troubleshooting Steps:
| Problem | Root Cause | Recommended Solution | Scientific Rationale |
| No Elution/Low Recovery | Peptide is irreversibly adsorbed to the stationary phase. | Switch to a less hydrophobic column (e.g., C8, C4, or Phenyl).[9][] | A less retentive stationary phase reduces the strength of hydrophobic interactions, allowing the peptide to elute at a lower, more solubilizing organic solvent concentration. |
| Peptide precipitates at the column head upon injection from a strong solvent (e.g., DMSO). | Ensure the initial gradient condition has a sufficient percentage of organic solvent to maintain solubility. | Starting the gradient at 5-10% B may be too aqueous. Matching the starting condition closer to the sample diluent (e.g., 20-30% B) can prevent on-column precipitation. | |
| Peptide is lost to container surfaces before injection. | Use low-binding vials (e.g., polypropylene or silanized glass) and minimize sample storage time.[13][14] | Hydrophobic peptides adsorb to surfaces. Reducing surface interaction and time minimizes this loss. Adding organic solvent to the sample matrix is highly effective.[13] | |
| Peptide elutes in the post-run column wash. | Extend the gradient to a higher final percentage of organic solvent (e.g., 95-100% B). | The peptide may be so hydrophobic that it requires a very high concentration of organic solvent to be stripped from the column. |
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic D-Tyrosine Peptide
This protocol provides a step-by-step method for dissolving challenging peptides prior to HPLC analysis.
-
Initial Assessment: Begin with a very small, non-critical amount of the lyophilized peptide for solubility testing.
-
Solvent Screening:
-
Step 2a (Organic First): Add 10-20 µL of pure DMSO to the peptide.[19] Gently vortex. If it dissolves, proceed to Step 3.
-
Step 2b (Acidic Alternative): If DMSO fails, use a fresh aliquot of peptide and add 10-20 µL of neat formic acid or glacial acetic acid.[19] Vortex. If it dissolves, proceed to Step 3.
-
Step 2c (Co-Solvent System): If single solvents fail, try a mixture. A common starting point is 50% acetonitrile/n-propanol blend.[19]
-
-
Aqueous Dilution:
-
Slowly add your HPLC Mobile Phase A (e.g., Water/0.1% TFA) drop-by-drop to the dissolved peptide concentrate while continuously vortexing.
-
Target a final concentration where the initial strong organic solvent (DMSO, etc.) is minimized but the peptide remains in solution.
-
-
Final Preparation:
-
Centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any micro-particulates.
-
Carefully transfer the supernatant to a clean HPLC vial for injection.
-
Protocol 2: RP-HPLC Method Development for a D-Tyrosine Hydrophobic Peptide
This protocol outlines a systematic approach to developing a robust purification method.
-
Column and Mobile Phase Selection:
-
Column: Start with a C4 or C8 column (e.g., 300 Å pore size for larger peptides).[20][] These are less hydrophobic than C18 and reduce the risk of irreversible binding.
-
Mobile Phase A: HPLC-grade water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile + 0.1% TFA.
-
-
Initial Scouting Gradient:
-
Perform a rapid, broad gradient to determine the approximate elution concentration of the peptide.
-
Gradient: 5% to 95% B over 15 minutes.
-
Temperature: 40 °C.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, targeted gradient around the elution point. For example, if the peptide eluted at 60% B:
-
Optimized Gradient: Start at (60% - 20%) = 40% B. Run a gradient from 40% to 80% B over 20-40 minutes (gradient slope of 1% to 2% B per minute).
-
-
Peak Shape Refinement (Iterative Process):
-
If peak shape is poor, implement the strategies from the troubleshooting guide:
-
-
Loading and Fraction Collection:
-
Once the method is optimized analytically, scale up to a preparative column.
-
Ensure the peptide is fully dissolved using Protocol 1.
-
Collect fractions across the main peak and analyze their purity by analytical HPLC before pooling.
-
Caption: RP-HPLC method development workflow.
References
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]
-
Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
-
Bioanalysis Zone. (Sigma-Aldrich). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?[Link]
-
Bitan, G., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Quora. (2025). What are the common challenges faced in peptide purification using chromatography?[Link]
-
ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?[Link]
-
YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
-
Al-Majdoub, Z. M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Al-Mubarak, R., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Taylor & Francis Online. [Link]
-
Birdsall, R., et al. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. [Link]
-
Hodges, R. S., et al. (2003). HPLC Analysis and Purification of Peptides. Springer Nature Experiments. [Link]
-
Innovagen. Peptide solubility guidelines. [Link]
-
Waters Corporation. FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. [Link]
-
MDPI. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. [https://www.mdpi.com/23 separations-12-00067]([Link] separations-12-00067)
-
Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Fairman, J. E., et al. (2021). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. [Link]
-
Cui, H., et al. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]
-
Herrera, M. G., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. [Link]
-
ACS Publications. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. [Link]
-
Chemical Science (RSC Publishing). (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 17. jpt.com [jpt.com]
- 18. biotage.com [biotage.com]
- 19. nestgrp.com [nestgrp.com]
- 20. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Fmoc-D-Tyrosine Stability & Solvent Quality
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Fmoc-D-tyrosine in solid-phase peptide synthesis (SPPS). The stability of this crucial building block is inextricably linked to the quality of the solvents used. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of your synthesis, ensuring the integrity of your final peptide product.
The Critical Role of Solvent Quality
In Fmoc-based SPPS, solvents are not merely inert vehicles for reagents; they are active participants in the chemical environment. The success of each coupling and deprotection cycle hinges on the ability of the solvent to effectively solvate the resin, the growing peptide chain, and the reagents, while remaining free of reactive impurities.[1] N,N-Dimethylformamide (DMF) is the most prevalent solvent in SPPS, prized for its excellent solvating properties for both protected amino acids and peptide chains.[2] However, its chemical instability is a primary source of synthesis failures.
DMF degrades over time, especially in the presence of water, to form dimethylamine and formic acid. Dimethylamine, a secondary amine, is basic enough to cause premature cleavage of the base-labile N-α-Fmoc protecting group.[3][4] This premature deprotection leads to the formation of deletion sequences, where one or more amino acids are missing from the final product, significantly complicating purification and reducing the yield of the desired peptide.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of Fmoc-D-tyrosine and the impact of solvent choice.
Q1: Why is Fmoc-D-tyrosine particularly sensitive to solvent impurities?
A: The sensitivity arises from the core chemistry of Fmoc-SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group is designed to be stable to acids but labile to bases.[4][5] Basic impurities, such as the dimethylamine formed from DMF degradation, mimic the action of the deprotection reagent (piperidine), leading to unintended Fmoc removal. While the D-tyrosine core is generally stable, the unprotected N-terminus is vulnerable to unwanted side reactions, and the overall purity of the final peptide is compromised by the resulting deletion sequences.
Q2: What are the primary degradation pathways for Fmoc-D-tyrosine in poor-quality solvents?
A: The two main degradation pathways initiated by poor solvent quality are:
-
Premature Deprotection: As discussed, basic contaminants cleave the Fmoc group. This generates a free amine on the tyrosine residue, which can then react out of sequence.[4]
-
Adduct Formation: The cleavage of the Fmoc group produces dibenzofulvene (DBF). In a controlled deprotection step, this reactive intermediate is scavenged by piperidine. However, if DBF is generated slowly by trace basic impurities, it can react with the newly liberated N-terminal amine of the peptide chain, forming a stable adduct that terminates the chain elongation.[6]
Q3: Besides DMF, what other solvents can be used, and what are their limitations?
A: N-methylpyrrolidone (NMP) is a common alternative to DMF. It is less polar than DMF and can be superior for synthesizing hydrophobic peptides as it may reduce on-resin aggregation.[2] However, like DMF, it can also degrade over time. Dichloromethane (DCM) was historically used but is less common now due to its lower polarity, which results in poor solubility for many Fmoc-amino acids and can lead to inefficient resin swelling.[2][7] More environmentally friendly or "green" solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone (GVL), are being investigated as potential replacements for DMF.[8]
Q4: How can I assess the quality of my DMF before use?
A: While analytical validation is best, a simple qualitative test can be performed. Add a small amount of a pH indicator (e.g., bromothymol blue) to an aliquot of the DMF. A shift towards a basic pH (blue color) indicates the presence of amine contaminants. For quantitative assessment, a pH titration or gas chromatography-mass spectrometry (GC-MS) analysis is required to detect dimethylamine. The most reliable practice is to always use fresh, high-purity, amine-free DMF for every synthesis.[3]
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: My Kaiser test is negative or weak after the standard Fmoc deprotection step.
-
Causality: A negative Kaiser test indicates that few or no primary amines are present on the resin, meaning the Fmoc group was not successfully removed.[9] This "incomplete deprotection" can be caused by aggregation of the peptide chain on the resin, which sterically hinders access of the piperidine solution to the Fmoc-protected N-terminus. This is particularly common in hydrophobic sequences.
-
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. Instead of a standard 2 x 10-minute cycle, try a 5-minute followed by a 20-minute incubation.
-
Use a Stronger Base: For exceptionally difficult sequences, consider replacing 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base. A common mixture is 2% DBU / 2% piperidine in DMF.[10]
-
Disrupt Aggregation: Before the deprotection step, wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) to disrupt secondary structures.[11]
-
Problem 2: I'm observing unexpected peaks, particularly one with a mass of +178 Da, in the final HPLC/MS analysis.
-
Causality: This is a classic sign of dibenzofulvene (DBF) adduct formation. The mass of the DBF-piperidine adduct is not what is observed; rather, the DBF itself (molecular weight approx. 178 Da when protonated) can attach to the N-terminus of your peptide chain, effectively capping it. This happens when the DBF generated during deprotection is not efficiently scavenged.
-
Troubleshooting Steps:
-
Ensure Fresh Deprotection Reagent: Use a freshly prepared solution of 20% piperidine in high-purity DMF. The piperidine acts as the scavenger.
-
Improve Washing: After deprotection, ensure thorough washing with DMF to completely remove the DBF-piperidine adduct and any residual reagents before initiating the next coupling step.[12]
-
Monitor Deprotection via UV: The DBF-piperidine adduct has a characteristic UV absorbance around 301 nm. You can collect the effluent during deprotection and measure its absorbance to ensure the reaction has gone to completion and the product is being washed away effectively.[9]
-
Problem 3: The Fmoc-D-tyrosine is poorly soluble in DMF during the coupling step.
-
Causality: While Fmoc-D-tyrosine is generally soluble in DMF, poor solubility can occur if the solvent has absorbed a significant amount of water from the atmosphere, altering its polarity.[13] Additionally, the specific side-chain protecting group (e.g., tert-Butyl) can influence solubility.[11]
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use a fresh bottle of high-purity, anhydrous DMF.
-
Gentle Warming: Gently warm the solution to approximately 37°C to aid dissolution. Do not overheat, as this can promote degradation.[11]
-
Co-Solvent Approach: For extremely difficult cases, dissolve the Fmoc-D-tyrosine in a minimal amount of a stronger, compatible solvent like Dimethyl Sulfoxide (DMSO) before diluting it with DMF for the coupling reaction.[11][14][15]
-
Data Presentation: Solubility of Fmoc-Protected Tyrosine Derivatives
The following table provides a qualitative overview of the solubility of commonly used Fmoc-tyrosine derivatives in standard SPPS solvents. Exact solubility can vary based on purity, temperature, and specific solvent grade.
| Fmoc-Amino Acid | DMF | NMP | DCM | Water |
| Fmoc-D-Tyr(tBu)-OH | Soluble[13] | Soluble | Sparingly Soluble | Slightly Soluble[13] |
| Fmoc-D-Tyr-OH | Soluble[15] | Soluble | Sparingly Soluble | Sparingly Soluble |
Visualized Workflows and Pathways
Diagram 1: Troubleshooting Fmoc-D-Tyrosine Coupling Issues
Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-D-tyrosine.
Diagram 2: Base-Catalyzed Degradation of Fmoc Group
Caption: The degradation pathway of the Fmoc group via base-catalyzed elimination.
Experimental Protocols
Protocol 1: RP-HPLC Analysis of Fmoc-D-Tyrosine Stability in DMF
Objective: To quantitatively assess the stability of Fmoc-D-Tyr(tBu)-OH over time in two different grades of DMF (fresh vs. aged).
Materials:
-
Fmoc-D-Tyr(tBu)-OH
-
Fresh, unopened bottle of high-purity, amine-free DMF
-
Aged bottle of DMF (previously opened and stored for >1 month at room temperature)
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Fmoc-D-Tyr(tBu)-OH in fresh DMF. This is your T=0 reference.
-
Prepare a separate 1 mg/mL stock solution of Fmoc-D-Tyr(tBu)-OH in the aged DMF.
-
Seal both vials and store them at room temperature, protected from light.
-
-
Immediate Analysis (T=0):
-
Immediately take an aliquot from the "fresh DMF" solution.
-
Dilute 10 µL of the stock solution into 990 µL of a 50:50 ACN/Water mixture.
-
Inject 10 µL onto the HPLC system.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24h, 48h, 72h, 1 week), take aliquots from both the "fresh DMF" and "aged DMF" solutions.
-
Prepare and inject the samples as described in step 2.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 30% to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm[16]
-
-
Data Analysis:
-
Integrate the peak area of the intact Fmoc-D-Tyr(tBu)-OH.
-
Monitor for the appearance of new peaks, which indicate degradation products (e.g., the free amino acid, D-Tyr(tBu)-OH).
-
Calculate the percentage of remaining Fmoc-D-Tyr(tBu)-OH at each time point relative to the T=0 sample. Plot the degradation over time for both solvent conditions.
-
References
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
ACS GCI Pharmaceutical Roundtable. Peptide Synthesis. Wordpress. [Link]
-
Gao, W., et al. (2025). Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents. Journal of Chemical & Engineering Data. [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Royal Society of Chemistry. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]
-
ResearchGate. Solvent Effects on the Intramolecular Hydrogen-Atom Transfer between Tyrosine and Benzophenone. [Link]
-
ResearchGate. An accurate method for the quantitation of Fmoc-derivatized solid phase supports. [Link]
-
ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
ACS Publications. (2019). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents. [Link]
-
ResearchGate. (PDF) Replacing DMF in solid-phase peptide synthesis. [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry. [Link]
-
NIH. Solvent Effect on the Photolysis of Riboflavin. [Link]
Sources
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. parchem.com [parchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quantitative Analysis of D-Tyrosine Incorporation
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working on the metabolic labeling of proteins with D-tyrosine. It is designed to help you navigate common challenges and optimize your experimental workflow for robust and reproducible quantitative analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding D-tyrosine incorporation experiments.
Q1: What is a typical incorporation efficiency for D-tyrosine in mammalian cells?
A: There is no single "typical" efficiency. The incorporation rate is highly variable and depends on several factors, including the cell line, D-tyrosine concentration, labeling duration, and the specific protein of interest. Generally, ribosomes show a strong preference for L-amino acids, making D-amino acid incorporation an inefficient process.[1] In many experimental setups, efficiencies can range from less than 1% to a few percent of the total tyrosine content. It is crucial to establish a baseline for your specific system through careful optimization.
Q2: My incorporation efficiency is extremely low (<0.1%). What are the most common causes?
A: Very low incorporation can stem from several issues:
-
Cellular Toxicity: High concentrations of D-amino acids can be toxic to cells, often through the generation of hydrogen peroxide via D-amino acid oxidase (DAO) activity.[2][3] This toxicity can halt protein synthesis and reduce overall incorporation. Assess cell viability (e.g., via trypan blue exclusion or MTT assay) at your chosen D-tyrosine concentration.
-
Insufficient Labeling Time: Protein turnover rates vary. A short labeling window may not be sufficient for detectable incorporation into stable, long-lived proteins. Consider a time-course experiment to find the optimal duration.
-
Amino Acid Competition: The presence of high concentrations of L-tyrosine in your culture medium will outcompete D-tyrosine for incorporation. For efficient labeling, use a tyrosine-free medium and supplement it with your desired concentration of D-tyrosine.[4][5]
-
Ribosome Discrimination: The ribosome's peptidyltransferase center (PTC) inherently discriminates against D-amino acids, slowing down peptide bond formation significantly.[1] While this is a fundamental barrier, optimizing other conditions can help maximize the incorporation that does occur. In specialized in vitro systems, modified ribosomes have been used to enhance D-amino acid incorporation.[6][7]
Q3: How can I be sure that the D-tyrosine detected by my instrument is from ribosomal incorporation and not just from non-specific binding or contamination?
A: This is a critical control step. To validate true incorporation, you must include a negative control where protein synthesis is inhibited.
-
Protocol: Treat a parallel culture of cells with a protein synthesis inhibitor (e.g., cycloheximide or puromycin) for 1-2 hours before adding the D-tyrosine labeling medium.
-
Analysis: Process the inhibitor-treated sample and the experimental sample identically. A significant reduction in the D-tyrosine signal in the inhibitor-treated sample confirms that the signal is dependent on active protein synthesis and therefore represents ribosomal incorporation.
Q4: Can D-tyrosine be toxic to my cells? How do I mitigate this?
A: Yes, D-amino acids can exhibit cytotoxicity.[2][8] The primary mechanism is often oxidative stress caused by hydrogen peroxide, a byproduct of D-amino acid oxidase (DAO) activity, which breaks down D-amino acids.[2][3][8]
-
Mitigation Strategies:
-
Titrate D-Tyrosine Concentration: Perform a dose-response experiment to find the highest concentration of D-tyrosine that does not significantly impact cell viability over your desired labeling period.
-
Include Antioxidants: Supplementing the culture medium with an antioxidant like N-acetylcysteine (NAC) can help neutralize reactive oxygen species and improve cell health.
-
Monitor Cell Viability: Always run a viability assay in parallel with your labeling experiment. The table below shows example data from such an optimization.
-
Table 1: Example Data for Optimizing D-Tyrosine Labeling Conditions
| D-Tyrosine (mM) | Labeling Time (hours) | D-Tyr Incorporation (%) | Cell Viability (%) |
| 1 | 24 | 0.8 ± 0.2 | >95% |
| 4 | 24 | 2.5 ± 0.4 | >90% |
| 10 | 24 | 3.1 ± 0.5 | <70% |
| 4 | 12 | 1.1 ± 0.3 | >95% |
| 4 | 48 | 4.8 ± 0.6 | <80% |
Data are representational. Optimal conditions must be determined empirically.
Section 2: Troubleshooting Guide: Mass Spectrometry (MS)-Based Analysis
Mass spectrometry is the gold standard for quantifying D-tyrosine incorporation. However, it presents unique challenges.
Q5: I am having trouble detecting the D-tyrosine-containing peptide. The signal-to-noise is very poor. What can I do?
A: Poor signal is common due to the low abundance of the labeled peptide.
-
Enrichment Strategy: You are unlikely to detect the peptide in a standard "shotgun" or discovery proteomics workflow. You must use a targeted approach. The best method is Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole or high-resolution instrument (e.g., Q Exactive). This requires you to know the mass-to-charge ratio (m/z) of your precursor peptide and its key fragment ions.
-
Optimize Sample Preparation: Ensure your protein digestion is complete. Incomplete digestion will distribute your target peptide sequence across multiple precursor ions, diluting the signal for the fully tryptic peptide. Perform a time course for your trypsin digestion to ensure it has gone to completion.
-
Check for Modifications: Tyrosine is prone to various post-translational modifications (PTMs), such as nitration and chlorination, especially under conditions of cellular stress.[9] These modifications will shift the mass of your peptide, causing your targeted MS method to fail. Perform an open search or a search with variable modifications to see if other PTMs are present on your target peptide.
Q6: I can detect the peptide, but I cannot distinguish between the D- and L-tyrosine-containing versions since they have the same mass.
A: This is a fundamental challenge in mass spectrometry as D- and L-isomers are isobaric.[10] Distinguishing them requires a separation step before MS analysis or a specialized fragmentation technique.
-
Chiral Chromatography (Recommended): The most robust method is to use liquid chromatography with a chiral column.[11][12] These columns contain a chiral stationary phase that interacts differently with D- and L-enantiomers, causing them to elute at different retention times.[13][14] You can then quantify the area under the curve for each peak. Crown-ether-based columns are particularly effective for separating underivatized amino acid enantiomers.[14][15]
-
Chiral Derivatization: An alternative is to react your hydrolyzed protein sample with a chiral derivatizing agent (e.g., Marfey's reagent). This creates diastereomers that can be separated on a standard reverse-phase C18 column. However, this adds extra sample preparation steps and potential for side reactions.
-
Specialized MS/MS: Some advanced fragmentation methods can distinguish isomers, but this is not widely available and requires specialized instrumentation and expertise.[10]
Workflow Diagram: Quantitative Analysis of D-Tyr Incorporation
The following diagram outlines the recommended experimental workflow for accurate quantification.
Caption: Recommended workflow for quantitative D-tyrosine incorporation analysis.
Section 3: Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for sample preparation for chiral LC-MS/MS analysis.
Protocol: Sample Preparation for Chiral LC-MS/MS
-
Cell Culture and Labeling: a. Plate cells and allow them to adhere/grow to the desired confluency. b. Gently wash cells twice with pre-warmed PBS. c. Replace the standard medium with pre-warmed Tyrosine-Free DMEM supplemented with dialyzed FBS, penicillin/streptomycin, and the optimized concentration of D-tyrosine. d. For the negative control, pre-treat cells with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide) for 1 hour before adding the D-tyrosine medium. e. Incubate for the optimized labeling duration (e.g., 24 hours).
-
Protein Extraction and Digestion: a. Harvest cells by scraping into ice-cold PBS. Pellet by centrifugation (e.g., 500 x g for 5 min at 4°C). b. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Quantify total protein concentration using a BCA assay. d. Take a normalized amount of protein (e.g., 50 µg) from each sample. e. Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes. f. Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes. g. Perform in-solution or S-trap digestion with sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Sample Cleanup: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol. c. Dry the cleaned peptides in a vacuum centrifuge. d. Reconstitute the peptides in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Chiral LC-MS/MS Analysis: a. Use a chiral column (e.g., a crown-ether based column) for separation. b. Develop a gradient that provides sufficient separation of the D- and L-tyrosine-containing peptide isomers. c. Set up a targeted PRM or SRM method on your mass spectrometer to specifically monitor the precursor m/z of your target peptide and its most intense, sequence-specific fragment ions. d. Integrate the peak areas for both the D- and L-tyrosine peptide chromatograms and calculate the incorporation efficiency as: (Area_D / (Area_D + Area_L)) * 100%.
Logical Diagram: Troubleshooting Low Incorporation
Caption: A decision tree for troubleshooting low D-tyrosine incorporation signals.
References
-
Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478. [Link]
-
Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
-
Huang, Y., et al. (1998). In vitro study of the metabolic effects of D-amino acids. Life Sciences, 62(12), 1071-1080. [Link]
-
Le Lamer, A. C., et al. (2012). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry, 84(16), 7153-7159. [Link]
-
Dieterich, D. C., et al. (2006). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Protein Science, Chapter 21, Unit 21.19. [Link]
-
Hansen, P. E., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 103. [Link]
-
Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Beatty, K. E., et al. (2006). Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]
-
Ngo, J. T., & Tirrell, D. A. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13, 43. [Link]
-
Ngo, J. T., & Tirrell, D. A. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. [Link]
-
D'Aniello, A. (2020). D-amino acids in nature, agriculture and biomedicine. Amino Acids, 52(2), 185-207. [Link]
-
Papo, N., & Shai, Y. (2005). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Cancer Research, 65(21), 9779-9786. [Link]
-
Amon, J. P., et al. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. Astrobiology, 14(3), 205-213. [Link]
-
Singh, S., et al. (2011). Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. ResearchGate. [Link]
-
Englert, M., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research, 46(22), 11943-11954. [Link]
-
Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]
-
Tharp, J. M., et al. (2018). Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins. ACS Chemical Biology, 13(6), 1636-1645. [Link]
-
Regis Technologies. (2017). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Gümüstas, M., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463308. [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Phenomenex. [Link]
-
Borgo, B., & Havranek, J. J. (2012). A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. ACS Chemical Biology, 7(6), 1056-1063. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]
-
Lin, Y. H., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 145(30), 16565-16575. [Link]
-
Dedkova, L. M., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. [Link]
-
Cava, F., et al. (2011). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 2, 197. [Link]
-
Wang, N., et al. (2023). Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. International Journal of Molecular Sciences, 24(13), 10986. [Link]
-
CLS Cell Lines Service GmbH. (2024). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. CLS Cell Lines Service. [Link]
-
CLS Cell Lines Service GmbH. (2024). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. CLS Cell Lines Service. [Link]
-
Chowdhury, S. M. (2024). Selective Labeling of Tyrosine Residues in Proteins: Insights from PTAD Labeling and Tandem Mass Spectrometry Analysis. PRIDE Archive, PXD055917. [Link]
-
Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745-2756. [Link]
Sources
- 1. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. In vitro study of the metabolic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Analysis of Peptides Containing Fmoc-D-Tyrosine vs. Fmoc-L-Tyrosine
Abstract
In the realm of peptide therapeutics, the stereochemistry of constituent amino acids is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, from proteolytic stability to receptor binding affinity.[1] This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) analysis of diastereomeric peptides differing by a single tyrosine stereocenter: one containing Fmoc-L-tyrosine and the other, Fmoc-D-tyrosine. As drug development professionals and researchers, mastering the analytical techniques to resolve these stereoisomers is paramount for quality control, regulatory compliance, and the rational design of novel peptide-based drugs.[2][3]
The Strategic Imperative for Chiral Purity in Peptide Therapeutics
The therapeutic effect of a peptide is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets.[4] While nature predominantly utilizes L-amino acids, the strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design. D-amino acids can confer enhanced resistance to enzymatic degradation, leading to longer in-vivo half-lives and improved therapeutic windows.[1]
However, this structural modification necessitates exacting analytical oversight. Undesired D-isomers can arise as impurities from amino acid starting materials or be inadvertently formed during the synthetic process through racemization.[2][3] The presence of such diastereomeric impurities can lead to reduced efficacy, altered receptor selectivity, or unforeseen immunogenicity. Therefore, a robust, validated analytical method to separate and quantify these stereoisomers is not merely a procedural step but a fundamental requirement for ensuring the quality and safety of synthetic peptide therapeutics.[4][5]
The Science of Separation: Causality in Chiral HPLC
The separation of diastereomers, such as peptides containing D- or L-tyrosine, is achievable on standard achiral reversed-phase columns because they possess different physicochemical properties.[6] However, for resolving the enantiomers of the amino acid building blocks themselves (e.g., Fmoc-D-Tyr vs. Fmoc-L-Tyr), a chiral environment is essential. This is created by using a Chiral Stationary Phase (CSP). The fundamental principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times.
For Fmoc-protected amino acids and peptides, two classes of CSPs have proven particularly effective:
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose and are known for their broad enantioselectivity.[7] The separation mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[7][8]
-
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin offer a multimodal separation mechanism. Their intricate structures provide multiple stereogenic centers, aromatic rings, and ionizable groups, enabling a rich variety of interactions—ionic, hydrophobic, and hydrogen bonding—that make them highly versatile for resolving chiral molecules, including N-blocked amino acids.[9][10]
The choice of mobile phase is equally critical. Reversed-phase conditions are commonly employed, typically using an organic modifier like acetonitrile or methanol mixed with an aqueous buffer containing an acidic additive such as trifluoroacetic acid (TFA) or formic acid.[8] The additive protonates acidic residues, minimizes peak tailing, and enhances interaction with the stationary phase.
Experimental Design: A Validating Workflow
The following diagram outlines a self-validating workflow for the comparative analysis of Fmoc-D/L-tyrosine containing peptides.
Caption: HPLC analysis workflow for diastereomeric peptides.
Detailed Experimental Protocol: HPLC Separation
This protocol describes a robust method for separating two hypothetical diastereomeric pentapeptides:
-
Peptide L: Ac-Gly-L-Tyr -Ala-Phe-Gly-NH₂
-
Peptide D: Ac-Gly-D-Tyr -Ala-Phe-Gly-NH₂
Part A: Sample & Standard Preparation
-
Sample Preparation: Dissolve each peptide (Peptide L and Peptide D) separately in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Racemic Standard: Prepare a 1:1 (v/v) mixture of the Peptide L and Peptide D solutions to create a standard for verifying peak identification and calculating resolution.
-
Filtration: Filter all samples and the standard through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Part B: HPLC System and Conditions
-
HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a UV detector.
-
Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm).[8] Rationale: Polysaccharide-based CSPs like Lux Cellulose-2 have demonstrated broad success in resolving a wide range of Fmoc-protected amino acid enantiomers under reversed-phase conditions.[8][11]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA is a common ion-pairing agent in peptide analysis that sharpens peaks and standardizes the protonation state of ionizable groups.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Ambient).
-
Detection: UV at 220 nm. Rationale: This wavelength is optimal for detecting the peptide backbone amide bonds, providing a strong signal for quantification.
-
Injection Volume: 10 µL.
Part C: Data Analysis & System Suitability
-
System Suitability: Inject the racemic standard. The two peaks corresponding to the D- and L-diastereomers must be baseline resolved. Calculate the resolution (Rₛ) using the formula: Rₛ = 2(RT₂ - RT₁) / (W₁ + W₂) Where RT is the retention time and W is the peak width at the base. A resolution of Rₛ > 1.5 is required for accurate quantification.[8]
-
Peak Identification: Inject the individual Peptide L and Peptide D samples to confirm which peak in the racemic standard corresponds to which diastereomer.
-
Purity Calculation: For each individual sample, calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Analysis: Expected Outcomes
The following table summarizes the expected chromatographic results for the analysis of the diastereomeric peptides based on the described protocol.
| Parameter | Peptide L (Ac-Gly-L-Tyr-Ala-Phe-Gly-NH₂) | Peptide D (Ac-Gly-D-Tyr-Ala-Phe-Gly-NH₂) | Racemic Mixture |
| Retention Time (RT) | ~12.5 min | ~14.0 min | Peak 1: ~12.5 minPeak 2: ~14.0 min |
| Resolution (Rₛ) | N/A | N/A | > 1.8 |
| Tailing Factor (Tf) | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 | > 5000 |
| Enantiomeric Purity (%) | > 99.8% (typical for high-quality synthesis) | > 99.8% (typical for high-quality synthesis) | ~50% Peak 1, ~50% Peak 2 |
Note: The elution order (D before L or L before D) is dependent on the specific chiral stationary phase and mobile phase combination. The values presented are illustrative.
Field Insights: Troubleshooting & Optimization
-
Poor Resolution (Rₛ < 1.5): If the peaks are not baseline resolved, decrease the amount of the organic modifier (acetonitrile).[8] Reducing the acetonitrile percentage (e.g., to 55:45) will increase retention times and often improve chiral recognition by allowing for more interaction with the stationary phase.
-
Peak Tailing: Significant peak tailing can be caused by secondary interactions with the silica support. Ensure the mobile phase is well-buffered with 0.1% TFA. If tailing persists, consider a different acidic modifier like formic acid, or screen alternative CSPs.
-
No Separation: If no separation is achieved, a systematic screening of different CSPs (e.g., other polysaccharide-based columns or a macrocyclic glycopeptide column) and mobile phase modifiers (e.g., switching acetonitrile for methanol) is the most effective strategy.[8][12]
Conclusion
The precise analysis and separation of peptide diastereomers, such as those containing Fmoc-D-tyrosine versus Fmoc-L-tyrosine, is a non-negotiable aspect of peptide drug development. This guide demonstrates that with a systematic approach grounded in the principles of chiral chromatography, robust and reliable separation can be readily achieved. By employing high-quality polysaccharide-based chiral stationary phases and optimizing reversed-phase mobile conditions, researchers can confidently quantify chiral purity, ensuring the quality, safety, and efficacy of their therapeutic candidates. The protocols and insights provided herein serve as a foundational framework for developing and validating these critical analytical methods.
References
-
Hebei University Researchers. (2023, September 14). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. LCGC International. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Zhang, T., et al. (2023). Preparation and chromatographic performance of chiral peptide-based stationary phases for enantiomeric separation. Chirality, 35(9), 636-644. [Link]
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
-
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3]. [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Regalado, E. L., et al. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Hewitt, W. F., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]
-
De, S., & Ragupathi, A. (2022). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. [Link]
-
De, S., & Ragupathi, A. (2022). Enantiomeric purity of synthetic therapeutic peptides: A review. OUCI. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Separation of Peptide Diastereomers. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric purity of synthetic therapeutic peptides: A review [ouci.dntb.gov.ua]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Confirming D-Tyrosine Incorporation via Mass Spectrometry
Introduction: The Chirality Conundrum in Modern Therapeutics
In the realm of peptide and protein-based therapeutics, the deliberate incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance biological activity, improve stability against proteolytic degradation, and modulate pharmacokinetic properties. Among these, the substitution of L-amino acids with their D-enantiomers is of particular interest. D-amino acid-containing peptides (DAACPs) can exhibit unique structural and functional characteristics, making them valuable candidates for novel drug development.[1] However, the introduction of a D-amino acid, such as D-tyrosine, presents a significant analytical challenge. As stereoisomers, D- and L-tyrosine have identical masses, rendering them indistinguishable by standard mass spectrometry (MS) alone.[2] This guide provides a comprehensive comparison of modern mass spectrometry-based workflows for the unambiguous confirmation and quantification of D-tyrosine incorporation into peptides and proteins, tailored for researchers, scientists, and drug development professionals.
The Fundamental Challenge: Distinguishing Isobaric Enantiomers
The core difficulty in analyzing D-tyrosine incorporation lies in its isobaric nature with the naturally occurring L-tyrosine. A standard mass spectrometer measures the mass-to-charge ratio (m/z) of ions, a property that is identical for both enantiomers. Therefore, specialized techniques are required to introduce a point of differentiation. This guide will compare three primary strategies:
-
Indirect Method: Chiral Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Direct Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas-Phase Separation: Ion Mobility-Mass Spectrometry (IM-MS)
Each of these approaches will be evaluated based on their performance in terms of specificity, sensitivity, throughput, and applicability to complex biological matrices.
Method 1: The Indirect Approach - Chiral Derivatization LC-MS/MS
This widely used method converts the enantiomeric pair into diastereomers, which possess different physicochemical properties and can be separated by conventional achiral chromatography.[3]
Principle of Operation:
The primary amino group of the D- and L-tyrosine residues within the peptides is reacted with a chiral derivatizing agent (CDA). This reaction forms diastereomeric complexes that have distinct retention times on a standard reversed-phase HPLC column. Subsequent detection by tandem mass spectrometry provides high sensitivity and selectivity. A commonly used CDA is Marfey's reagent (FDAA, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or its analogs.[3][4]
Experimental Workflow:
Caption: Workflow for Chiral Derivatization LC-MS/MS.
Detailed Experimental Protocol:
1. Protein Digestion & Hydrolysis:
-
Objective: To release the constituent amino acids from the peptide backbone.
-
Protocol:
-
The protein of interest is first digested into smaller peptides using a protease like trypsin.[5]
-
The resulting peptide mixture is then subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break the peptide bonds and release the individual amino acids. To minimize racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.[6]
-
2. Chiral Derivatization:
-
Objective: To form diastereomers for chromatographic separation.
-
Protocol (using FDAA):
-
The dried amino acid hydrolysate is reconstituted in a basic buffer (e.g., 1 M NaHCO₃, pH 9.0).
-
A solution of FDAA in a suitable organic solvent (e.g., acetone) is added.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour).[4]
-
The reaction is quenched by the addition of acid (e.g., 2 M HCl).
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify the derivatized diastereomers.
-
LC Conditions:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the CDA.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[4]
-
Performance Characteristics:
| Parameter | Performance | Rationale & Considerations |
| Specificity | High | The combination of chromatographic separation of diastereomers and the specificity of MRM transitions provides excellent confidence in identification. |
| Sensitivity | High | Derivatization can enhance ionization efficiency, leading to low limits of detection (LOD) and quantification (LOQ). LODs in the low ng/mL range have been reported for derivatized amino acids.[6] |
| Throughput | Moderate | The derivatization step adds to the sample preparation time. However, the LC run times are typically short. |
| Reproducibility | Good to Excellent | The derivatization reaction needs to be carefully controlled to ensure complete and reproducible derivatization. Incomplete derivatization can be a source of variability.[7] |
| Applicability | Broad | Applicable to a wide range of biological matrices after appropriate sample cleanup. |
Advantages:
-
Utilizes standard, robust, and readily available reversed-phase LC columns.
-
The derivatization can improve the sensitivity of the analysis by introducing a readily ionizable moiety.[8]
Disadvantages:
-
The derivatization step can be time-consuming and may introduce variability if not carefully optimized.[6]
-
The choice of CDA is critical, and its optical purity must be high to avoid analytical artifacts.
-
Requires complete hydrolysis of the protein, which can be a source of racemization. The use of deuterated acid can mitigate this but adds complexity.[6]
Method 2: The Direct Approach - Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method relies on a specialized chiral stationary phase (CSP) in the HPLC column to directly separate the D- and L-tyrosine-containing peptides.
Principle of Operation:
Chiral stationary phases are designed with a chiral selector that interacts differently with the two enantiomers, leading to different retention times. For underivatized amino acids and peptides, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective.[9]
Experimental Workflow:
Caption: Workflow for Chiral LC-MS/MS.
Detailed Experimental Protocol:
1. Protein Digestion:
-
Objective: To generate peptides containing the D-tyrosine residue.
-
Protocol: A standard in-solution or in-gel tryptic digestion protocol is employed.[5] It is crucial to minimize exposure to harsh conditions that could induce racemization.
2. Chiral LC-MS/MS Analysis:
-
Objective: To directly separate and quantify the D- and L-tyrosine-containing peptides.
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: ESI in positive ion mode.
-
Scan Mode: MRM for targeted quantification of the D- and L-peptide pairs.
-
Performance Characteristics:
| Parameter | Performance | Rationale & Considerations |
| Specificity | Excellent | Baseline separation of the enantiomeric peptides on the chiral column provides the highest level of confidence. |
| Sensitivity | Good to High | Sensitivity is dependent on the ionization efficiency of the native peptides. Can be in the low ng/mL to pg/mL range. |
| Throughput | High | Minimal sample preparation (only digestion) leads to a faster overall workflow compared to the derivatization method. |
| Reproducibility | Excellent | Direct analysis avoids the potential variability of a derivatization step. |
| Applicability | More limited | The performance of chiral columns can be sensitive to the mobile phase composition and the specific peptide sequence. Method development may be required for each new peptide. |
Advantages:
-
Simplified sample preparation with no derivatization step.[10]
-
Direct analysis of the peptides of interest, providing sequence context.
-
High specificity due to chromatographic separation of the enantiomers.
Disadvantages:
-
Chiral columns are more expensive and can be less robust than standard reversed-phase columns.
-
Method development can be more challenging, as the separation is highly dependent on the mobile phase and the nature of the peptide.
-
Not all D/L peptide pairs may be resolvable on a single chiral column.
Method 3: Gas-Phase Separation - Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can differentiate between D- and L-peptide isomers that have different three-dimensional structures.[11]
Principle of Operation:
After ionization, peptides are introduced into an ion mobility cell filled with a neutral buffer gas. An electric field propels the ions through the cell, and their drift time is measured. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more extended ions of the same m/z. The subtle conformational differences induced by the presence of a D-amino acid can lead to measurable differences in drift times, allowing for their separation.[11][12]
Experimental Workflow:
Caption: Workflow for Ion Mobility-Mass Spectrometry.
Detailed Experimental Protocol:
1. Protein Digestion:
-
Objective: To generate peptides for IM-MS analysis.
-
Protocol: A standard tryptic digestion is performed.
2. IM-MS Analysis:
-
Objective: To separate and identify D- and L-peptide isomers in the gas phase.
-
Instrumentation: An LC system coupled to an ion mobility-capable mass spectrometer (e.g., TIMS-TOF, TWIMS-QTOF).
-
IM Conditions: The drift gas (e.g., nitrogen), drift voltage, and temperature are optimized to achieve the best separation of the isomeric peptides.
-
MS Conditions:
-
Ionization Mode: ESI in positive ion mode.
-
Data Acquisition: Data-dependent or data-independent acquisition can be used to acquire both the ion mobility data and the MS/MS spectra for identification.
-
Performance Characteristics:
| Parameter | Performance | Rationale & Considerations |
| Specificity | High | The ability to separate isomers in the gas phase provides a high degree of confidence. Can be coupled with LC for even greater specificity. |
| Sensitivity | High | IM-MS can separate isomers from background interferences, leading to improved signal-to-noise and sensitivity. Linear quantification down to 0.25% of the minor isomer has been demonstrated.[12] |
| Throughput | High | The separation occurs on a millisecond timescale, making it compatible with rapid LC gradients. |
| Reproducibility | Good to Excellent | Dependent on the stability of the instrument's ion mobility cell and operating parameters. |
| Applicability | Broad | Can be applied to a wide range of peptides. The degree of separation is dependent on the conformational difference between the D- and L-isomers. |
Advantages:
-
Provides an additional dimension of separation based on molecular shape.[11]
-
Very fast separation times (milliseconds).
-
Can be coupled with LC and MS/MS for comprehensive analysis.
Disadvantages:
-
The instrumentation is more specialized and expensive.
-
The degree of separation is not guaranteed and depends on the specific peptide and its charge state.[12]
-
Requires careful calibration and optimization of ion mobility parameters.
Comparative Summary and Recommendations
| Feature | Chiral Derivatization LC-MS/MS | Chiral LC-MS/MS | Ion Mobility-MS |
| Principle | Diastereomer formation | Direct enantiomer separation | Gas-phase ion separation |
| Sample Prep | Digestion, Hydrolysis, Derivatization | Digestion | Digestion |
| Specificity | High | Excellent | High |
| Sensitivity | High | Good to High | High |
| Throughput | Moderate | High | High |
| Cost | Moderate (reagents) | High (chiral columns) | High (instrumentation) |
| Key Advantage | Uses standard LC | Direct analysis | Additional separation dimension |
| Key Disadvantage | Complex sample prep | Method development | Specialized instrumentation |
Recommendations for Method Selection:
-
For routine, high-throughput screening where the primary goal is qualitative confirmation and relative quantification: Chiral LC-MS/MS is often the most straightforward and efficient approach, provided a suitable chiral column is available for the peptide of interest.
-
For applications requiring the highest sensitivity and when analyzing free amino acids from a total hydrolysate: Chiral derivatization LC-MS/MS is a robust and well-established method.
-
For complex mixtures or when chromatographic separation is challenging, and for in-depth structural characterization: Ion Mobility-MS offers a powerful alternative and an additional layer of confirmation. Its ability to separate isomers in the gas phase can be invaluable for resolving ambiguities.
Conclusion
The confirmation of D-tyrosine incorporation into therapeutic peptides and proteins is a critical step in their development and quality control. While standard mass spectrometry is "chiral-blind," the methods outlined in this guide provide robust and reliable solutions. The choice of the optimal workflow depends on the specific analytical needs, available instrumentation, and the desired balance between throughput, sensitivity, and cost. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate mass spectrometry-based strategy to verify the chiral integrity of their molecules of interest.
References
-
Bleiholder, C., et al. (2013). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. Journal of the American Society for Mass Spectrometry, 24(7), 1013-1019. [Link]
-
Yao, Z. P., et al. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 127, 115763. [Link]
-
Gilar, M., et al. (2005). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 303, 253-61. [Link]
-
Baylor University Mass Spectrometry Center. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved from [Link]
-
Clemmer, D. E., et al. (1995). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Analytical Chemistry, 67(6), 945-951. [Link]
-
Roberts, B. R., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5484-5491. [Link]
-
Aadland, E. K., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules, 25(5), 1234. [Link]
-
Shvartsburg, A. A., et al. (2011). Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. Analytical Chemistry, 83(18), 6926-6932. [Link]
-
BioPharmaSpec. (2023). Structural Peptide Analysis Using Waters Cyclic IMS-MS. Retrieved from [Link]
-
Kimura, R., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 856. [Link]
-
Roberts, B. R., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5484-5491. [Link]
-
ResearchGate. (n.d.). Comparison of fragmentation spectra of a tyrosine phosphorylated and... [Figure]. Retrieved from [Link]
-
Freire, R. O., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Chirality, 30(6), 726-736. [Link]
-
ResearchGate. (n.d.). Chiral separations for D-amino acid analysis in biological samples. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
Takao, T., et al. (1993). Liquid Secondary-Ion Mass Spectrometry of Peptides Containing Multiple tyrosine-O-sulfates. Journal of the American Society for Mass Spectrometry, 4(9), 726-731. [Link]
-
Agilent. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2021). Fragmentation of tyrosine by low-energy electron impact. 23, 19445-19451. [Link]
-
ResearchGate. (n.d.). The tandem mass spectra of the modified peptides. [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Mass Spectrometry in Proteomics: A Critical Review. Retrieved from [Link]
-
Kelleher, N. L., et al. (2007). Mass Spectrometry for Proteomics. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21. [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Proteomics - Neuroproteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation, detection and quantitation of peptides by liquid chromatography and capillary electrochromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Mass Spectrometry in Proteomics: A Critical Review. Retrieved from [Link]
-
Wernisch, S., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(18), 12348-12356. [Link]
Sources
- 1. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. nbinno.com [nbinno.com]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Amino Acid Analysis of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is a critical quality attribute of synthetic peptides, profoundly impacting their biological activity, efficacy, and safety. The presence of even minute quantities of the undesired D-enantiomer in a peptide therapeutic primarily composed of L-amino acids can lead to altered pharmacological profiles, reduced potency, or immunogenicity. Consequently, robust and accurate analytical methods for quantifying chiral amino acid impurities are indispensable throughout the lifecycle of peptide drug development.
This guide provides an in-depth comparison of the principal analytical techniques for chiral amino acid analysis of synthetic peptides. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying scientific principles, causality behind experimental choices, and the practical nuances that ensure data integrity and regulatory compliance.
The Genesis of Chiral Impurities: A Tale of Synthesis and Hydrolysis
The introduction of D-amino acids into a synthetic peptide can occur at two primary stages:
-
During Peptide Synthesis: Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a notorious side reaction in solid-phase peptide synthesis (SPPS).[1][2] The activation of the carboxylic acid group of an amino acid for coupling is a key step where racemization can occur, particularly for amino acids like cysteine and histidine.[1] The choice of coupling reagents, bases, and reaction temperature can significantly influence the extent of racemization.[2] Microwave-assisted SPPS, while accelerating synthesis, can also enhance racemization if not carefully controlled.
-
During Sample Preparation (Hydrolysis): To analyze the chiral purity of individual amino acids within a peptide, the peptide bonds must first be cleaved through acid hydrolysis. However, the harsh conditions of acid hydrolysis (typically 6 M HCl at elevated temperatures) can themselves induce racemization, leading to an overestimation of the D-isomer content.[3]
A robust analytical workflow must therefore not only be able to separate and quantify the amino acid enantiomers but also account for any racemization introduced during the analytical procedure itself.
Core Analytical Strategies: A Comparative Overview
The three most widely employed techniques for chiral amino acid analysis of synthetic peptides are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Capillary Electrophoresis (CE). Each method presents a unique combination of advantages and limitations in terms of sensitivity, resolution, throughput, and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for chiral amino acid analysis, renowned for its high resolution and sensitivity. The core principle involves the derivatization of the amino acids to make them volatile, followed by separation on a chiral GC column and detection by a mass spectrometer.
Scientific Rationale: The non-volatile nature of amino acids necessitates a two-step derivatization process prior to GC analysis:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or isopropyl ester) to increase volatility.
-
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to further enhance volatility and improve chromatographic peak shape.
The resulting derivatized amino acids are then separated on a chiral stationary phase, typically a cyclodextrin-based column, which interacts differently with the L- and D-enantiomers, leading to their temporal separation.
Self-Validating System for Hydrolysis-Induced Racemization: A key advantage of using MS detection is the ability to implement a self-validating system to correct for racemization during acid hydrolysis. This is achieved by performing the hydrolysis in deuterated acid (e.g., DCl in D₂O). Any amino acid that racemizes during hydrolysis will have its α-proton replaced with a deuterium atom, resulting in a mass increase of one atomic mass unit. By monitoring the non-deuterated D-amino acid signal, one can accurately quantify the original D-isomer content of the peptide.[3]
GC-MS Workflow for Chiral Amino Acid Analysis
Experimental Protocol: GC-MS Analysis of a Synthetic Peptide
-
Acid Hydrolysis:
-
Accurately weigh approximately 1 mg of the synthetic peptide into a hydrolysis tube.
-
Add 1 mL of 6 M DCl in D₂O.
-
Seal the tube under vacuum or blanket with nitrogen and heat at 110°C for 24 hours.
-
After cooling, evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
-
Derivatization:
-
Esterification: Add 1 mL of 3 N HCl in isopropanol to the dried hydrolysate. Heat at 100°C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: To the dried residue, add 200 µL of trifluoroacetic anhydride and 1 mL of dichloromethane. Heat at 60°C for 10 minutes. Evaporate the reagents to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject an appropriate volume onto a chiral GC column (e.g., Chirasil-Val).
-
Use a temperature gradient program to achieve optimal separation of the amino acid enantiomers.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the non-deuterated D- and L-amino acids.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS has become a cornerstone for chiral amino acid analysis in the pharmaceutical industry due to its versatility, high throughput, and compatibility with a wide range of analytes. Two main approaches are employed: direct and indirect separation.
1. Indirect Separation using Chiral Derivatizing Agents:
This is the most common HPLC-based method. The amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physicochemical properties, they can be separated on a standard achiral reversed-phase column (e.g., C18).
Marfey's Reagent (FDAA): The Gold Standard CDA: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely used CDA for amino acid analysis.[4] It reacts with the primary amino group of amino acids to form stable diastereomers. The L-amino acid-FDAA adducts typically elute earlier than the D-amino acid-FDAA adducts on a reversed-phase column.
Sources
- 1. peptide.com [peptide.com]
- 2. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of D-Tyrosine vs. L-Tyrosine Peptides for Researchers and Drug Development Professionals
In the landscape of peptide-based therapeutics, the chirality of amino acid residues is a critical determinant of biological function. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers, particularly D-tyrosine, offers a powerful approach to modulate peptide activity, enhance stability, and reduce immunogenicity. This guide provides an in-depth comparison of the biological activities of peptides containing D-tyrosine versus their native L-tyrosine counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
The Chirality Conundrum: Why Stereochemistry Matters in Peptide Function
The three-dimensional structure of a peptide is paramount to its interaction with biological targets such as receptors and enzymes.[1] L- and D-amino acids are stereoisomers, or mirror images of each other, which results in peptides with distinct spatial arrangements.[2][3][4] This fundamental difference in chirality dictates how a peptide folds and presents its side chains for molecular recognition, ultimately influencing its biological activity.[1]
At a Glance: Key Differences in Biological Activity
| Feature | L-Tyrosine Peptides | D-Tyrosine Peptides | Scientific Rationale |
| Enzymatic Stability | Susceptible to rapid degradation by proteases. | Highly resistant to proteolysis.[5][6] | Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds involving L-amino acids.[6] |
| Immunogenicity | Can elicit a significant immune response. | Generally considered poorly immunogenic. | D-peptides are not efficiently processed and presented by major histocompatibility complex (MHC) class II molecules to T-helper cells.[7] |
| Receptor Binding Affinity | Native binding to target receptors. | Can exhibit altered (increased, decreased, or similar) binding affinity. | The change in stereochemistry can modify the peptide's conformation, affecting its fit within the receptor's binding pocket. |
| Biological Activity | Elicits the natural biological response. | May exhibit modified, novel, or even antagonistic activity.[5][8] | Altered receptor binding and downstream signaling due to conformational changes. |
Delving Deeper: A Comparative Analysis
Enhanced Enzymatic Stability: The D-Amino Acid Shield
A primary driver for incorporating D-tyrosine into therapeutic peptides is to overcome their inherent susceptibility to enzymatic degradation.[5][6] Peptides composed of L-amino acids are rapidly cleaved by proteases in the body, leading to a short in-vivo half-life and limiting their therapeutic efficacy. The substitution with D-tyrosine renders the peptide bond resistant to these enzymatic attacks, significantly prolonging its circulation time and bioavailability.
Experimental Protocol: Protease Stability Assay
This protocol outlines a general method to assess the stability of peptides in the presence of proteases, such as those found in serum.
Materials:
-
Test peptides (L- and D-tyrosine containing variants)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) or LC-MS system
Procedure:
-
Preparation: Thaw serum on ice and centrifuge to remove any precipitates. Prepare a stock solution of the test peptide.
-
Incubation: Dilute the peptide to a final concentration in pre-warmed PBS containing a specific percentage of serum (e.g., 10-50%).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life (t½) of each peptide.
Expected Outcome: The D-tyrosine containing peptide will exhibit a significantly longer half-life compared to its L-tyrosine counterpart.
Diagram: Workflow for a Peptide Protease Stability Assay
Caption: Workflow of a typical protease stability assay.
Modulated Receptor Binding and Biological Activity
The substitution of L-tyrosine with D-tyrosine can have profound and sometimes unpredictable effects on a peptide's interaction with its biological target.[6] The altered stereochemistry can induce a change in the peptide's secondary structure, which is crucial for receptor recognition and binding.
This can lead to several outcomes:
-
Reduced Affinity: The D-isomer may disrupt the optimal conformation for binding, leading to a decrease in affinity.
-
Similar Affinity: In some cases, the tyrosine side chain's orientation may not be critical for the primary binding interaction, resulting in similar affinity.
-
Enhanced Affinity: The D-amino acid might lock the peptide into a more favorable conformation for receptor binding.
-
Altered Specificity: The modified peptide may gain affinity for different receptor subtypes or even entirely new targets.
-
Antagonistic Activity: A peptide that is an agonist in its L-form might become an antagonist in its D-form by binding to the receptor without activating it. For example, D-tyrosine has been shown to act as a competitive inhibitor of tyrosinase, an enzyme that utilizes L-tyrosine as a substrate for melanin synthesis.[9]
Quantitative Data: A Case Study of AMPA Receptor Antagonists
A study on the enantiomers of 3,5-dinitro-o-tyrosine demonstrated a clear difference in their binding affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[10]
| Compound | Isomer | [3H]AMPA Binding IC50 (µM) | Functional Antagonism IC50 (µM) |
| 3,5-dinitro-o-tyrosine | S-isomer (L-like) | 13 ± 7 | 630 ± 140 |
| 3,5-dinitro-o-tyrosine | R-isomer (D-like) | 84 ± 26 | Inactive (>1000) |
Data sourced from a study on AMPA receptor antagonists.[10]
This data clearly illustrates that the S-isomer has a significantly higher binding affinity and functional activity compared to the R-isomer, highlighting the stereospecificity of the receptor.[10]
Experimental Protocol: Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity (IC50) of a test peptide by its ability to compete with a known radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test peptides (L- and D-tyrosine variants) at various concentrations
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.
Diagram: Principle of a Competitive Receptor Binding Assay
Caption: Competition between labeled and unlabeled ligands for receptor binding.
Reduced Immunogenicity: Evading the Immune System
For therapeutic peptides intended for long-term administration, immunogenicity is a significant concern. The development of anti-drug antibodies can lead to reduced efficacy and adverse effects. Peptides containing D-amino acids are generally less immunogenic because they are not efficiently processed by antigen-presenting cells (APCs).[7] APCs typically break down L-peptides into smaller fragments that are then presented on MHC class II molecules to activate T-helper cells, a crucial step in initiating an antibody response. D-peptides resist this processing, thereby evading this critical immune surveillance pathway.
Conclusion: A Strategic Choice for Peptide Drug Development
The incorporation of D-tyrosine into peptides is a powerful and versatile strategy in drug discovery. It offers a clear advantage in enhancing metabolic stability and reducing immunogenicity, two major hurdles in the development of peptide-based therapeutics. While the effects on receptor binding and biological activity are context-dependent and require empirical evaluation, the potential to fine-tune a peptide's pharmacological profile by altering its stereochemistry is an exciting prospect. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate and compare the biological activities of their D-tyrosine and L-tyrosine containing peptides, paving the way for the development of more robust and effective therapeutic agents.
References
-
A. A. A. Al-Masri, T. A. W. T. Al-Khafaji, and W. M. M. Al-Azawi. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7049. Available at: [Link]
- Sweedler, J. V., & Li, L. (2021). Advancing d-amino acid-containing peptide discovery in the metazoan. Current Opinion in Chemical Biology, 64, 102061.
- Lombardi, L., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 25(22), 5326.
- Nathans, R. S., & O'Brien, W. A. (2013). Peptide-based Identification of Functional Motifs and their Binding Partners. Journal of visualized experiments : JoVE, (76), 50323.
- D'Aniello, S., et al. (2021). D-amino acids in nature, agriculture and biomedicine. Biologia, 76(1), 1-13.
- Dowdy, S. F., & Spector, D. H. (2001). Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules. Proceedings of the National Academy of Sciences, 98(7), 3829-3834.
- Liu, R., & Lam, K. S. (2012). Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries. In Peptide-Based Drug Design (pp. 159-173). Humana Press.
- Böttger, R., Hoffmann, R., & Knappe, D. (2022).
-
JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. Retrieved from [Link]
- Park, J., et al. (2022). D-tyrosine confers an additional anti-melanogenic effect to short cosmetic peptides.
-
Philippine Nuclear Research Institute. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
-
G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]
- Granata, A., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of visualized experiments : JoVE, (101), 52936.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]
- Sun, L., et al. (1997). Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. Journal of medicinal chemistry, 40(18), 2933–2939.
-
Philippine Nuclear Research Institute. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]
- Riemer, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International journal of molecular sciences, 22(16), 8469.
- White, P. B., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Pal, S., et al. (2022). Iodinated Diketopiperazines: Synthesis and Biological Evaluation of Iodinated Analogues of Cyclo(L‐Tyrosine‐L‐Tyrosine) Peptides. ChemistrySelect, 7(16), e202200547.
- Koide, S., & Sidhu, S. S. (2009). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. ACS chemical biology, 4(5), 325–334.
- Hiller, J., et al. (2021). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 16(1), 2000213.
- Chen, Y., et al. (2021). Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. The Journal of organic chemistry, 86(1), 479–487.
- Lee, F. T., et al. (2016). L-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. Molecular imaging, 15, 1536012116647535.
- Meldal, M., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of peptide science : an official publication of the European Peptide Society, 22(10), 642–646.
- B. G. I. (2004). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Glycobiology, 14(11), 1009-1017.
- Nam, Y. S., & Park, C. B. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 5(11), 1801255.
-
Grand View Research. (n.d.). Women's Wellness Products Market | Industry Report, 2033. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Durability: A Technical Guide to the Stability of D-Tyrosine Containing Peptides Against Enzymatic Degradation
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. The rapid clearance of these potent and specific molecules by endogenous proteases presents a significant hurdle to achieving desired therapeutic windows and in vivo efficacy. This guide provides an in-depth comparison of the stability of peptides containing D-tyrosine versus their native L-tyrosine counterparts, grounded in mechanistic principles and supported by experimental data. We will explore the "why" and "how" behind the enhanced stability conferred by D-amino acids and provide detailed protocols for assessing this critical parameter in your own research.
The Chirality Conundrum: Why L-Peptides Are Vulnerable
Nature's blueprint for proteins and peptides is overwhelmingly based on L-amino acids. Consequently, the vast array of proteases in biological systems have active sites stereochemically configured to recognize and cleave peptide bonds flanked by L-amino acids.[1][2] This enzymatic machinery is a cornerstone of normal physiological processes but poses a significant challenge for peptide-based drugs. When a therapeutic peptide composed of L-amino acids is introduced into a biological system, it is swiftly identified as a substrate by proteases, leading to its rapid degradation and loss of function.
The D-Amino Acid Shield: A Stereochemical Strategy for Stability
The incorporation of D-amino acids, the non-natural mirror images of L-amino acids, is a powerful and widely adopted strategy to overcome this limitation. The fundamental principle behind the enhanced stability of D-amino acid-containing peptides is steric hindrance.[2][3] Proteases, with their exquisitely shaped active sites, are unable to effectively bind and cleave peptide bonds involving D-amino acids. This "misfit" prevents the formation of the necessary enzyme-substrate complex, rendering the peptide resistant to proteolysis.[1][2]
The result is a dramatic increase in the peptide's half-life in biological fluids, such as serum, leading to prolonged bioavailability and sustained therapeutic effect.[4][5]
Visualizing the Mechanism of Protease Resistance
The following diagram illustrates the differential interaction of L- and D-peptides with a protease active site.
Sources
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Fmoc and Boc Protection for D-Tyrosine Synthesis
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the selection of an appropriate protecting group strategy is a foundational decision that dictates the pathway to success. This is particularly true for amino acids with reactive side chains, such as D-tyrosine, where inadequate protection can lead to a cascade of undesirable side reactions, compromising yield and final purity. This guide provides an in-depth, objective comparison of the two most prevalent α-amino protecting group strategies—the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc)—specifically for the incorporation of D-tyrosine in peptide synthesis.
The Fundamental Divide: Orthogonality and Reaction Conditions
The core difference between the Fmoc and Boc strategies lies in the chemical conditions required for their removal, a concept known as orthogonality.[1] An ideal protecting group strategy employs a temporary Nα-protecting group that can be removed repeatedly without affecting the permanent protecting groups on the amino acid side chains or the linkage to the solid support.[2]
The Fmoc/tBu strategy is a truly orthogonal system. The Nα-Fmoc group is cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups (like tert-butyl for the tyrosine hydroxyl group) and the resin linker are cleaved at the end of the synthesis using strong acidic conditions (typically trifluoroacetic acid).[1][3] This high degree of orthogonality allows for selective deprotection and on-resin modifications.[3]
In contrast, the Boc/Bzl strategy is considered semi-orthogonal.[1] Both the Nα-Boc group and the side-chain protecting groups (like benzyl for the tyrosine hydroxyl group) are acid-labile.[1][3] Selectivity is achieved by using a mild acid (like trifluoroacetic acid) for the repetitive Nα-Boc deprotection and a much stronger acid (like anhydrous hydrogen fluoride) for the final cleavage and side-chain deprotection.[3] This reliance on differential acid lability can sometimes lead to premature side-chain deprotection.[3]
Head-to-Head Comparison: Fmoc-D-Tyr(tBu)-OH vs. Boc-D-Tyr(Bzl)-OH
The choice between Fmoc and Boc protection for D-tyrosine dictates the entire synthetic workflow. The most common derivatives used are Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(Bzl)-OH.
| Feature | Fmoc Strategy (Fmoc-D-Tyr(tBu)-OH) | Boc Strategy (Boc-D-Tyr(Bzl)-OH) | Causality and Field-Proven Insights |
| Nα-Deprotection | 20-50% Piperidine in DMF[3] | 25-50% Trifluoroacetic Acid (TFA) in DCM[3] | The mild basic deprotection of Fmoc is generally less harsh on the peptide backbone and compatible with a wider range of sensitive residues.[4][] |
| Side-Chain Protection | tert-butyl (tBu) ether[3] | Benzyl (Bzl) ether[6] | The tBu ether is highly stable to the basic conditions of Fmoc deprotection, ensuring complete orthogonality. The Bzl ether can be partially cleaved by repeated TFA treatments in Boc synthesis.[6] |
| Final Cleavage | 95% TFA with scavengers[3] | Anhydrous Hydrogen Fluoride (HF) or TFMSA[3] | The use of highly corrosive and hazardous HF in Boc-SPPS requires specialized, expensive equipment and stringent safety protocols. TFA cleavage is significantly safer and more accessible.[3] |
| Orthogonality | High[3] | Partial[3] | The clear distinction between base-labile Nα-protection and acid-labile side-chain protection in the Fmoc strategy offers greater flexibility and reduces the risk of unintended deprotection.[3] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation at the dipeptide stage.[4][7] | Premature side-chain deprotection, alkylation of the tyrosine ring by tert-butyl cations generated during Boc deprotection.[2][3] | The choice of strategy necessitates awareness of its specific potential side reactions to implement appropriate mitigation strategies, such as the use of scavengers in Boc synthesis. |
| Expected Crude Purity | 85-95%[3] | 80-90%[3] | The milder overall conditions of the Fmoc/tBu strategy generally result in fewer side products and higher crude purity of the final peptide.[3][8] |
| Compatibility | Well-suited for acid-sensitive sequences (e.g., containing Trp, Met) and post-synthesis modifications like phosphorylation or glycosylation.[1][4][] | Can be advantageous for synthesizing long or aggregation-prone "difficult" sequences.[3] | The robustness of the Boc/Bzl strategy can sometimes overcome aggregation issues encountered during Fmoc-SPPS. |
Experimental Workflows: A Step-by-Step Comparison
To provide a practical understanding, the following sections detail the experimental protocols for a single coupling cycle of D-tyrosine using both Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS).
Fmoc-D-Tyr(tBu)-OH Coupling Protocol
This protocol outlines the incorporation of Fmoc-D-Tyr(tBu)-OH onto a growing peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes and drain.[3][9]
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[3][9]
-
-
Coupling of Fmoc-D-Tyr(tBu)-OH:
-
In a separate vessel, pre-activate a solution of Fmoc-D-Tyr(tBu)-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[3]
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.[3]
Boc-D-Tyr(Bzl)-OH Coupling Protocol
This protocol outlines the incorporation of Boc-D-Tyr(Bzl)-OH onto a growing peptide chain on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[3]
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-D-Tyr(Bzl)-OH:
-
In a separate vessel, pre-activate a solution of Boc-D-Tyr(Bzl)-OH (3 equivalents), and a coupling agent like DIC/HOBt in DMF or DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[3]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.[3]
Visualizing the Synthetic Workflows
To further clarify the distinct pathways of each strategy, the following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Conclusion and Strategic Recommendations
The choice between Fmoc and Boc protection for D-tyrosine synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the target peptide and the available laboratory infrastructure.
The Fmoc/tBu strategy is now the most widely adopted method in both academic and industrial settings.[8] Its mild deprotection conditions, high orthogonality, and compatibility with a vast array of sensitive functional groups make it the preferred choice for the synthesis of complex peptides, including those with post-translational modifications.[3][4] The generally higher crude purity simplifies downstream purification efforts, a significant consideration in drug development.[3]
The Boc/Bzl strategy , while older, remains a robust and valuable tool, particularly for the synthesis of long or notoriously difficult sequences that are prone to aggregation under Fmoc conditions.[3] However, the requirement for harsh acidic reagents, especially the use of HF for final cleavage, presents significant safety and equipment challenges that may not be feasible for all laboratories.[3] The potential for side reactions, such as premature deprotection of the benzyl ether and alkylation of the tyrosine ring, necessitates careful optimization and the use of scavengers.[2][3]
For researchers embarking on the synthesis of novel D-tyrosine-containing peptides, the Fmoc/tBu strategy represents the more versatile, safer, and generally more efficient starting point. The Boc/Bzl approach should be considered a powerful alternative when specific challenges, such as peptide aggregation, hinder the success of the Fmoc methodology.
References
-
Supporting information_OBC_rev1 - The Royal Society of Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. [Link]
-
Fmoc / t-Bu Solid Phase Synthesis - Sunresin. [Link]
-
Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
-
EXPERIMENTAL PROCEDURES - The Royal Society of Chemistry. [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. - ResearchGate. [Link]
-
Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. [Link]
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Receptor Binding Assays for D-Tyrosine Modified Ligands
For researchers, scientists, and drug development professionals, the accurate characterization of ligand-receptor interactions is a cornerstone of therapeutic innovation. The introduction of modified ligands, such as those containing D-tyrosine, presents both exciting opportunities and unique challenges for traditional binding assays. D-amino acid substitutions can significantly enhance peptide stability against enzymatic degradation, a critical factor for in vivo efficacy.[1][2][3][4] This guide provides an in-depth comparison of key receptor binding assay formats, offering field-proven insights and detailed protocols tailored to the specific considerations of D-tyrosine modified ligands.
The Rationale for D-Tyrosine Modification: A Stability Advantage
Peptide-based therapeutics often suffer from rapid degradation by proteases in biological systems, limiting their bioavailability and therapeutic window.[2][5] Proteases, being chiral enzymes, are stereospecific for L-amino acids.[2] The incorporation of a D-amino acid, such as D-tyrosine, disrupts this recognition, rendering the peptide bond resistant to cleavage.[2] This enhanced stability makes D-tyrosine modified peptides highly attractive candidates for drug development.[1][3][4][6] However, this modification necessitates a careful evaluation of receptor binding affinity to ensure that the stability advantage does not come at the cost of target engagement.
Comparative Analysis of Receptor Binding Assay Platforms
The choice of assay platform is critical for generating reliable and reproducible data. Each method has its own set of advantages and limitations, particularly when working with modified peptide ligands.
| Assay Type | Principle | Advantages for D-Tyrosine Ligands | Considerations & Potential Challenges | Typical Affinity Range |
| Radioligand Binding Assay (RBA) | Competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test ligand.[7][8] | "Gold standard" sensitivity and robustness.[7] Less susceptible to interference from compound autofluorescence. | Requires handling of radioactive materials and specialized equipment.[8] Can be lower throughput. | pM to µM |
| Fluorescence Polarization (FP) | Measures the change in polarization of emitted light from a fluorescently labeled ligand upon binding to a larger receptor molecule.[9][10] | Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).[9] Real-time kinetic data is possible.[10] | Requires a fluorescently labeled version of a competing ligand.[9] Susceptible to interference from fluorescent compounds. Assay window is dependent on the size difference between the ligand and receptor.[11] | nM to µM |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized receptor.[12][13] | Label-free, providing real-time kinetic data (kon, koff) and affinity (KD).[12][13] | Requires specialized and expensive instrumentation. Receptor immobilization can potentially alter its conformation and binding properties.[14] | pM to mM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the ligand to the receptor.[15][16] | Label-free, provides a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).[16] | Requires relatively large amounts of purified, soluble protein. Lower throughput and can be sensitive to buffer mismatches.[15] | nM to mM |
Experimental Workflows and Protocols
Radioligand Binding Assay (RBA) - A Competitive Approach
This protocol outlines a standard filtration-based competitive RBA, a robust method for determining the binding affinity (Ki) of a D-tyrosine modified ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor at a predetermined optimal concentration.[17]
-
Ligand Preparation:
-
Prepare a stock solution of the D-tyrosine modified test ligand.
-
Perform a serial dilution of the test ligand to create a range of concentrations (typically 10-12 concentrations spanning several orders of magnitude).
-
Prepare a stock solution of the radioligand at a concentration close to its Kd.
-
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the D-tyrosine modified test ligand.[17] Include control wells for total binding (no test ligand) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[17]
-
Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Self-Validation:
-
Ensure the radioligand concentration is at or below its Kd for accurate Ki determination.
-
The non-specific binding should be less than 30% of the total binding.
-
The competition curve should exhibit a complete displacement of the radioligand.
Fluorescence Polarization (FP) Assay - A Homogeneous Alternative
FP offers a high-throughput, non-radioactive method for assessing binding. This protocol describes a competitive FP assay.
Workflow Diagram:
Caption: Workflow for a competitive fluorescence polarization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified receptor.
-
Prepare a stock solution of a fluorescently labeled ligand (tracer) with known affinity for the receptor.
-
Prepare a serial dilution of the D-tyrosine modified test ligand.
-
-
Assay Setup: In a low-volume, black 384-well plate, add the receptor, a fixed concentration of the fluorescent tracer, and varying concentrations of the D-tyrosine modified test ligand. Include controls for no receptor (minimum polarization) and no test ligand (maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters and polarizers.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the log of the test ligand concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation as described for the RBA.
-
Self-Validation:
-
The assay window (difference between maximum and minimum polarization) should be sufficient for robust signal detection (typically > 50 mP).
-
The Z'-factor, a measure of assay quality, should be ≥ 0.5.
-
Confirm that the D-tyrosine modified ligand does not exhibit significant autofluorescence at the excitation and emission wavelengths used.
Data Interpretation and Key Considerations for D-Tyrosine Ligands
-
Impact on Affinity: While D-amino acid substitution primarily enhances stability, it can sometimes alter the binding affinity. A direct comparison with the L-amino acid counterpart is crucial to quantify this effect.
-
Stereoselectivity: The receptor's binding pocket may exhibit stereoselectivity. A significant decrease in affinity for the D-tyrosine ligand compared to its L-isomer would suggest a stereospecific interaction that is disrupted by the modification. Conversely, similar or even enhanced affinity may indicate that the key binding interactions are not hindered by the change in stereochemistry.
-
Assay Artifacts: Be mindful of potential non-specific binding, especially with hydrophobic peptide sequences. The inclusion of a detergent like Tween-20 in the assay buffer can help mitigate this.
Conclusion
The selection of an appropriate receptor binding assay for D-tyrosine modified ligands requires a careful consideration of the specific research question, available resources, and the potential for assay-specific artifacts. While RBAs offer high sensitivity, FP provides a high-throughput alternative. Label-free technologies like SPR and ITC can provide deeper mechanistic insights. By understanding the principles and limitations of each technique and implementing robust experimental design and data analysis, researchers can confidently characterize the binding properties of these promising therapeutic candidates.
References
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Xing, G., et al. (2014).
- BMG Labtech.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
- Gifford Bioscience. Radioligand Binding Assay.
- Benchchem. The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.
- BMG LABTECH.
- Reaction Biology. Surface Plasmon Resonance Assay Services.
- WUR eDepot. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Jackson ImmunoResearch. An Introduction to Surface Plasmon Resonance.
- DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
- Jia, F., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic.
- LifeTein. (2012). D-amino acid peptides to resist common proteases.
- WuXi AppTec. (2025). How to Overcome 9 Key Peptide Drug Development Challenges.
- National Institutes of Health. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides.
Sources
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. academic.oup.com [academic.oup.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. biorxiv.org [biorxiv.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to NMR Spectroscopy for Determining Peptide Conformation with D-Tyrosine
In the landscape of peptide-based drug discovery and chemical biology, the deliberate incorporation of non-canonical amino acids, such as D-tyrosine, represents a critical strategy for modulating peptide structure, stability, and function. Understanding the precise three-dimensional conformation of these modified peptides is paramount to elucidating their mechanism of action and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the solution-state structure and dynamics of peptides.
This guide provides an in-depth technical comparison of how NMR spectroscopy is employed to define the conformation of peptides containing D-tyrosine versus their L-tyrosine counterparts. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols for researchers, scientists, and drug development professionals.
The Conformational Impact of Chirality: Why D-Tyrosine Matters
The substitution of a canonical L-amino acid with its D-enantiomer introduces a significant local perturbation in the peptide backbone. While an all-L-amino acid peptide readily adopts right-handed helical or standard sheet/turn structures, the introduction of a D-amino acid can disrupt these conformations or, more interestingly, promote unique structural motifs. For instance, a D-amino acid can facilitate the formation of specific types of β-turns (e.g., type I' or II' turns), which can be crucial for receptor binding or enhancing metabolic stability.
The central challenge and opportunity in NMR analysis lie in identifying and characterizing these D-amino acid-induced conformational changes. The altered stereochemistry at the α-carbon of D-tyrosine will manifest in distinct patterns of nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts compared to a peptide with L-tyrosine at the same position.
Comparative Analysis of NMR Observables: L-Tyrosine vs. D-Tyrosine Peptides
The core of our comparative analysis hinges on a suite of 2D NMR experiments. For a given peptide sequence, the introduction of D-tyrosine in place of L-tyrosine will lead to predictable, yet often subtle, changes in the NMR spectra.
Through-Space Correlations: NOESY and ROESY
The Nuclear Overhauser Effect (NOE) is the primary source of distance restraints for structure calculation, arising from the dipolar coupling between protons that are close in space (< 5 Å).
-
L-Tyrosine Peptides: In a helical conformation, an L-amino acid will typically show a characteristic pattern of sequential dNN(i, i+1) and medium-range dαN(i, i+3) or dαβ(i, i+3) NOEs. In an extended β-strand, strong sequential dαN(i, i+1) connectivities are expected.
-
D-Tyrosine Peptides: The presence of a D-tyrosine residue often disrupts helical propensity. Instead, it can nucleate a β-turn. This is evidenced by a strong dαN(i, i+1) NOE at the D-Tyr residue and, crucially, a cross-strand NOE between the protons of the residues flanking the turn. For example, in a type II' β-turn involving a D-amino acid at position i+2, a key NOE would be observed between the α-proton of residue i+1 and the amide proton of residue i+3.
For medium-sized peptides where the NOE might be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is the preferred experiment. ROESY provides similar through-space information but is effective across a wider range of molecular weights.
Through-Bond Correlations: TOCSY and COSY
Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are essential for the initial assignment of proton resonances to specific amino acid spin systems. A TOCSY experiment reveals all protons within a coupled spin system, allowing for the identification of amino acid types. A COSY experiment primarily shows correlations between protons separated by two or three bonds.
The substitution of L-Tyr with D-Tyr does not change the fundamental spin system of the tyrosine residue itself. Therefore, the pattern of cross-peaks within the tyrosine spin system in a TOCSY or COSY spectrum will remain the same. However, the chemical shifts of these protons will likely change due to the different local magnetic environment, as dictated by the altered backbone conformation.
Dihedral Angle Restraints: ³J-Coupling Constants
The three-bond scalar coupling constant between the amide proton and the α-proton (³JHNα) is a powerful probe of the backbone dihedral angle φ, as described by the Karplus equation.
| Secondary Structure | Typical φ Angle Range | Expected ³JHNα (Hz) |
| α-helix (right-handed) | -50° to -70° | < 5 |
| β-sheet | -80° to -150° | > 8 |
| Random Coil | Variable | ~6-7 |
-
L-Tyrosine Peptides: In a standard α-helix, the ³JHNα for an L-tyrosine residue would be small (~4 Hz). In a β-sheet, it would be large (>8 Hz).
-
D-Tyrosine Peptides: A D-amino acid will have a positive φ angle. For a D-tyrosine residue involved in a type II' β-turn, the φ angle is approximately +60°, which also corresponds to a small ³JHNα value. However, the combination of this small coupling constant with the unique NOE patterns mentioned earlier would be the defining feature of the D-Tyr-induced turn.
Secondary Structure Propensity: Chemical Shift Index (CSI)
The chemical shift of the α-proton (Hα) is highly sensitive to the local secondary structure. The Chemical Shift Index (CSI) formalizes this by comparing the observed Hα chemical shift to a reference "random coil" value for that amino acid type.
| CSI Value | Hα Shift relative to Random Coil | Implied Secondary Structure |
| -1 | Upfield (Δδ < -0.1 ppm) | α-helix |
| +1 | Downfield (Δδ > +0.1 ppm) | β-strand |
| 0 | -0.1 < Δδ < +0.1 ppm | Random Coil / Turn |
-
L-Tyrosine Peptides: A stretch of four or more consecutive residues with a CSI of -1 is a strong indicator of an α-helix.
-
D-Tyrosine Peptides: A D-tyrosine residue is expected to break a helical pattern. The CSI at and around the D-Tyr residue would likely be 0, reflecting a non-helical, non-strand conformation such as a turn. The surrounding L-residues might show CSI values indicative of a β-strand if the D-Tyr is nucleating a hairpin structure.
Experimental Workflow and Protocols
A systematic approach is crucial for unambiguously determining the conformation of a peptide containing D-tyrosine.
Protocol 1: Resonance Assignment
-
Acquire a 2D TOCSY spectrum: Use a mixing time of ~80 ms to correlate all protons within each amino acid's spin system.
-
Identify Spin Systems: Analyze the cross-peak patterns in the TOCSY to identify the amino acid types. Tyrosine has a characteristic aromatic spin system.
-
Acquire a 2D NOESY/ROESY spectrum: Use a mixing time of 150-400 ms.
-
Sequential Walking: Starting from an unambiguously assigned residue, use the NOESY/ROESY spectrum to find sequential dαN(i, i+1) or dNN(i, i+1) cross-peaks to "walk" along the peptide backbone and assign the resonances of neighboring residues. This process is the same for both L- and D-amino acid-containing peptides, but the specific NOE patterns will differ.
Protocol 2: J-Coupling Measurement
-
Acquire a high-resolution 1D ¹H spectrum or a 2D DQF-COSY spectrum.
-
Measure Multiplet Splitting: Carefully measure the splitting (in Hz) of the amide proton signals in the 1D spectrum or the fine structure of the cross-peaks in the DQF-COSY spectrum. This splitting directly corresponds to the ³JHNα coupling constant.
-
Apply Karplus Equation: Use the measured ³JHNα values to calculate a range of possible φ dihedral angles for each residue.
Protocol 3: Structure Calculation
-
Generate Distance Restraints: Convert the volumes of NOESY cross-peaks into upper distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Generate Dihedral Angle Restraints: Use the ³JHNα values to restrain the φ angle.
-
Perform Structure Calculation: Use software like CYANA or XPLOR-NIH with the generated restraints to calculate an ensemble of structures that satisfy the experimental data.
-
Validate the Structures: Assess the quality of the calculated ensemble using tools like PROCHECK-NMR to check for stereochemical quality and restraint violations.
Visualizing the Comparison: L- vs. D-Tyrosine Induced Conformations
The following diagram illustrates the key differences in expected NMR data when comparing a peptide segment in an α-helical conformation (common for L-amino acids) versus a β-turn conformation (often induced by a D-amino acid).
Conclusion
The incorporation of D-tyrosine into a peptide sequence is a powerful tool for peptide engineering, but it necessitates a rigorous conformational analysis to be fully understood. NMR spectroscopy, through a combination of experiments that probe through-space and through-bond connectivities, provides the atomic-level resolution required for this task. By systematically comparing key NMR parameters—NOEs, J-coupling constants, and chemical shifts—between diastereomeric peptides, researchers can precisely define the structural consequences of L- to D-amino acid substitution. This detailed structural knowledge is indispensable for establishing structure-activity relationships and advancing the rational design of next-generation peptide therapeutics.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
-
Busha, M. S., & N, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-29. Retrieved from [Link]
-
Zhang, T., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2358-2364. Retrieved from [Link]
-
Sarigiannis, Y. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology. Retrieved from [Link]
-
Glembotski, D., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. Retrieved from [Link]
-
Case, D. A. (2008). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of Biomolecular NMR, 42(2), 151-163. Retrieved from [Link]
-
Li, Y., et al. (2024). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods, 13(1), 123. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical shift index. Retrieved from [Link]
-
Mahalakshmi, R., & Balaram, P. (2004). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 14(3), 321-329. Retrieved from [Link]
-
Xiang, Y., et al. (2022). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 39(4), 549-562. Retrieved from [Link]
-
Williamson, M. P. (1992). Peptide/protein structure analysis using the chemical shift index method: upfield alpha-CH values reveal dynamic helices and alpha L sites. Biochemical and Biophysical Research Communications, 184(2), 1008-1014. Retrieved from [Link]
-
Munikrishna Reddy, M., et al. (2016). Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. International Journal of ChemTech Research, 9(5), 261-267. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. Retrieved from [Link]
-
Ostrovskaya, M. V., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 16(10), 25356-25373. Retrieved from [Link]
-
Protein NMR. (2012). Secondary Structure. Retrieved from [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(6), 847-862. Retrieved from [Link]
-
Ostrovskaya, M. V., et al. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Wishart, D. S., et al. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). 2D NOESY, ROESY and TOCSY setup note. Retrieved from [Link]
A Comparative Guide to Side-Chain Protecting Groups for D-Tyrosine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the judicious selection of protecting groups is a cornerstone of success. This is particularly true for trifunctional amino acids like D-tyrosine, where the reactive phenolic hydroxyl group necessitates robust and reliable protection to prevent unwanted side reactions and ensure the integrity of the final peptide product. This guide provides an in-depth comparative analysis of commonly employed side-chain protecting groups for D-tyrosine, grounded in experimental data and field-proven insights to empower you in making informed decisions for your synthetic strategies.
The Critical Role of Tyrosine Side-Chain Protection
The phenolic hydroxyl group of tyrosine is a nucleophile that can undergo undesired reactions such as O-acylation during peptide coupling steps.[1][2] Furthermore, the aromatic ring is susceptible to modification by electrophilic species generated during deprotection steps.[1] Effective side-chain protection is therefore not merely a recommendation but a critical parameter for achieving high-purity, full-length peptides. The ideal protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group, and readily cleavable under conditions that do not compromise the peptide backbone or other side chains.
A Comparative Analysis of Key Protecting Groups
The choice of a side-chain protecting group for D-tyrosine is intrinsically linked to the overall synthetic strategy, primarily whether a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protocol is employed for Nα-protection.[3] Below is a detailed comparison of the most prevalent protecting groups.
tert-Butyl (tBu)
The tert-butyl (tBu) ether is the most widely used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] Its popularity stems from its high stability to the basic conditions (typically piperidine in DMF) used for Fmoc group removal, ensuring the integrity of the tyrosine side chain throughout the synthesis.[4]
Key Features:
-
Stability: Stable to the basic conditions of Fmoc deprotection.[4]
-
Deprotection: Cleaved with strong acids, typically trifluoroacetic acid (TFA), concurrently with the final cleavage of the peptide from the resin.[1][4]
Potential Side Reactions: During TFA-mediated deprotection, the released tert-butyl cation can reattach to the electron-rich aromatic ring of tyrosine, leading to alkylation. This side reaction can be minimized by the addition of scavengers such as triisopropylsilane (TIS) and water to the cleavage cocktail.[4]
Benzyl (Bzl)
The benzyl (Bzl) ether is a classic protecting group for tyrosine, compatible with both Boc and, to a lesser extent, Fmoc strategies.[1][6]
Key Features:
-
Compatibility: Used in both Boc and Fmoc chemistries.[1]
-
Deprotection: Removed by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or via catalytic hydrogenolysis.[4]
Limitations: The Bzl group exhibits partial lability to the repetitive TFA treatments used for Nα-Boc deprotection in Boc-SPPS, which can lead to premature deprotection and subsequent side reactions.[1][7] In Fmoc synthesis, its use is generally limited to shorter peptides or for introducing a tyrosine residue near the N-terminus.[1]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)
To address the acid lability of the Bzl group in Boc chemistry, the electron-withdrawing chlorine atoms in the 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) group provide enhanced stability.
Key Features:
-
Enhanced Acid Stability: More stable to TFA than the Bzl group, making it well-suited for Boc-SPPS.[1]
-
Deprotection: Cleaved by strong acids such as HF.[1]
Application: The increased stability of the 2,6-Cl₂Bzl group makes it a superior choice over the Bzl group for the synthesis of longer peptides using the Boc/Bzl strategy.[7]
2-Bromobenzyloxycarbonyl (2-BrZ)
The 2-Bromobenzyloxycarbonyl (2-BrZ) group is another acid-stable protecting group primarily used in Boc chemistry.
Key Features:
-
Acid Stability: Stable to 50% TFA.[1]
-
Deprotection: Removed by strong acids like HF, TFMSA, or HBr.[1]
Limitations in Fmoc Chemistry: The 2-BrZ group is labile to piperidine, the reagent used for Fmoc removal. Therefore, its application in Fmoc-SPPS is restricted to the synthesis of small to medium-sized peptides or for the incorporation of a tyrosine residue near the N-terminus.[1]
2,4-Dinitrophenyl (Dnp)
The 2,4-dinitrophenyl (Dnp) group offers an alternative protection strategy with a distinct deprotection mechanism.
Key Features:
-
Orthogonality: Cleaved under mild, nucleophilic conditions.
-
Deprotection: Removed by thiolysis, for example, with 2-mercaptoethanol.[8]
Application: The Dnp group's unique deprotection chemistry allows for orthogonal protection schemes where acid- or base-labile groups need to be preserved.[8]
Quantitative Performance Comparison
| Protecting Group | Nα-Strategy Compatibility | Stability to Nα-Deprotection | Deprotection Conditions | Potential Side Reactions |
| tert-Butyl (tBu) | Fmoc | High stability to piperidine[4] | Strong acids (e.g., TFA)[1][4] | Ring alkylation by tert-butyl cation[4] |
| Benzyl (Bzl) | Boc, Fmoc | Partially labile to TFA[1][7] | Strong acids (e.g., HF), Hydrogenolysis[4] | Premature deprotection in Boc-SPPS |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | Boc | High stability to TFA[1] | Strong acids (e.g., HF)[1] | |
| 2-Bromobenzyloxycarbonyl (2-BrZ) | Boc, Fmoc (limited) | Stable to TFA; Labile to piperidine[1] | Strong acids (e.g., HF, TFMSA)[1] | Premature deprotection in Fmoc-SPPS |
| 2,4-Dinitrophenyl (Dnp) | Orthogonal | Stable to acids and bases | Thiolysis (e.g., 2-mercaptoethanol)[8] |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for SPPS, highlighting the stages where the choice of protecting group is critical.
Caption: General workflow for automated Solid-Phase Peptide Synthesis.
Deprotection Protocol for Fmoc-D-Tyr(tBu)-OH in Fmoc-SPPS
This protocol outlines the final cleavage and deprotection step for a peptide synthesized using Fmoc-D-Tyr(tBu)-OH.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Deprotection Protocol for Boc-D-Tyr(2,6-Cl₂Bzl)-OH in Boc-SPPS
This protocol describes the final cleavage and deprotection using anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-bound resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Magnetic stirrer
Procedure:
-
Place the peptide-bound resin and anisole (1 mL per gram of resin) in the reaction vessel of the HF apparatus.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the residue with cold diethyl ether to remove the cleaved protecting groups and scavengers.
-
Extract the crude peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the peptide solution.
Mechanistic Insights and Rationale
The choice of scavengers during the final cleavage step is crucial to prevent side reactions. For instance, in the TFA-mediated deprotection of Tyr(tBu), the tert-butyl cation formed is a potent electrophile. Triisopropylsilane (TIS) acts as a scavenger by reducing the cation to isobutane, while water can also trap it. This prevents the alkylation of the electron-rich tyrosine ring.
Caption: Mechanism of Tyr(tBu) deprotection and the role of scavengers.
Conclusion and Recommendations
The selection of a side-chain protecting group for D-tyrosine is a critical decision that significantly influences the outcome of a peptide synthesis campaign.
-
For Fmoc-based strategies , Fmoc-D-Tyr(tBu)-OH is the undisputed gold standard, offering excellent stability and straightforward deprotection.[1][3]
-
For Boc-based strategies , particularly for longer peptides, acid-stable derivatives such as Boc-D-Tyr(2,6-Cl₂Bzl)-OH are highly recommended to prevent premature deprotection.[1][7]
-
For syntheses requiring specialized orthogonal deprotection schemes, the Dnp group provides a valuable alternative.[8]
By carefully considering the factors outlined in this guide—compatibility with the overall synthetic strategy, stability, deprotection conditions, and potential side reactions—researchers can optimize their protocols to achieve the synthesis of high-purity D-tyrosine-containing peptides for their research and development endeavors.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search.
- BenchChem.
- Wikipedia. Protecting group.
- BenchChem. Comparative study of different protecting groups for the tyrosine side chain.
- PubMed. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Alfa Chemistry. Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- BenchChem. A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. alfachemic.com [alfachemic.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Comparative Guide to the Pharmacokinetic Profile of D-Tyrosine Containing Peptides
For researchers, scientists, and drug development professionals, the quest for more effective peptide-based therapeutics is a continuous journey. A significant hurdle in this journey is the inherent instability and rapid in vivo clearance of natural L-amino acid peptides. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of peptides containing D-tyrosine against their L-amino acid counterparts and other alternatives. We will delve into the causality behind experimental choices, provide supporting experimental data, and detail the methodologies to empower you in your research and development endeavors.
The Chirality Conundrum: Why D-Amino Acids Matter in Peptide Pharmacokinetics
Peptides composed of naturally occurring L-amino acids are highly susceptible to degradation by proteases, which are ubiquitous in the body.[1][2] This enzymatic breakdown leads to a short in vivo half-life, limiting the therapeutic efficacy of these molecules.[1] A key strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers.[2]
The introduction of a D-amino acid, such as D-tyrosine, into a peptide sequence fundamentally alters its three-dimensional structure. This stereochemical change makes the peptide bond adjacent to the D-amino acid resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased enzymatic stability directly translates to a longer circulation half-life and improved bioavailability, crucial parameters for a successful therapeutic agent.[1][2]
Case Study: Dermorphin and its Analogs
To illustrate the profound impact of D-amino acid incorporation on peptide pharmacokinetics, we will use the potent opioid peptide, dermorphin, as a case study. Natural dermorphin, isolated from the skin of South American frogs, has the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[3] The presence of D-Alanine at the second position is critical for its high potency and stability.[4]
Comparative Pharmacokinetic Parameters
The following table summarizes the expected and reported pharmacokinetic characteristics of a hypothetical L-tyrosine-containing opioid peptide versus its D-tyrosine-containing counterpart, based on established principles and data from analogous D-amino acid-containing peptides.[1][7]
| Pharmacokinetic Parameter | L-Tyrosine Containing Peptide (Hypothetical) | D-Tyrosine Containing Peptide (Expected/Reported) | Rationale for Difference |
| In Vitro Plasma/Serum Stability (t½) | Minutes | Hours to Days | Resistance to proteolytic degradation by plasma enzymes due to the presence of the D-amino acid.[1] |
| In Vivo Half-life (t½) | Short (minutes) | Significantly Longer (hours) | Reduced in vivo clearance primarily due to decreased enzymatic degradation.[1][7] |
| Area Under the Curve (AUC) | Low | High | Increased systemic exposure resulting from a longer half-life. |
| Clearance (CL) | High | Low | Slower removal from the systemic circulation. |
| Oral Bioavailability | Very Low (<1-2%) | Potentially Improved | Enhanced stability in the gastrointestinal tract, though permeability remains a challenge.[2] |
| Cmax (after IV administration) | Initially high, rapid decline | Higher sustained concentration | Slower elimination from the plasma. |
Experimental Protocols for Pharmacokinetic Evaluation
To generate the comparative data presented above, a series of well-defined experiments are necessary. Here, we provide detailed, step-by-step methodologies for the key workflows involved in assessing the pharmacokinetic profile of a novel peptide.
Solid-Phase Peptide Synthesis (SPPS) of D-Tyrosine Peptides
The synthesis of peptides containing D-tyrosine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]
Materials:
-
Fmoc-D-Tyrosine(tBu)-OH
-
Other required Fmoc-L-amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM, ether)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the deprotected resin using a coupling reagent and a base.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid, including Fmoc-D-Tyrosine(tBu)-OH, until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Figure 1. Workflow for Solid-Phase Peptide Synthesis of D-Tyrosine Peptides.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats following intravenous (IV) administration.
Materials:
-
Synthesized L- and D-tyrosine containing peptides
-
Sterile vehicle (e.g., saline, PBS)
-
Male Wistar rats (or other appropriate rodent model)
-
Anesthesia (e.g., isoflurane)
-
Catheters for IV administration and blood collection
-
Anticoagulant-coated collection tubes (e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
-
Catheter Implantation: Surgically implant catheters in the jugular vein (for administration) and carotid artery or another suitable vein (for blood sampling) and allow for recovery.
-
Dose Preparation: Prepare sterile dosing solutions of the L- and D-peptides in the appropriate vehicle.
-
Dose Administration: Administer a single bolus dose of the peptide solution intravenously to anesthetized rats.[3]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into anticoagulant-coated tubes.[3]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Figure 2. Experimental Workflow for an In Vivo Pharmacokinetic Study.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[9]
Materials:
-
Thawed plasma samples
-
Internal standard (a stable isotope-labeled version of the analyte peptide is ideal)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Add 150 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto the C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the peptide from other plasma components.
-
Mass Spectrometric Detection: Ionize the peptide using electrospray ionization (ESI) in positive ion mode.[9] Monitor the specific precursor-to-product ion transitions for both the analyte peptide and the internal standard in Multiple Reaction Monitoring (MRM) mode.[9]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the peptide spiked into blank plasma.
-
Determine the concentration of the peptide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Calculate the pharmacokinetic parameters (t½, AUC, CL, etc.) from the plasma concentration-time data using appropriate software.
-
Figure 3. Workflow for Quantitative Analysis of Peptides by LC-MS/MS.
Conclusion and Future Perspectives
The incorporation of D-tyrosine and other D-amino acids is a validated and powerful strategy to enhance the pharmacokinetic profiles of peptide therapeutics. By conferring resistance to enzymatic degradation, this modification leads to a longer in vivo half-life and increased systemic exposure, ultimately improving the potential for therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess and compare the pharmacokinetics of their novel peptide candidates. As our understanding of peptide chemistry and drug delivery continues to evolve, the rational design of peptides with optimized ADME properties, including the strategic use of D-amino acids, will be paramount in translating promising peptide leads into clinically successful drugs.
References
-
Jain, A., et al. (2013). Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. Biomedical Chromatography, 27(9), 1138-1145. Available from: [Link]
-
Sakamoto, H., et al. (2010). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. The Open Pain Journal, 3, 1-9. Available from: [Link]
- Garsky, V. M., et al. (1986). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents, EP0161468A2.
-
Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Polymer Chemistry, 4(15), 3981-3996. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 1-27). Humana Press. Available from: [Link]
-
Singh, S., et al. (2022). Stability half-life of opioid peptides. In Opioid Peptides: Structure, Functions and Applications. IntechOpen. Available from: [Link]
-
Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Sasaki, Y., et al. (1989). On the degradation of dermorphin and D-Arg2-dermorphin analogs by a soluble rat brain extract. Neuropeptides, 13(4), 279-285. Available from: [Link]
-
Li, G., et al. (2018). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 23(8), 1845. Available from: [Link]
-
Christie, M. J. (2021). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology, 178(14), 2749-2763. Available from: [Link]
- Lazarus, L. H., et al. (1990). Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same. Google Patents, EP0350221B1.
-
Mollica, A., et al. (2016). Synthesis, binding affinities and metabolic stability of dimeric dermorphin analogs modified with β3-homo-amino acids. Journal of Peptide Science, 22(6), 391-397. Available from: [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacodynamics of peptide and protein drugs. Clinical Pharmacokinetics, 52(10), 855-868. Available from: [Link]
-
Shishkov, S. V., et al. (2023). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. International Journal of Molecular Sciences, 24(23), 16757. Available from: [Link]
-
Wikipedia. (n.d.). Dermorphin. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855-868. Available from: [Link]
-
Wang, Y., et al. (2023). Determination of morphine, codeine, thebaine, papaverine and noscapine in rat plasma by UPLC-MS/MS. Arhiv za farmaciju, 73(2), 113-124. Available from: [Link]
-
Kukanich, B., & Papich, M. G. (2014). Pharmacokinetics and pharmacodynamics of dermorphin in the horse. Journal of Veterinary Pharmacology and Therapeutics, 37(3), 266-272. Available from: [Link]
-
van Groen, T., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 32(12), 3897-3906. Available from: [Link]
-
Broccardo, M., et al. (1981). Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin. British Journal of Pharmacology, 73(3), 625-631. Available from: [Link]
-
Undurti, N. D. (2022). The major pharmacokinetic parameters of the clinically approved toxin-derived peptide drugs. ResearchGate. Available from: [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetic and pharmacokinetic-pharmacodynamic characteristics for select approved therapeutic peptides. ResearchGate. Available from: [Link]
-
van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 67-81. Available from: [Link]
-
Wagner, R. (2019). Development and Validation of Two Innovative Quantitative Liquid Chromatography Tandem Mass Spectrometry Methods for Forensic Toxicology Laboratories. Office of Justice Programs. Available from: [Link]
-
Basso, N., et al. (1982). Dermorphin, a new peptide from amphibian skin, inhibits the nociceptive thalamic neurons firing rate evoked by noxious stimuli. Brain Research, 235(2), 374-379. Available from: [Link]
-
Kusser, W. C., et al. (1997). Quantitative analysis of two opioid peptides in plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 693(2), 217-226. Available from: [Link]
-
Ahn, J. M., et al. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(15), 4945. Available from: [Link]
-
Terenius, L. (2000). From Opiate Pharmacology to Opioid Peptide Physiology. Upsala Journal of Medical Sciences, 105(2), 73-82. Available from: [Link]
-
Degli Uberti, E. C., et al. (1983). The effects of dermorphin on the endocrine system in man. Journal of Endocrinological Investigation, 6(2), 101-106. Available from: [Link]
-
Lee, E. J., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 384. Available from: [Link]
-
Pradhan, A. A., et al. (2021). Regulation of Opioid Receptors by Their Endogenous Opioid Peptides. Neuroscience, 463, 110-120. Available from: [Link]
-
Lee, E. J., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. ResearchGate. Available from: [Link]
-
Sasaki, Y., et al. (1991). Comparison of opioid properties between D-Arg-containing dipeptides and tetrapeptides. Neuropeptides, 18(3), 167-172. Available from: [Link]
-
Lee, E. J., et al. (2018). D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity. Pigment Cell & Melanoma Research, 31(2), 311-315. Available from: [Link]
-
Vanderah, T. W., et al. (2008). Novel D-amino acid tetrapeptides produce potent antinociception by selectively acting at peripheral kappa-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 285-294. Available from: [Link]
-
Fricker, L. D., et al. (2020). Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. Molecular Pharmacology, 98(2), 96-107. Available from: [Link]
-
Schiller, P. W., et al. (1995). Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. International Journal of Peptide and Protein Research, 46(2), 133-140. Available from: [Link]
-
Al-Ghanim, K. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 6985. Available from: [Link]
-
Lee, E. J., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 384. Available from: [Link]
Sources
- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermorphin - Wikipedia [en.wikipedia.org]
- 4. Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the degradation of dermorphin and D-Arg2-dermorphin analogs by a soluble rat brain extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Fmoc-D-Tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics
In the realm of peptide science, the pursuit of metabolic stability is a paramount objective. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, a significant hurdle in the development of peptide-based therapeutics. The strategic substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic hydrolysis, thereby enhancing the in vivo half-life and bioavailability of these promising molecules.[1][2][3]
Fmoc-D-tyrosine, a non-proteinogenic amino acid, is a key building block in this endeavor. Its incorporation into a peptide sequence can profoundly influence the peptide's secondary structure and its interaction with biological targets. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-D-tyrosine in solid-phase peptide synthesis (SPPS), comparing it with its L-counterpart and other alternatives. We will delve into the nuances of cost, performance, and the underlying chemical principles to empower you with the knowledge to make informed decisions in your research and development workflows.
I. A Comparative Cost Analysis: Fmoc-D-Tyrosine and Its Alternatives
The initial investment in raw materials is a critical consideration in any peptide synthesis campaign. While the cost of individual amino acid derivatives can fluctuate based on the supplier, purity, and scale of purchase, a general trend can be observed. The following table provides a comparative overview of the approximate costs of Fmoc-D-tyrosine and its relevant counterparts, based on publicly available catalog prices for research-grade materials.
| Amino Acid Derivative | Typical Price (USD/gram) | Notes |
| Fmoc-D-Tyr(tBu)-OH | $15 - $50 | The D-enantiomer is generally more expensive than the L-enantiomer due to the more complex manufacturing processes involved in its synthesis and purification. |
| Fmoc-L-Tyr(tBu)-OH | $5 - $20 | The naturally occurring L-enantiomer is produced on a larger scale and is therefore more cost-effective. |
| Fmoc-D-Tyr(All)-OH | $35 - $70 | The allyl protecting group offers orthogonal deprotection strategies but comes at a higher cost. |
| Fmoc-D-Tyr(Et)-OH | $190 - $250 | The ethyl ether protecting group is less common and significantly more expensive. |
| Boc-D-Tyr(tBu)-OH | $10 - $30 | The Boc-protected D-tyrosine is an alternative for Boc-based SPPS, with a cost comparable to its Fmoc-protected counterpart. |
Note: Prices are estimates and can vary significantly between suppliers and for bulk quantities.
II. Performance in Peptide Synthesis: A Balancing Act of Chirality and Reactivity
The decision to incorporate Fmoc-D-tyrosine extends beyond mere cost considerations. Its impact on the efficiency and outcome of the peptide synthesis process must be carefully evaluated.
A. Coupling Efficiency and Steric Hindrance
The stereochemistry of an amino acid can influence its reactivity during the coupling step of SPPS. While the intrinsic reactivity of the carboxyl group is identical between D- and L-enantiomers, the spatial arrangement of the side chain can present steric challenges. In the context of a growing peptide chain on a solid support, the incoming D-amino acid may experience different steric interactions compared to its L-counterpart, potentially affecting the rate and completeness of the coupling reaction.
For sterically hindered amino acids, including D-isomers with bulky side chains, achieving high coupling yields may necessitate optimized conditions such as:
-
More potent coupling reagents: The use of highly efficient uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP is often recommended to overcome steric hindrance.[4][5]
-
Double coupling: Repeating the coupling step can help drive the reaction to completion.
-
Increased reaction time or temperature: Allowing for longer coupling times or employing microwave-assisted peptide synthesis can enhance coupling efficiency.[5]
B. The Specter of Racemization
A critical consideration when working with any chiral amino acid is the risk of racemization, the conversion of one enantiomer into its mirror image. During the activation of the carboxylic acid for coupling, the α-carbon can become susceptible to deprotonation, leading to a loss of stereochemical integrity.[6][7][8]
While modern coupling reagents and protocols are designed to minimize racemization, it remains a potential side reaction, particularly for amino acids like histidine and cysteine.[9] A study investigating the synthesis of the tripeptide D-Tyr-L-Lys-L-Trp found that the formation of stereoisomers was 0.4% or less per synthesis cycle, with racemization primarily occurring at the carboxy-activated amino acid during coupling.[6][7][8]
C. Impact on Peptide Purity
The successful incorporation of Fmoc-D-tyrosine, with minimal side reactions, is crucial for obtaining a final peptide product of high purity. The presence of deletion sequences (from incomplete coupling) or diastereomers (from racemization) can complicate the purification process and potentially impact the biological activity of the peptide.[10] High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of the crude peptide and for purifying the target peptide away from any synthesis-related impurities.[11][12]
III. Experimental Protocols: A Practical Guide to Incorporating Fmoc-D-Tyrosine
The following section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing Fmoc-D-tyrosine using Fmoc/tBu chemistry.
A. Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if synthesizing cysteine-containing peptides)
-
Diethyl ether
B. Step-by-Step Synthesis Protocol
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading) and an equivalent amount of HOBt or OxymaPure® in DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing Arg(Pbf), Trp(Boc), and Tyr(tBu) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
IV. Visualizing the Workflow and Chemical Logic
To better illustrate the key processes in Fmoc-SPPS and the rationale behind the use of coupling reagents, the following diagrams are provided.
A. The Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
B. Mechanism of HBTU as a Coupling Reagent
Caption: Simplified mechanism of peptide bond formation using HBTU.
V. Conclusion: A Strategic Choice for Enhanced Peptide Therapeutics
The incorporation of Fmoc-D-tyrosine into peptide synthesis is a strategic decision that balances cost and performance. While the initial material cost is higher than its L-counterpart, the resulting enhancement in peptide stability against enzymatic degradation can be invaluable for the development of effective therapeutics.[1][2][3] By understanding the potential challenges, such as steric hindrance and racemization, and employing optimized synthesis protocols, researchers can successfully harness the benefits of D-amino acids. This guide provides the foundational knowledge and practical protocols to confidently navigate the use of Fmoc-D-tyrosine, ultimately contributing to the advancement of peptide-based drug discovery and development.
References
-
The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Gaus, H. J., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(14), 2365–2370. Retrieved from [Link]
-
Should My Peptides Have D-Amino Acids? (2024, October 18). LifeTein. Retrieved from [Link]
-
D'Souza, C., & Loo, R. R. O. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(11), 1477. Retrieved from [Link]
-
D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]
-
The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]
-
Gaus, H. J., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2365–2370. Retrieved from [Link]
-
Palomo, J. M. (2014). Solid-phase peptide synthesis. RSC Advances, 4(68), 35856-35869. Retrieved from [Link]
-
Gaus, H. J., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2365–2370. Retrieved from [Link]
-
Wei, Y., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomaterials Science, 5(7), 1244-1255. Retrieved from [Link]
-
Gaus, H. J., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
-
HBTU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar. Retrieved from [Link]
-
Kumar, S. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2019). Polymers, 11(11), 1802. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]
-
Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Improved peptide analytical technologies and the impact on process development. (2021). Almac Group. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
Safety Operating Guide
Safe Disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine (Fmoc-D-Tyr-OH): A Comprehensive Guide for Laboratory Personnel
In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine, commonly known as Fmoc-D-Tyr-OH, a key building block in solid-phase peptide synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The principles outlined herein are grounded in established safety protocols and regulatory frameworks, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5][6] This document serves as a practical resource for researchers, scientists, and all professionals involved in the handling of this and similar chemical compounds.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with Fmoc-D-Tyr-OH is essential. While many suppliers' Safety Data Sheets (SDS) may classify this compound as not hazardous under GHS classifications, it is crucial to treat all laboratory chemicals with a high degree of caution.[7][8] Some sources indicate potential for skin, eye, and respiratory irritation.[9][10]
Key Hazard Information
| Property | Information | Source |
| Chemical Name | This compound | MedchemExpress[11] |
| Synonyms | Fmoc-D-Tyr-OH | - |
| Appearance | White to off-white solid/powder | TCI Chemicals[8] |
| Potential Hazards | May cause skin, eye, and respiratory tract irritation.[9][10] | Sciencelab.com, MedchemExpress |
| Combustibility | Combustible.[7] | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Fmoc-D-Tyr-OH, including during disposal. This serves as the primary barrier against potential exposure.
-
Eye Protection: Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[12][13]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[12]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[7][13]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of Fmoc-D-Tyr-OH is contingent on its form (pure solid, solution, or contaminated materials) and the quantity to be discarded. The following workflow provides a clear decision-making process for safe and compliant disposal.
Caption: Decision workflow for the proper segregation and disposal of Fmoc-D-Tyr-OH waste.
Disposal of Solid Fmoc-D-Tyr-OH
Unused, expired, or surplus solid Fmoc-D-Tyr-OH must be disposed of as hazardous chemical waste.
Protocol:
-
Containerization: Place the solid Fmoc-D-Tyr-OH in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.[1] The container should be in good condition with no external residue.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "Fmoc-D-Tyr-OH".[14]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA).[15][16] This area should be close to the point of generation and under the supervision of laboratory personnel.[1][16] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[15][17]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][18]
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and absorbent pads that have come into contact with Fmoc-D-Tyr-OH are considered solid chemical waste.[1]
Protocol:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. This is often a durable, lined cardboard box or a plastic drum.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and should indicate the nature of the contents (e.g., "Solid waste contaminated with Fmoc-D-Tyr-OH").
-
Storage and Disposal: Store and dispose of this container in the same manner as solid Fmoc-D-Tyr-OH, through your institution's hazardous waste program.
Disposal of Solutions Containing Fmoc-D-Tyr-OH
Solutions containing Fmoc-D-Tyr-OH, such as those from peptide synthesis workflows, must be treated as liquid hazardous waste. Under no circumstances should these solutions be disposed of down the drain. [12][18][19]
Protocol:
-
Containerization: Collect all liquid waste containing Fmoc-D-Tyr-OH in a leak-proof, screw-capped container that is chemically compatible with the solvents used.[1] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[1]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Storage: Store the container in a designated Satellite Accumulation Area, within secondary containment to prevent spills.[1][18] Segregate from incompatible waste streams.[15]
-
Disposal Request: Arrange for pickup by your institution's EHS department or a licensed hazardous waste hauler.[14]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Small Spills (Solid)
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined in section 1.2.
-
Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation.[12] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Large Spills
For large spills, or any spill that you are not comfortable or equipped to handle:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent entry into the affected area.
-
Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.
Waste Minimization
In line with green chemistry principles, laboratories should strive to minimize the generation of chemical waste.[16]
-
Order Appropriately: Purchase only the quantities of Fmoc-D-Tyr-OH that are necessary for your experiments.[16]
-
Maintain Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates.[16]
-
Consider Greener Alternatives: Where possible, explore more sustainable peptide synthesis methods that may reduce solvent use and waste generation.[20][21]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Needle.Tube. Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
OSHA. Hazardous Waste - Overview. Retrieved from [Link]
-
AAPPTec. (2020, November). Fmoc-L-Tyr(tBu)-OH Safety Data Sheet. Retrieved from [Link]
-
Sciencelab.com. (2005, October 10). Material Safety Data Sheet L-tyrosine. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet. Retrieved from [Link]
-
NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]
-
PubMed. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
RSC Publishing. Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. needle.tube [needle.tube]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. osha.gov [osha.gov]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. hmdb.ca [hmdb.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. echemi.com [echemi.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. connmaciel.com [connmaciel.com]
- 18. vumc.org [vumc.org]
- 19. acs.org [acs.org]
- 20. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
